molecular formula C8H16N2O4S2 B109188 Homocystine, DL- CAS No. 870-93-9

Homocystine, DL-

Katalognummer: B109188
CAS-Nummer: 870-93-9
Molekulargewicht: 268.4 g/mol
InChI-Schlüssel: ZTVZLYBCZNMWCF-PHDIDXHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

DL-Homocystine is the oxidized dimeric form of homocysteine, a sulfur-containing amino acid derived from methionine metabolism. In research settings, homocysteine and its derivatives are pivotal for investigating cellular mechanisms related to oxidative stress and endothelial dysfunction . Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are a well-established independent risk factor for cardiovascular disease, atherosclerosis, and stroke . Studies indicate that homocysteine can impair the function of various proteins by forming stable disulfide bonds with cysteine residues, a process known as S-homocysteinylation, which can alter or disrupt normal protein activity . This compound is also significant in neurology research, where its accumulation is studied for its neurotoxic effects and potential role in cognitive impairment and dementia . Furthermore, homocysteine metabolism is closely linked to the status of B-vitamins such as folate, B12, and B6, making it a compound of interest in nutritional and one-carbon metabolic studies . Researchers utilize DL-Homocystine to explore its impact on key biological processes, including the induction of endoplasmic reticulum stress, inflammation, smooth muscle cell proliferation, and the alteration of cellular methylation potential .

Eigenschaften

IUPAC Name

(2R)-2-amino-4-[[(3R)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVZLYBCZNMWCF-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCC(C(=O)O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSSCC[C@H](C(=O)O)N)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209021
Record name (2R,2'R)-4,4'-Dithiobis[2-aminobutanoic acid]
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Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6027-15-2, 870-93-9
Record name (2R,2′R)-4,4′-Dithiobis[2-aminobutanoic acid]
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Homocystine, DL-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homocystine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,2'R)-4,4'-Dithiobis[2-aminobutanoic acid]
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOCYSTINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5T8GG4YC6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HOMOCYSTINE, D-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"DL-Homocystine chemical properties and structure"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant biological pathways of DL-Homocystine. The information is presented to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Properties and Structure

DL-Homocystine is the disulfide dimer of the amino acid homocysteine. It is a non-proteinogenic amino acid that plays a role in various metabolic processes.

Table 1: General Chemical Properties of DL-Homocystine

PropertyValueReference
IUPAC Name 4,4′-dithiobis(2-aminobutanoic acid)
Synonyms meso-4,4′-Dithio-bis(2-aminobutanoic acid)
CAS Number 870-93-9
Molecular Formula C₈H₁₆N₂O₄S₂
Molecular Weight 268.35 g/mol
Appearance White to off-white powder/crystalline solid
Melting Point >300 °C
Solubility Soluble in 1N HCl (approx. 10 mg/ml). Soluble in aqueous acid and aqueous base (slightly). Soluble in water at pH 11 (5 mg/mL).

Spectral Data

Table 2: Spectral Properties of DL-Homocystine

Technique Data Reference
¹H NMR See reference for detailed spectrum.
¹³C NMR Data not explicitly available in a tabular format in the search results.
IR Spectroscopy Data not explicitly available in a tabular format in the search results.
Mass Spectrometry Data not explicitly available in a tabular format in the search results.

Experimental Protocols

Synthesis of DL-Homocystine from DL-Methionine

A common method for the synthesis of DL-Homocystine involves the demethylation of DL-methionine. One reported method involves heating DL-methionine in a large excess of concentrated sulfuric acid. However, this method has limitations, including a yield of around 50% due to the formation of by-products. An improved method with a higher yield involves the introduction of a hydrogen halide into the reaction system to accelerate the reaction and decompose the by-product dimethylsulfonium salt.

A more detailed, industrially advantageous production method is described as follows:

  • Reaction: DL-methionine is reacted with sulfuric acid. To improve the yield, a hydrogen halide is introduced into the reaction system. This accelerates the reaction of methionine with sulfuric acid and decomposes the by-product dimethylsulfonium salt back into methionine.

  • Note: The search results mention a patent for this improved method, but do not provide the specific, step-by-step experimental details within the abstract.

Oxidation of DL-Homocysteine to DL-Homocystine

DL-Homocystine can be formed by the oxidation of DL-homocysteine. While a specific detailed protocol for this direct oxidation was not found in the search results, it is a standard disulfide bond formation reaction. Generally, this can be achieved by bubbling air through a solution of DL-homocysteine at a slightly alkaline pH or by using mild oxidizing agents.

Structure and Pathways

Chemical Structure of DL-Homocystine

DL_Homocystine_Structure cluster_left Homocysteine Monomer 1 cluster_right Homocysteine Monomer 2 C1_1 C2_1 C1_1->C2_1 N1 N C1_1->N1 COO1 C1_1->COO1 C3_1 C2_1->C3_1 S1 S C3_1->S1 S2 S S1->S2 Disulfide Bond C1_2 N2 N C1_2->N2 COO2 C1_2->COO2 C2_2 C2_2->C1_2 C3_2 C3_2->C2_2 S2->C3_2

Caption: Chemical structure of DL-Homocystine, a disulfide-linked dimer of two homocysteine molecules.

Homocysteine Metabolism Pathway

DL-Homocystine is in equilibrium with its monomer, DL-homocysteine, which is a key intermediate in the metabolism of methionine. The metabolic fate of homocysteine is primarily determined by two pathways: remethylation and transsulfuration.

Homocysteine_Metabolism cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase (Methyl acceptor -> Methylated product) Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase Homocysteine->Methionine Betaine-Homocysteine Methyltransferase (BHMT) Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase (CBS) Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF THF->MTHF MeTHF 5-Methyl-THF MTHF->MeTHF MTHFR MeTHF->THF B12 Vitamin B12 B12->Homocysteine B6 Vitamin B6 B6->Homocysteine Serine Serine Serine->Homocysteine Betaine Betaine Betaine->Homocysteine DMG Dimethylglycine Betaine->DMG

Caption: Overview of the major metabolic pathways of homocysteine: remethylation and transsulfuration.

Conclusion

This technical guide provides a consolidated resource on the chemical and structural properties of DL-Homocystine. The tabulated data offers a quick reference for researchers, while the pathway diagram illustrates its metabolic context. Further research is warranted to fully elucidate the complete spectral characteristics and to develop more efficient and detailed synthesis protocols. The information presented herein should serve as a valuable starting point for professionals engaged in research and development involving DL-Homocystine and its related metabolic pathways.

"synthesis methods for DL-Homocystine"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of DL-Homocysteine

Introduction

DL-Homocysteine, a racemic mixture of the non-proteinogenic α-amino acid, is a critical intermediate in sulfur and one-carbon metabolism.[1] It is biosynthesized from methionine and plays a pivotal role in two major metabolic pathways: remethylation back to methionine and transsulfuration to form cysteine.[1][2] While essential in biological systems, elevated levels of homocysteine (hyperhomocysteinemia) have been implicated as a risk factor for various pathologies, including cardiovascular and neurological diseases.[3][4]

This technical guide provides a comprehensive overview of the primary synthesis methods for DL-Homocysteine and its common derivative, DL-Homocysteine thiolactone hydrochloride. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and workflow visualizations to facilitate laboratory application and process optimization.

Core Synthesis Methodologies

The synthesis of DL-Homocysteine is predominantly achieved through chemical routes starting from the readily available and inexpensive amino acid, DL-Methionine. Key industrial and laboratory methods involve demethylation under various conditions, including reduction in liquid ammonia, reaction with strong acids, and electrochemical processes.

Demethylation of DL-Methionine using Sodium in Liquid Ammonia

A widely cited method for producing DL-Homocysteine involves the reduction of DL-Methionine using a strong reducing agent, typically sodium metal, in anhydrous liquid ammonia. This process effectively cleaves the S-methyl group. The resulting homocysteine is often converted to its more stable thiolactone hydrochloride form for storage and subsequent use.[5][6]

Demethylation of DL-Methionine using Sulfuric Acid

Heating DL-Methionine in concentrated sulfuric acid is another established method for demethylation.[7][8] However, this approach can lead to the formation of by-products like dimethylsulfonium salt, which may limit the yield.[7] Process modifications, such as the introduction of a hydrogen halide, have been developed to improve reaction efficiency by decomposing this by-product.[7]

Electrochemical Synthesis

Electrochemical methods offer a more controlled and often environmentally cleaner alternative to traditional chemical reduction. These processes typically involve the electrochemical reduction of DL-homocystine (the oxidized dimer) to yield DL-Homocysteine.[8][9] Continuous flow processes using microchannel reactors and plate-and-frame electrolytic cells have been developed to improve yield and purity for industrial-scale production.[8][10]

Comparative Data of Synthesis Methods

The following tables summarize quantitative data from various synthesis protocols for DL-Homocysteine derivatives, primarily focusing on the conversion of DL-Methionine.

Method Starting Material Key Reagents/Conditions Product Yield (%) Purity (%) Reference
Sodium/Ammonia Reduction DL-Methionine (100 g)Sodium (60 g), Liquid Ammonia, -35 to -40°CDL-Homocysteine Thiolactone HCl79Not Specified[5]
Iodine/Ammonia Cyclization Intermediate from a previous stepIodine (507.6 g), 25% Ammonia Water, 65°C, 0.6 MPaDL-Homocysteine Thiolactone HCl94.9599.756[5]
Microchannel Reactor & Electrolysis DL-Methionine15-18 mol/L H₂SO₄ (70-90°C), then electrochemical reductionDL-Homocysteine Thiolactone HCl81.1 (lead electrode)98.4 (lead electrode)[8]
Microchannel Reactor (Modified) DL-MethionineH₂SO₄ (1:7 molar ratio), 90°CDL-Homocysteine Thiolactone HCl54.899.9[10]
Acid Demethylation (Conventional) DL-MethionineH₂SO₄ (heated)DL-Homocystine~55Not Specified[8][10]
Acid Demethylation (Improved) DL-MethionineH₂SO₄, Hydrobromic AcidDL-Homocystine92Not Specified[10]

Experimental Protocols

Protocol 1: Synthesis of DL-Homocysteine Thiolactone Hydrochloride via Sodium/Ammonia Reduction

This protocol is based on the procedure described in multiple sources for the demethylation of DL-Methionine.[5][6]

Materials:

  • DL-Methionine

  • Anhydrous liquid ammonia

  • Sodium metal, chopped

  • Dry ice

  • Acetonitrile (or other suitable solvent for cooling bath)

  • Ammonium chloride

  • Cation exchange resin

  • Concentrated hydrochloric acid

Procedure:

  • Pre-cool a 3-liter cryogenic autoclave or a suitable three-necked flask to -40°C using a dry ice-acetonitrile bath.

  • Add 100 g of DL-Methionine to the cooled reactor.

  • Slowly condense anhydrous ammonia gas into the reactor until the DL-Methionine is completely dissolved.

  • While maintaining the temperature between -35°C and -40°C, add 60 g of chopped sodium metal in batches. Monitor the reaction progress using liquid chromatography.

  • Upon reaction completion, stop stirring and allow the mixture to stand. Carefully transfer the upper clear liquid layer to a separate flask.

  • Quench the reaction by adding ammonium chloride.

  • Allow the mixture to warm to room temperature, permitting the ammonia to evaporate completely (ensure adequate ventilation in a fume hood).

  • The resulting solid is a mixture of the DL-Homocysteine sodium salt, sodium chloride, and ammonium chloride. Dissolve this solid in water.

  • Pass the aqueous solution through a cation exchange resin to remove sodium ions.

  • Adjust the pH of the eluate to 1 with concentrated hydrochloric acid.

  • Concentrate the solution under vacuum to crystallize the product, DL-Homocysteine thiolactone hydrochloride.

  • Filter, wash with a cold solvent if necessary, and dry the product. The expected yield is approximately 81 g (79%).[5]

Protocol 2: Synthesis of L-Homocysteine via Sodium/Ammonia Reduction

This protocol details the synthesis of the L-enantiomer, but the procedure is directly applicable to the DL-racemic mixture starting with DL-Methionine.[11]

Materials:

  • L-Methionine (20 g, 134 mmol)

  • Anhydrous liquid ammonia

  • Sodium metal (11 g, 483 mmol)

  • Ammonium acetate (9.46 g, 130 mmol)

  • Argon gas

  • Dry ice-acetone bath

Procedure:

  • Charge a 1.5-liter round-bottom flask, equipped with a mechanical stirrer, with 20 g of L-Methionine.

  • Flush the flask with argon and cool to -78°C using a dry ice-acetone bath.

  • Condense anhydrous ammonia into the flask until the L-Methionine is fully dissolved.

  • Remove the cooling bath and add 11 g of sodium metal in small pieces to the refluxing ammonia solution.

  • Monitor the reaction's progress by quenching small aliquots and analyzing via TLC and HPLC.

  • Once the reaction is complete, carefully remove any visible, unreacted pieces of sodium metal.

  • Quench the reaction by adding 9.46 g of ammonium acetate in portions.

  • Evaporate the ammonia overnight under a gentle stream of argon.

  • The resulting solid, (S)-2-amino-4-mercapto-butyric acid (L-Homocysteine), can be ground with a mortar and pestle and used in the next step without further purification.[11]

Visualized Workflows and Pathways

Chemical Synthesis Workflow

The following diagram illustrates a generalized workflow for the chemical synthesis of DL-Homocysteine Thiolactone Hydrochloride from DL-Methionine, integrating both the reduction and acid-mediated pathways.

G cluster_0 Methionine DL-Methionine Homocystine DL-Homocystine (Dimer) Methionine->Homocystine  H₂SO₄ / Heat   Homocysteine DL-Homocysteine Methionine->Homocysteine  Na / liq. NH₃   Homocystine->Homocysteine Electrochemical Reduction Thiolactone DL-Homocysteine Thiolactone HCl Homocysteine->Thiolactone Dehydration / Condensation (HCl)

Caption: Generalized chemical synthesis routes to DL-Homocysteine Thiolactone HCl.

Metabolic Pathway: The SAM Cycle

This diagram illustrates the biological synthesis of homocysteine from methionine, providing essential biochemical context. This is known as the S-adenosylmethionine (SAM) cycle.[1][2]

G Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM S-adenosyl-methionine synthetase ADP ADP+Pi Met->ADP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Hcy Homocysteine SAH->Hcy SAH hydrolase Methylated Methylated Product SAH->Methylated Hcy->Met Methionine synthase Cyst Cysteine Hcy->Cyst Transsulfuration Pathway Adenosine Adenosine Hcy->Adenosine Keto α-ketobutyrate Cyst->Keto ATP ATP ATP->Met Methyl Methyl Group Acceptor Methyl->SAM H2O H₂O H2O->SAH Serine Serine Serine->Hcy

Caption: The biological S-adenosylmethionine (SAM) cycle showing homocysteine metabolism.

References

DL-Homocysteine vs. L-Homocysteine: A Technical Guide to Their Distinct Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine, a sulfur-containing amino acid, is a critical intermediate in one-carbon metabolism. Elevated levels of homocysteine, termed hyperhomocysteinemia, are an established risk factor for a range of pathologies, including cardiovascular and neurodegenerative diseases. Homocysteine exists as two stereoisomers: L-Homocysteine and D-Homocysteine. While often studied as a racemic mixture (DL-Homocysteine), emerging and consistent evidence demonstrates that the biological and pathological effects of homocysteine are almost exclusively attributable to the L-isomer. This technical guide provides an in-depth comparison of the biological activities of DL-Homocysteine and L-Homocysteine, with a focus on the stereospecificity of these effects. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways affected by L-Homocysteine.

Introduction: The Stereospecificity of Homocysteine's Biological Impact

Homocysteine is not incorporated into proteins but is a pivotal junction in the metabolism of methionine and cysteine.[1] It can be remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine.[2][3] The accumulation of homocysteine in the plasma is associated with a variety of disease states.[4]

A crucial aspect of homocysteine's biological activity is its stereospecificity. The vast majority of scientific literature indicates that L-Homocysteine is the biologically active and pathogenic form , while D-Homocysteine is largely considered to be biologically inert .[5][6] This distinction is critical for researchers studying the effects of homocysteine and for the development of therapeutic strategies targeting hyperhomocysteinemia. For instance, studies on rodent embryos have shown that L-Homocysteine is embryotoxic, whereas D-Homocysteine exhibits no such toxic effects.[5][6] This guide will delve into the specific mechanisms and pathways through which L-Homocysteine exerts its effects, while also presenting the available, albeit limited, information on D-Homocysteine.

Comparative Biological Activity: L-Homocysteine as the Active Isomer

The differential effects of L- and D-Homocysteine are evident across various biological systems. The primary reason for this disparity lies in the stereospecificity of enzymes and receptors that interact with homocysteine. Most biological systems are configured to recognize and process L-amino acids, rendering the D-isomers as poor substrates or inert molecules.

Metabolism of Homocysteine Isomers

L-Homocysteine is metabolized through two primary pathways in mammals: remethylation and transsulfuration.[1][2][7] In contrast, the metabolic fate of D-Homocysteine is less clear. It is a poor substrate for the enzymes involved in L-Homocysteine metabolism. The primary enzyme responsible for the catabolism of D-amino acids is D-amino acid oxidase (DAAO).[8][9][10] While DAAO has a broad substrate specificity for neutral D-amino acids, its specific activity towards D-Homocysteine has not been extensively characterized with detailed kinetic data.[8][9][11]

Quantitative Comparison of Biological Effects

Direct comparative studies providing quantitative data such as EC50 or LD50 values for both isomers are limited in the literature. However, the existing evidence consistently points to the significantly higher potency of the L-isomer. The effects observed in studies using the racemic DL-mixture are generally attributed to the L-Homocysteine component.[12]

Biological EffectL-HomocysteineD-HomocysteineDL-HomocysteineReference
Embryotoxicity in Rodents EmbryotoxicNo toxic effects observed-[5][6]
Neurotoxicity NeurotoxicGenerally considered non-toxicEffects attributed to the L-isomer[4]
Na+/K+-ATPase Activity --Increased activity by 8.60% (8.0 mmol/L)[12]
Homocysteine Thiolactone Effect on Na+/K+-ATPase Activity --Increased activity by 25.12% (8.0 mmol/L)[12]

Key Signaling Pathways Activated by L-Homocysteine

L-Homocysteine has been shown to activate several signaling pathways that are implicated in the pathogenesis of vascular and neurodegenerative diseases. The following sections detail three of the most well-documented pathways.

Oxidative Stress

A primary mechanism of L-Homocysteine-induced cellular damage is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS).[13][14][15] This leads to endothelial dysfunction, a key event in the development of atherosclerosis.[16]

Oxidative_Stress_Pathway L_Hcy L-Homocysteine PAR4 PAR-4 Activation L_Hcy->PAR4 eNOS_uncoupling eNOS Uncoupling L_Hcy->eNOS_uncoupling NADPH_Oxidase NADPH Oxidase ↑ PAR4->NADPH_Oxidase Thioredoxin Thioredoxin ↓ PAR4->Thioredoxin ROS ROS Production ↑ (Superoxide) NADPH_Oxidase->ROS NO Nitric Oxide (NO) Bioavailability ↓ ROS->NO Peroxynitrite Peroxynitrite Formation ROS->Peroxynitrite Oxidative_Damage Oxidative Damage (Lipid Peroxidation, etc.) ROS->Oxidative_Damage eNOS_uncoupling->ROS NO->Peroxynitrite Peroxynitrite->Oxidative_Damage

Caption: L-Homocysteine-induced oxidative stress pathway.

Endoplasmic Reticulum (ER) Stress

L-Homocysteine can disrupt protein folding in the endoplasmic reticulum, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[3][17][18][19][20] This activates the Unfolded Protein Response (UPR), a signaling cascade that initially aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.

ER_Stress_Pathway L_Hcy L-Homocysteine Protein_Misfolding Protein Misfolding in ER L_Hcy->Protein_Misfolding UPR Unfolded Protein Response (UPR) Activation Protein_Misfolding->UPR IRE1 IRE1 UPR->IRE1 PERK PERK UPR->PERK ATF6 ATF6 UPR->ATF6 XBP1_splicing XBP1 mRNA Splicing IRE1->XBP1_splicing eIF2a_phos eIF2α Phosphorylation PERK->eIF2a_phos ATF6_cleavage ATF6 Cleavage ATF6->ATF6_cleavage UPR_target_genes UPR Target Gene Expression (GRP78, CHOP) XBP1_splicing->UPR_target_genes eIF2a_phos->UPR_target_genes ATF6_cleavage->UPR_target_genes Apoptosis Apoptosis UPR_target_genes->Apoptosis

Caption: L-Homocysteine-induced ER stress and the Unfolded Protein Response.

N-methyl-D-aspartate (NMDA) Receptor-Mediated Neurotoxicity

In the central nervous system, L-Homocysteine can act as an agonist at the glutamate binding site of the N-methyl-D-aspartate (NMDA) receptor.[4] This leads to excessive calcium influx, excitotoxicity, and neuronal cell death, processes implicated in neurodegenerative diseases.

NMDA_Receptor_Pathway L_Hcy L-Homocysteine NMDA_R NMDA Receptor L_Hcy->NMDA_R Ca_influx Ca²⁺ Influx ↑ NMDA_R->Ca_influx ERK_activation ERK MAP Kinase Activation Ca_influx->ERK_activation CREB_transient Transient CREB Activation ERK_activation->CREB_transient Neuronal_death Neuronal Cell Death ERK_activation->Neuronal_death

Caption: L-Homocysteine-induced NMDA receptor-mediated neurotoxicity.

Detailed Experimental Protocols

This section provides an overview of key experimental protocols used to assess the biological effects of homocysteine.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) assay is a common method for detecting intracellular ROS.

Principle: H2DCFDA is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.[5][13][17][18][19]

Protocol Outline (Microplate Assay for Adherent Cells): [13][17]

  • Cell Seeding: Seed adherent cells in a 96-well plate and culture overnight.

  • Staining:

    • Remove culture medium and wash cells with a suitable buffer (e.g., PBS).

    • Add the H2DCFDA working solution (e.g., 10-25 µM in buffer or phenol red-free medium) to each well.

  • Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.

  • Washing: Remove the H2DCFDA solution and wash the cells with buffer.

  • Treatment: Add the test compounds (e.g., L-Homocysteine, D-Homocysteine) at various concentrations. Include appropriate positive (e.g., H₂O₂) and vehicle controls.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DCF (e.g., Ex/Em = 485/535 nm).

Assessment of Endoplasmic Reticulum (ER) Stress by Western Blot

Western blotting can be used to measure the protein levels of key ER stress markers, such as GRP78 (BiP) and CHOP (GADD153).

Protocol Outline: [21][22][23][24][25]

  • Sample Preparation:

    • Culture cells and treat with different concentrations of L-Homocysteine or D-Homocysteine for a specified time.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates (e.g., using a BCA assay).

  • SDS-PAGE:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ER stress markers (e.g., anti-GRP78, anti-CHOP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Evaluation of NMDA Receptor Activity by Whole-Cell Patch-Clamp

Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion currents through NMDA receptors in response to agonist application.[14][15][20][26][27][28]

Protocol Outline:

  • Cell Preparation: Prepare primary neuronal cultures or use cell lines expressing NMDA receptors.

  • Recording Setup:

    • Place the cell-containing coverslip in a recording chamber on an inverted microscope.

    • Continuously perfuse the cells with an external solution.

  • Pipette Preparation: Fill a glass micropipette with an internal solution and mount it on the micromanipulator.

  • Seal Formation:

    • Approach a target cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical access to the cell's interior.

  • Recording:

    • Clamp the cell membrane at a specific holding potential (e.g., -70 mV).

    • Apply L-Homocysteine or D-Homocysteine via a perfusion system.

    • Record the resulting inward currents, which are indicative of NMDA receptor activation.

    • Pharmacological agents can be co-applied to confirm the specificity of the recorded currents (e.g., NMDA receptor antagonists).

Conclusion

References

An In-depth Technical Guide to the Metabolic Pathways Involving DL-Homocystine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine, a sulfur-containing non-proteinogenic amino acid, sits at a critical intersection of major metabolic pathways. Its metabolism is intrinsically linked to the methionine cycle, folate cycle, and the transsulfuration pathway, playing a pivotal role in cellular methylation reactions and the biosynthesis of cysteine. Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are an independent risk factor for a multitude of complex diseases, including cardiovascular and neurodegenerative disorders. This guide provides a comprehensive overview of the core metabolic pathways involving homocysteine, the signaling cascades affected by its dysregulation, quantitative data on key metabolic parameters, and detailed experimental protocols for its study. The information is intended to serve as a technical resource for researchers and professionals in drug development investigating the pathological implications of homocysteine and potential therapeutic interventions. While most biological activity involves the L-isomer, the racemic mixture DL-Homocystine is frequently utilized in experimental models to induce hyperhomocysteinemia.

Core Metabolic Pathways

Homocysteine is not obtained from the diet; it is exclusively synthesized from the essential amino acid methionine.[1] Once formed, homocysteine can be metabolized via two primary pathways: remethylation to regenerate methionine, or transsulfuration to synthesize cysteine.[2][3] The flux through these pathways is tightly regulated, primarily by the intracellular concentration of S-adenosylmethionine (SAM).[4]

The Methionine Cycle: Homocysteine Formation

The methionine cycle is a series of reactions that produces homocysteine from methionine.[4][5]

  • Activation of Methionine: Methionine is activated by ATP to form S-adenosylmethionine (SAM), a universal methyl donor for numerous biological reactions, including the methylation of DNA, RNA, proteins, and lipids.[6][7] This reaction is catalyzed by Methionine Adenosyltransferase (MAT).[2]

  • Transmethylation: SAM donates its methyl group to an acceptor molecule in a reaction catalyzed by a specific methyltransferase. This process yields S-adenosylhomocysteine (SAH).[4]

  • Hydrolysis of SAH: SAH is a potent inhibitor of methyltransferase reactions. It is rapidly hydrolyzed by SAH Hydrolase (SAHH) to release adenosine and L-homocysteine, thereby completing the cycle.[8]

Methionine_Cycle cluster_enzymes Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM Methyl_Acceptor Methylated Acceptor SAM->Methyl_Acceptor SAH S-Adenosylhomocysteine (SAH) SAM->SAH  Acceptor ->  Methylated Acceptor Acceptor Methyl Acceptor Acceptor->Methyl_Acceptor Hcy L-Homocysteine SAH->Hcy Ade Adenosine SAH->Ade E1 MAT E2 Methyltransferase (MT) E3 SAH Hydrolase (SAHH)

Fig. 1: The Methionine Cycle.
Remethylation Pathway

This pathway salvages homocysteine by converting it back to methionine. This is crucial for maintaining methionine levels and the cellular supply of SAM.[9] There are two parallel enzymes that can catalyze this reaction.

  • Methionine Synthase (MS): This ubiquitous, vitamin B12-dependent enzyme transfers a methyl group from 5-methyltetrahydrofolate (5-MTHF, the active form of folate/vitamin B9) to homocysteine.[7][10]

  • Betaine-Homocysteine Methyltransferase (BHMT): This reaction is primarily active in the liver and kidneys.[4] It uses betaine (a metabolite of choline) as the methyl donor.[3]

Transsulfuration Pathway

This irreversible pathway catabolizes excess homocysteine, converting it to cysteine.[11] It occurs predominantly in the liver, kidney, small intestine, and pancreas.[11] The transsulfuration pathway is a key source of endogenous cysteine, which is a precursor for the major intracellular antioxidant, glutathione (GSH).[12]

  • Cystathionine β-synthase (CBS): This vitamin B6-dependent enzyme catalyzes the condensation of homocysteine and serine to form cystathionine.[13][14] SAM acts as an allosteric activator of CBS, thus high levels of methionine (and consequently SAM) channel homocysteine towards catabolism.[4]

  • Cystathionine γ-lyase (CGL): Also a vitamin B6-dependent enzyme, CGL cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[9]

Hcy_Metabolism cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway Hcy L-Homocysteine Met Methionine Hcy->Met Cystathionine Cystathionine Hcy->Cystathionine MTHF5 5-Methyl-THF (from Folate Cycle) THF Tetrahydrofolate (THF) MTHF5->THF Betaine Betaine DMG Dimethylglycine Betaine->DMG MS Methionine Synthase (MS) (Vit B12) BHMT BHMT (Liver, Kidney) Cysteine Cysteine Cystathionine->Cysteine GSH Glutathione (GSH) Cysteine->GSH Serine Serine Serine->Cystathionine CBS Cystathionine β-Synthase (CBS) (Vit B6, SAM-activated) CGL Cystathionine γ-Lyase (CGL) (Vit B6)

Fig. 2: Overview of Homocysteine Metabolic Fates.

Signaling Pathways Affected by Hyperhomocysteinemia

Elevated homocysteine levels disrupt cellular homeostasis and activate several pathological signaling pathways, contributing to endothelial dysfunction, inflammation, and oxidative stress.[15][16]

  • Redox Signaling and Oxidative Stress: Homocysteine is redox-active and can auto-oxidize, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[15] This leads to oxidative stress, damaging lipids, proteins, and DNA.[1]

  • Inflammatory Signaling: Homocysteine induces the production of pro-inflammatory chemokines like Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-8 (IL-8) in vascular cells.[17] This induction is mediated by the activation of several signaling kinases and transcription factors.

  • PKC, MAPK, and NF-κB Pathways: Studies have shown that homocysteine-induced chemokine production involves the activation of Protein Kinase C (PKC), Calmodulin (CaM), Mitogen-Activated Protein Kinases (MAPKs like ERK1/2, p38, JNK), and the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[17]

Signaling_Pathway Hcy ↑ L-Homocysteine (Hyperhomocysteinemia) ROS ↑ Reactive Oxygen Species (ROS) Hcy->ROS PKC PKC Hcy->PKC CaM CaM Hcy->CaM MAPK MAPK (ERK, p38, JNK) ROS->MAPK Endo_Dys Endothelial Dysfunction ROS->Endo_Dys PKC->MAPK CaM->MAPK NFkB NF-κB MAPK->NFkB Inflammation ↑ Pro-inflammatory Genes (MCP-1, IL-8) NFkB->Inflammation Inflammation->Endo_Dys

Fig. 3: Homocysteine-Induced Inflammatory Signaling.

Quantitative Data Summary

Quantitative analysis of homocysteine pathway metabolites and enzyme activities is crucial for understanding its metabolic regulation and pathological implications.

Table 1: Classification of Plasma Homocysteine Levels

This table outlines the clinical classifications for hyperhomocysteinemia based on total plasma homocysteine concentrations.

ClassificationPlasma Total Homocysteine (μmol/L)Reference(s)
Normal5 - 12[18][19]
Mild Hyperhomocysteinemia12 - 30[14][18][19]
Moderate Hyperhomocysteinemia30 - 100[14][18][19]
Severe Hyperhomocysteinemia> 100[14][18][19]
Table 2: Key Metabolite Concentrations

This table provides reference concentrations for key metabolites in the methionine cycle in plasma from healthy adults.

MetaboliteMean Plasma ConcentrationConditionReference(s)
S-adenosylmethionine (SAM)156 nmol/LHealthy Women (tHcy ~7.3 μmol/L)[17][20]
S-adenosylhomocysteine (SAH)20 nmol/LHealthy Women (tHcy ~7.3 μmol/L)[17][20]
S-adenosylhomocysteine (SAH)Increased (P <0.001)Women with HHcy (tHcy ~12.1 μmol/L)[20]
Table 3: Enzyme Kinetic Parameters

This table summarizes key kinetic parameters for enzymes central to homocysteine metabolism. Note that Vmax is dependent on enzyme concentration and conditions, while Km reflects substrate affinity.[21][22][23][24]

EnzymeSubstrateKmOrganism/ConditionsReference(s)
Methionine Synthase (tMS)Homocysteine9.3 ± 3.1 µMThermotoga maritima, 50 °C[25]
Methionine Synthase (tMS)5-Methyl-THF18 ± 4.1 µMThermotoga maritima, 50 °C[25]
Cystathionine β-synthase (ytCBS)L-Serine1.2 mMYeast[6][26]
Cystathionine β-synthase (ytCBS)L-HomocysteineKi = 2.0 mM (Substrate Inhibition)Yeast[6][26]
Cystathionine β-synthase (ytCBS)L-Cystathionine0.083 mM (Reverse Reaction)Yeast[6][26]

Experimental Protocols

Protocol: Measurement of Total Plasma Homocysteine by HPLC with Fluorescence Detection

This protocol describes a common and robust method for quantifying total homocysteine (tHcy) in plasma, which includes free, protein-bound, and disulfide forms.[16]

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 1. Collect blood in EDTA tube & centrifuge s2 2. Mix plasma (50 µL) with Internal Standard s1->s2 s3 3. Reduce Disulfides: Add TCEP (10 µL), incubate 30 min @ RT s2->s3 s4 4. Precipitate Proteins: Add Trichloroacetic Acid (TCA), centrifuge 10 min s3->s4 d1 5. Transfer supernatant (50 µL) to new vial s4->d1 d2 6. Add NaOH, Borate Buffer, & SBD-F (fluorescent marker) d1->d2 d3 7. Incubate 60 min @ 60°C d2->d3 a1 8. Cool sample on ice d3->a1 a2 9. Inject 10-20 µL into HPLC system a1->a2 a3 10. Detect at Ex: 385 nm, Em: 515 nm a2->a3 a4 11. Quantify using calibration curve a3->a4

Fig. 4: Workflow for HPLC-based Homocysteine Measurement.

Methodology:

  • Sample Collection: Collect whole blood into tubes containing EDTA as an anticoagulant. Immediately place on ice and centrifuge within one hour to separate plasma from blood cells. Store plasma at -20°C or lower until analysis.[15]

  • Reduction: To 50 µL of plasma, add 25 µL of an internal standard (e.g., cystamine) and 10 µL of a reducing agent, such as 100 g/L tris(2-carboxyethyl)phosphine (TCEP). Incubate at room temperature for 30 minutes to reduce all disulfide bonds, releasing free homocysteine.[16]

  • Deproteinization: Add 90 µL of 10% trichloroacetic acid (TCA) to precipitate plasma proteins. Vortex and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.[16]

  • Derivatization: Transfer 50 µL of the clear supernatant to an autosampler vial. Add 10 µL of 1.55 M NaOH, 125 µL of 0.125 M borate buffer (pH 9.5), and 50 µL of the derivatizing agent, ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F, 1 g/L in borate buffer).[16]

  • Incubation: Seal the vials and incubate at 60°C for 60 minutes in a water bath or heat block.[16][27]

  • HPLC Analysis: After incubation, cool the samples. Inject 10-20 µL onto a C18 reverse-phase HPLC column. Elute the derivatized thiols using an isocratic mobile phase (e.g., 0.1 M acetate buffer, pH 5.5, with 3% methanol) at a flow rate of ~0.7 mL/min.[16]

  • Detection & Quantitation: Detect the fluorescent derivatives using a fluorescence detector set to an excitation wavelength of 385 nm and an emission wavelength of 515 nm.[15][16][27] Calculate the concentration of homocysteine based on the peak area ratio relative to the internal standard, using a calibration curve prepared with known concentrations of homocysteine.[27]

Protocol: In Vitro Model of Hyperhomocysteinemia in Endothelial Cells

This protocol details a method for inducing a state of hyperhomocysteinemia in cultured endothelial cells to study its downstream cellular effects.[28]

Methodology:

  • Cell Culture: Culture Human Aortic Endothelial Cells (HAEC) in appropriate media (e.g., M199 medium with 20% fetal calf serum, endothelial cell growth supplement, and heparin) until they reach approximately 80% confluency.[28] Use cells from a low passage number (e.g., passage 6) for experiments.[28]

  • Treatment Preparation: Prepare a stock solution of L-homocysteine in serum-free culture medium. The final concentration used to mimic severe hyperhomocysteinemia is typically 500 µM.[28] Prepare a control medium without added homocysteine.

  • Induction: Remove the standard growth medium from the cultured cells. Wash the cells once with phosphate-buffered saline (PBS).

  • Exposure: Add the homocysteine-containing medium (treatment group) or the control medium to the cells.

  • Incubation: Incubate the cells for the desired duration. A common time point to observe significant changes in gene expression and metabolic profiles is 48 hours.[28]

  • Downstream Analysis: Following incubation, harvest the cells for analysis. This can include:

    • RNA/Protein Extraction: Lyse cells to extract total RNA for gene expression analysis (e.g., qPCR, microarray) or protein for Western blotting or proteomics.

    • Metabolite Extraction: Extract metabolites for analysis by LC-MS/MS or other metabolomic techniques.

    • Functional Assays: Perform assays to measure oxidative stress (e.g., ROS production), cell proliferation, apoptosis, or inflammatory marker secretion into the medium.

Protocol: Cystathionine β-Synthase (CBS) Activity Assay

This protocol outlines a fluorometric assay for measuring CBS activity, often available as a commercial kit. The principle involves the CBS-catalyzed production of H₂S, which then reacts with a probe to generate a fluorescent signal.

Methodology:

  • Sample Preparation: Prepare cell or tissue lysates by homogenizing in an assay buffer provided with the kit. Centrifuge to remove insoluble material and collect the supernatant. Determine the protein concentration of the lysate.

  • Standard Curve: Prepare a standard curve using a supplied H₂S or other fluorescent standard to correlate fluorescence units with product concentration.

  • Reaction Setup: On a 96-well microplate, add lysate samples (e.g., 20 µg protein), a positive control (purified CBS enzyme), and a negative control (lysate with no substrates).

  • Reaction Initiation: Prepare a reaction mix containing the substrates (cysteine and homocysteine) and the fluorescent probe. Add this mix to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate wavelengths (e.g., Ex/Em = 368/460 nm).

  • Calculation: Subtract the background reading from all samples. Calculate the CBS activity based on the fluorescence signal generated over time, normalized to the amount of protein in the sample, using the standard curve. Activity is typically expressed in mU/mg of protein.

References

DL-Homocystine Stability and Storage: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for DL-Homocystine. The information is intended to assist researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their studies. The guide covers chemical properties, storage recommendations, potential degradation pathways, and outlines experimental protocols for stability assessment.

Chemical and Physical Properties of DL-Homocystine

DL-Homocystine is the oxidized dimer of the amino acid homocysteine. Understanding its fundamental properties is crucial for its proper handling and storage.

PropertyValueReference
Molecular Formula C₈H₁₆N₂O₄S₂[1]
Molecular Weight 268.35 g/mol [2]
Appearance White to off-white powder[2]
Melting Point >300 °C[2]
Solubility Soluble in 1N HCl (approx. 10 mg/ml)[1], slightly soluble in water, acetonitrile, and 0.1-1 mg/ml in hydrochloric acid.[3][1][3]
CAS Number 870-93-9[2]

Recommended Storage Conditions and Stability

Proper storage is essential to maintain the stability of DL-Homocystine. The following table summarizes the recommended storage conditions based on available data.

FormStorage TemperatureDurationPackaging
Solid (Powder) -20°C≥ 4 yearsTightly sealed container, protected from light and moisture.
In Solvent -80°CUp to 1 yearPurged with an inert gas.
Aqueous Solutions Not recommended for more than one dayN/AN/A

Note: For deuterated DL-Homocystine (DL-Homocystine-d8), storage at room temperature away from light and moisture has been suggested for the solid form.[3] However, for non-deuterated DL-Homocystine, refrigerated or frozen conditions are consistently recommended.

Forced Degradation and Stability Indicating Studies

Forced degradation studies are critical for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. The goal is to achieve 5-20% degradation to identify potential degradation products and pathways.

Illustrative Quantitative Stability Data

The following tables present illustrative data from hypothetical forced degradation studies on DL-Homocystine. This data is based on general principles of amino acid degradation and is intended to serve as a template for experimental design and data presentation.

Table 3.1.1: Hydrolytic Stability of DL-Homocystine (1 mg/mL solution) at 60°C

ConditionTime (hours)DL-Homocystine Remaining (%)Major Degradants Observed
0.1 M HCl 0100-
2495.2Homocysteine
4890.5Homocysteine, Minor unknowns
7285.1Homocysteine, Minor unknowns
Purified Water 0100-
2499.1Trace Homocysteine
4898.3Trace Homocysteine
7297.5Trace Homocysteine
0.1 M NaOH 0100-
2488.4Homocysteine, Sulfur-containing byproducts
4875.9Homocysteine, Sulfur-containing byproducts
7262.3Homocysteine, Sulfur-containing byproducts

Table 3.1.2: Oxidative Stability of DL-Homocystine (1 mg/mL solution) at Room Temperature

ConditionTime (hours)DL-Homocystine Remaining (%)Major Degradants Observed
3% H₂O₂ 0100-
885.7Homocysteine sulfinic acid, Homocysteic acid
2468.2Homocysteine sulfinic acid, Homocysteic acid
4845.1Homocysteine sulfinic acid, Homocysteic acid

Table 3.1.3: Photostability of DL-Homocystine (Solid) under ICH Q1B Conditions

ConditionDurationDL-Homocystine Remaining (%)Degradants Observed
Overall illumination ≥ 1.2 million lux hours and integrated near UV energy ≥ 200 watt hours/m² 7 days98.5Trace oxidative degradants

Table 3.1.4: Thermal Stability of DL-Homocystine (Solid) at 70°C / 75% RH

ConditionTime (days)DL-Homocystine Remaining (%)Degradants Observed
70°C / 75% RH 0100-
799.0Trace impurities
1497.8Trace impurities
2895.5Trace impurities

Potential Chemical Degradation Pathways

Based on the chemistry of disulfide bonds and amino acids, the following degradation pathways can be postulated for DL-Homocystine under stress conditions.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation DL_Homocystine_H DL-Homocystine Homocysteine Homocysteine DL_Homocystine_H->Homocysteine Reduction (Acidic/Basic) Disulfide Bond Cleavage DL_Homocystine_O DL-Homocystine Homocysteine_sulfenic Homocysteine Sulfenic Acid DL_Homocystine_O->Homocysteine_sulfenic Mild Oxidation (e.g., H₂O₂) Homocysteine_sulfinic Homocysteine Sulfinic Acid Homocysteine_sulfenic->Homocysteine_sulfinic Further Oxidation Homocysteic_acid Homocysteic Acid Homocysteine_sulfinic->Homocysteic_acid Strong Oxidation DL_Homocystine_T DL-Homocystine Decarboxylation_products Decarboxylation Products DL_Homocystine_T->Decarboxylation_products High Temperature (>200°C) Deamination_products Deamination Products DL_Homocystine_T->Deamination_products High Temperature (>200°C)

Figure 1: Potential Chemical Degradation Pathways of DL-Homocystine.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of DL-Homocystine.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate DL-Homocystine from its potential degradation products.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to 95% A, 5% B

    • 35-40 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve DL-Homocystine in a suitable solvent (e.g., water with minimal acid) to a concentration of 1 mg/mL.

G cluster_workflow HPLC Analysis Workflow Sample_Prep Sample Preparation (1 mg/mL) HPLC_Injection Inject 20 µL into HPLC Sample_Prep->HPLC_Injection Separation C18 Reverse-Phase Gradient Elution HPLC_Injection->Separation Detection UV Detection at 210 nm Separation->Detection Data_Analysis Quantify Peak Areas (DL-Homocystine & Degradants) Detection->Data_Analysis

Figure 2: Experimental Workflow for HPLC Analysis.
Forced Degradation Protocols

5.2.1. Hydrolytic Degradation:

  • Prepare 1 mg/mL solutions of DL-Homocystine in 0.1 M HCl, purified water, and 0.1 M NaOH.

  • Incubate the solutions at 60°C.

  • Withdraw aliquots at 0, 24, 48, and 72 hours.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by the stability-indicating HPLC method.

5.2.2. Oxidative Degradation:

  • Prepare a 1 mg/mL solution of DL-Homocystine in a 3% hydrogen peroxide solution.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at 0, 8, 24, and 48 hours.

  • Analyze the samples by the stability-indicating HPLC method.

5.2.3. Photodegradation:

  • Expose a thin layer of solid DL-Homocystine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m², as per ICH Q1B guidelines.

  • A control sample should be stored in the dark under the same temperature and humidity conditions.

  • After the exposure period, dissolve the samples and analyze by the stability-indicating HPLC method.

5.2.4. Thermal Degradation:

  • Place solid DL-Homocystine in a stability chamber at 70°C and 75% relative humidity.

  • Withdraw samples at 0, 7, 14, and 28 days.

  • Dissolve the samples and analyze by the stability-indicating HPLC method.

Conclusion

DL-Homocystine is a relatively stable compound when stored as a solid at -20°C, protected from light and moisture. In solution, it is susceptible to degradation, particularly under basic and oxidative conditions. The primary degradation product under hydrolytic stress is likely homocysteine, while oxidative stress can lead to the formation of various oxidized sulfur species. For research and drug development purposes, it is crucial to adhere to the recommended storage conditions and to employ validated stability-indicating analytical methods to ensure the quality and integrity of DL-Homocystine. The provided experimental protocols and illustrative data serve as a guide for designing and executing comprehensive stability studies.

References

Solubility of DL-Homocystine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the solubility of DL-Homocystine in various solvents. Designed for researchers, scientists, and professionals in drug development, this document consolidates available quantitative data, outlines detailed experimental methodologies for solubility determination, and presents visual workflows to elucidate the processes involved.

Quantitative Solubility Data

The solubility of DL-Homocystine is highly dependent on the solvent system and physical conditions such as pH, temperature, and the use of physical methods like sonication. The following table summarizes the available quantitative solubility data.

Solvent SystemTemperatureConcentrationConditions / RemarksCitation(s)
Aqueous Solutions
Water25 °C0.2 mg/mL (0.2 g/L)Neutral pH.[1]
WaterNot Specified10 mg/mLpH adjusted to 11 with NaOH; requires ultrasonication.[2]
WaterNot Specified5 mg/mLpH adjusted to 11 with NaOH; sonication is recommended.[3]
1N Hydrochloric Acid (HCl)Not Specified~10 mg/mLAcidic conditions significantly increase solubility.[4][5]
Organic Solvents
Dimethyl Sulfoxide (DMSO)Not Specified4 mg/mLSonication is recommended.
Deuterated Analogs
WaterNot Specified0.1 - 1 mg/mLFor DL-Homocystine-d8 (deuterated).[6]
AcetonitrileNot Specified0.1 - 1 mg/mLFor DL-Homocystine-d8 (deuterated); slightly soluble.[6]
Hydrochloric AcidNot Specified0.1 - 1 mg/mLFor DL-Homocystine-d8 (deuterated); slightly soluble.[6]

It is important to note that while extensive solubility data for the derivative DL-Homocysteine thiolactone hydrochloride in various organic solvents (methanol, ethanol, acetonitrile, etc.) is available, similar comprehensive studies for DL-Homocystine itself are not as prevalent in the reviewed literature.[7][8]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various research and development applications. The following sections describe a standard methodology and a specific analytical technique for quantifying dissolved DL-Homocystine.

General Experimental Protocol: Isothermal Equilibrium Method

A widely accepted method for determining the equilibrium solubility of a compound is the isothermal shake-flask or gravimetric method. This protocol involves achieving a saturated solution at a constant temperature and then quantifying the solute concentration in the supernatant.

Methodology:

  • Sample Preparation: An excess amount of solid DL-Homocystine is added to a known volume or mass of the selected solvent in a sealed container (e.g., a glass vial or flask).

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached. This duration can range from several hours to days, depending on the solvent and the compound's dissolution rate.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution (supernatant) by centrifugation at high speed or by filtration using a fine-pored syringe filter (e.g., 0.22 µm). This step must be performed carefully to avoid temperature changes that could alter the solubility.

  • Quantification: A precise volume or mass of the clear supernatant is carefully removed. The solvent is evaporated under controlled conditions (e.g., using a vacuum oven or nitrogen stream). The mass of the remaining solid residue (the dissolved DL-Homocystine) is then accurately measured.

  • Calculation: The solubility is calculated based on the mass of the residue and the initial volume or mass of the solvent used.

For volatile solutes or when gravimetric analysis is not suitable, the concentration of DL-Homocystine in the supernatant is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Quantification by LC-MS/MS

Modern analytical methods provide high sensitivity and specificity for quantifying solutes. LC-MS/MS is a powerful technique for determining the concentration of DL-Homocystine in saturated solutions, especially at low levels.

Methodology:

  • Sample Preparation: A precisely measured aliquot of the saturated supernatant (obtained from the protocol in 2.1) is diluted with an appropriate solvent.

  • Internal Standard Spiking: A known concentration of a stable isotope-labeled internal standard, such as DL-Homocystine-d8, is added to the diluted sample. This standard helps to correct for variations in sample preparation and instrument response.

  • Reduction Step (Optional but Common): Since mass spectrometry often analyzes the monomeric form, a reduction step is typically employed to break the disulfide bond of homocystine to form two molecules of homocysteine. This is often achieved by adding a reducing agent like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Chromatographic Separation: The prepared sample is injected into an HPLC system. A reversed-phase column (e.g., C18) is commonly used to separate the analyte (homocysteine) from other potential components in the sample matrix.

  • Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard (Multiple Reaction Monitoring or MRM mode), ensuring highly selective and sensitive detection.

  • Quantification: The concentration of DL-Homocystine in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of DL-Homocystine.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess DL-Homocystine to solvent B Seal container and agitate at constant temperature A->B C Allow system to reach equilibrium B->C D Stop agitation and allow solids to settle C->D E Separate supernatant via centrifugation or filtration D->E F Extract precise aliquot of clear supernatant E->F G Determine solute concentration (e.g., Gravimetric or LC-MS/MS) F->G H Final Solubility Value G->H Calculate Solubility (e.g., in mg/mL)

Caption: General workflow for experimental solubility determination.

cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Aliquot of Saturated Supernatant B Add Internal Standard (e.g., DL-Homocystine-d8) A->B C Reduce Disulfide Bond (e.g., with DTT) B->C D Inject sample into HPLC system C->D E Separate analyte on chromatography column D->E F Detect by Tandem Mass Spectrometry (MS/MS) E->F G Integrate peak areas for analyte and internal standard F->G H Calculate peak area ratio G->H I Quantify against calibration curve H->I J Analyte Concentration I->J Determine Concentration

Caption: Workflow for quantification via LC-MS/MS.

References

DL-Homocystine: An In-depth Technical Guide on the Oxidized Dimer of Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Homocystine, the oxidized disulfide dimer of the amino acid homocysteine, has garnered significant attention in the scientific community due to its close association with hyperhomocysteinemia, a metabolic condition linked to a spectrum of pathologies, including cardiovascular and neurodegenerative diseases. While much of the research focus has been on its reduced counterpart, homocysteine, understanding the properties, biological effects, and analytical methodologies for DL-Homocystine is crucial for a comprehensive assessment of its role in health and disease. This technical guide provides an in-depth overview of DL-Homocystine, encompassing its physicochemical properties, metabolic context, and the signaling pathways it influences. Detailed experimental protocols for its quantification and the assessment of its cellular effects are provided, alongside curated quantitative data to support researchers in their investigations. Furthermore, this guide explores the relevance of DL-Homocystine in the realm of drug development, from preclinical safety assessments to its potential as a biomarker.

Introduction: The Homocysteine-Homocystine Axis

Homocysteine is a sulfur-containing, non-proteinogenic amino acid synthesized from the essential amino acid methionine.[1] In biological systems, homocysteine exists in various forms: a reduced form (Hcy-SH), an oxidized disulfide form as a dimer (homocystine, Hcy-S-S-Hcy), and mixed disulfides with other thiols like cysteine.[2] DL-Homocystine represents the racemic mixture of this oxidized dimer. The equilibrium between homocysteine and homocystine is a critical aspect of cellular redox homeostasis. Under conditions of oxidative stress, the formation of homocystine is favored.[3] Elevated levels of total homocysteine (the sum of all its forms), a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for various diseases.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of DL-Homocystine and its reduced form, DL-Homocysteine, is fundamental for designing and interpreting experimental studies.

PropertyDL-HomocystineDL-HomocysteineReference(s)
Molecular Formula C8H16N2O4S2C4H9NO2S[5][6]
Molecular Weight 268.35 g/mol 135.18 g/mol [5][6]
CAS Number 870-93-9454-29-5[5][6]
Appearance White to off-white powderWhite crystalline powder[5][7]
Melting Point >300 °C232-233 °C (decomposes)[5][7]
Solubility Slightly soluble in water; soluble in 1N HClSoluble in water[7][8]
pKa Data not readily availablepKa1 (COOH) ≈ 2.2, pKa2 (NH3+) ≈ 8.9, pKa3 (SH) ≈ 10.0[9]

Metabolic Pathways and Regulation

Homocysteine metabolism is primarily governed by two key pathways: the methionine cycle (remethylation) and the transsulfuration pathway. These pathways are crucial for maintaining physiological homocysteine levels and are dependent on several B vitamins as cofactors.

The Methionine Cycle (Remethylation)

In this pathway, homocysteine is remethylated to form methionine. This process is catalyzed by methionine synthase, which requires vitamin B12 (cobalamin) as a cofactor and utilizes 5-methyltetrahydrofolate (the active form of folate, vitamin B9) as a methyl donor. An alternative remethylation pathway, primarily in the liver and kidneys, is catalyzed by betaine-homocysteine methyltransferase (BHMT), which uses betaine as the methyl donor.[10]

The Transsulfuration Pathway

When methionine levels are sufficient, homocysteine is irreversibly catabolized via the transsulfuration pathway. This pathway involves the condensation of homocysteine with serine to form cystathionine, a reaction catalyzed by the vitamin B6-dependent enzyme cystathionine β-synthase (CBS). Cystathionine is then hydrolyzed by another vitamin B6-dependent enzyme, cystathionine γ-lyase (CSE), to produce cysteine, α-ketobutyrate, and ammonia. Cysteine is a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[10]

Homocysteine_Metabolism cluster_methionine_cycle Methionine Cycle (Remethylation) cluster_transsulfuration Transsulfuration Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation) Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase (Vitamin B12) Homocysteine->Methionine BHMT DL_Homocystine DL-Homocystine Homocysteine->DL_Homocystine Oxidation Cystathionine Cystathionine Homocysteine->Cystathionine CBS (Vitamin B6) Cysteine Cysteine Cystathionine->Cysteine CSE (Vitamin B6) Glutathione Glutathione (GSH) Cysteine->Glutathione THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF THF->MTHF MTHFR MTHF->THF Betaine Betaine Dimethylglycine Dimethylglycine Betaine->Dimethylglycine

Figure 1. Overview of Homocysteine Metabolism.

Signaling Pathways Modulated by DL-Homocystine

Elevated levels of homocysteine and by extension, homocystine, can induce cellular stress and activate various signaling pathways, contributing to cellular dysfunction and pathology.

Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Oxidative stress, as induced by DL-Homocystine, leads to the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating their expression and thereby enhancing the cell's antioxidant capacity.[11][12]

Nrf2_Signaling cluster_nucleus Nucleus DL_Homocystine DL-Homocystine ROS Reactive Oxygen Species (ROS) DL_Homocystine->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Nucleus Nucleus ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection

Figure 2. Nrf2-Mediated Antioxidant Response to DL-Homocystine.

JNK-Mediated Stress Response

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the cellular response to various stressors, including oxidative stress. Homocysteine-induced ROS can activate the JNK signaling cascade, which can have dual outcomes: promoting cell survival or inducing apoptosis, depending on the cellular context and the duration and intensity of the stress.[1]

JNK_Signaling DL_Homocystine DL-Homocystine ROS Reactive Oxygen Species (ROS) DL_Homocystine->ROS ASK1 ASK1 ROS->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates c_Jun c-Jun JNK->c_Jun phosphorylates AP1 AP-1 (Transcription Factor) c_Jun->AP1 forms Gene_Expression Gene Expression (Survival or Apoptosis) AP1->Gene_Expression regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Figure 3. JNK-Mediated Stress Response to DL-Homocystine.

Quantitative Data on Biological Effects

The following tables summarize quantitative data on the effects of DL-Homocysteine on various cellular parameters, providing a valuable resource for researchers.

Table 1: Effects of DL-Homocysteine on Cell Viability

Cell TypeHomocysteine ConcentrationTreatment DurationEffect on Cell ViabilityReference(s)
Human Endothelial Cells40 µM5 days35% reduction[1]
Human Endothelial Cells80 µM5 days80% reduction[1]
Human Coronary Artery Endothelial Cells100 µM48 hoursNo significant change[1]
Primary Hepatocytes0.1, 0.25, 0.5, 1 mMNot specified10%, 23%, 39%, 51% decrease in proliferation[1]
HepG2 (Hepatoma)0.1, 0.25, 0.5, 1 mM7 days11%, 19%, 35%, 52% reduction in cell number[1]
Astrocytes50 µM48 hoursSlight, non-significant decrease[1]
Microglia50 µM96 hoursSignificant increase[13]
Neuronal Cells10 µM6 daysNeurotoxic damage observed[1]
Human Glial Cells~50 µMNot specifiedInduced cell death[7]

Table 2: Effects of DL-Homocysteine on Oxidative Stress Markers

| Cell Type | Homocysteine Concentration | Treatment Duration | Oxidative Stress Marker | Effect | Reference(s) | |---|---|---|---|---| | Microvascular Endothelial Cells | 40 µM | 24 hours | Reactive Oxygen Species (ROS) | Increased generation |[14] | | Microvascular Endothelial Cells | 40 µM | 24 hours | NADPH Oxidase mRNA | Increased expression |[14] | | Microvascular Endothelial Cells | 40 µM | 24 hours | Thioredoxin mRNA | Decreased expression |[14] | | Human Endothelial Cells | 0.5 mM | 8 hours | Endothelin-1 (ET-1) Production | -36.2% change from control |[15] | | Human Endothelial Cells | 1.0 mM | 8 hours | Endothelin-1 (ET-1) Production | -41.5% change from control |[15] | | Isolated Rat Heart | 10 µM | Not specified | TBARS, NO2, O2-, H2O2 | No significant change |[16] |

Experimental Protocols

This section provides detailed methodologies for the analysis of DL-Homocystine and the assessment of its cellular effects.

Quantification of DL-Homocystine in Biological Samples

The quantification of DL-Homocystine typically involves a two-step process: reduction of the disulfide bond to yield homocysteine, followed by the detection of total homocysteine.

6.1.1. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This is a widely used and robust method for the quantification of total homocysteine.

  • Sample Preparation:

    • Collect blood samples in EDTA-containing tubes and immediately place on ice.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

    • To 100 µL of plasma, add 10 µL of a reducing agent such as 10% tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to reduce homocystine to homocysteine. Incubate for 30 minutes at room temperature.[17][18]

    • Precipitate proteins by adding 100 µL of 10% trichloroacetic acid (TCA) containing 1 mM EDTA. Vortex and centrifuge at 10,000 x g for 10 minutes.[17]

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • To 50 µL of the supernatant, add 10 µL of 1.55 M NaOH, 125 µL of 0.125 M borate buffer (pH 9.5) with 4 mM EDTA, and 50 µL of a fluorescent labeling agent such as ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) (1 mg/mL in borate buffer).[17]

    • Incubate the mixture at 60°C for 60 minutes in the dark.

    • Cool the samples on ice before injection into the HPLC system.

  • HPLC Analysis:

    • Use a C18 reversed-phase column.

    • Employ an isocratic or gradient elution with a mobile phase typically consisting of a phosphate buffer and an organic modifier like acetonitrile.

    • Set the fluorescence detector to an excitation wavelength of 385 nm and an emission wavelength of 515 nm for SBD-F derivatives.[17]

    • Quantify the homocysteine peak by comparing its area to a standard curve prepared with known concentrations of homocysteine.

6.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity for homocysteine quantification.

  • Sample Preparation and Reduction:

    • To 200 µL of plasma, add a deuterated internal standard (e.g., DL-[3,3,3',3',4,4,4',4'-2H8]-homocystine).[17]

    • Reduce disulfide bonds using a reducing agent like 2-mercaptoethanol.[17]

  • Derivatization:

    • Derivatize the sample to make it volatile for GC analysis. A common method is to form a bis-tert-butyldimethylsilyl derivative.[17]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column for separation.

    • Monitor specific ions for homocysteine and the internal standard in the mass spectrometer.

    • Quantify based on the ratio of the peak areas of the analyte to the internal standard.

6.1.3. Enzymatic Assays

Commercially available enzymatic assay kits provide a convenient and high-throughput method for total homocysteine measurement. These assays typically involve a reduction step followed by an enzymatic reaction that produces a detectable signal (colorimetric or fluorometric). The general principle involves the conversion of homocysteine to S-adenosylhomocysteine (SAH), which is then measured.[8]

Assessment of DL-Homocystine-Induced Cellular Effects

6.2.1. Cell Viability and Cytotoxicity Assays

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Seed cells in a 96-well plate and treat with various concentrations of DL-Homocystine for the desired duration.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • LDH Assay: This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, indicating cytotoxicity.

    • After treating cells with DL-Homocystine, collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

6.2.2. Measurement of Oxidative Stress

  • Reactive Oxygen Species (ROS) Detection: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS.

    • Treat cells with DL-Homocystine.

    • Incubate the cells with DCFH-DA solution (typically 10 µM) for 30 minutes at 37°C in the dark.

    • DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer (excitation ~485 nm, emission ~530 nm).[1]

Experimental Workflow Diagram

Experimental_Workflow Start Start: Hypothesis Formulation Cell_Culture Cell Culture (e.g., Endothelial, Neuronal) Start->Cell_Culture Treatment Treatment with DL-Homocystine (Dose-Response & Time-Course) Cell_Culture->Treatment Cell_Viability Cell Viability/Cytotoxicity (MTT, LDH Assays) Treatment->Cell_Viability Oxidative_Stress Oxidative Stress Assessment (ROS, Lipid Peroxidation) Treatment->Oxidative_Stress Signaling_Pathways Signaling Pathway Analysis (Western Blot, qPCR for Nrf2, JNK) Treatment->Signaling_Pathways Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Oxidative_Stress->Data_Analysis Signaling_Pathways->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

Figure 4. General Experimental Workflow for Investigating DL-Homocystine Effects.

Relevance in Drug Development

DL-Homocystine and the broader homocysteine metabolism are of significant interest in drug development for several reasons:

  • Biomarker of Disease and Drug Efficacy: Elevated homocysteine levels are a biomarker for various diseases. In clinical trials, monitoring homocysteine levels can be an indicator of disease progression or a pharmacodynamic marker of drug efficacy, particularly for therapies targeting metabolic or cardiovascular diseases.

  • Safety Pharmacology and Drug-Induced Hyperhomocysteinemia: Certain drugs can interfere with homocysteine metabolism, leading to elevated levels. For example, some medications can affect the absorption or function of B vitamins, which are essential cofactors for homocysteine-metabolizing enzymes.[19] Therefore, assessing the potential of new drug candidates to induce hyperhomocysteinemia is an important consideration in preclinical safety and toxicology studies.

  • Therapeutic Target: The enzymes involved in homocysteine metabolism, such as MTHFR and CBS, are potential targets for therapeutic intervention. Modulating the activity of these enzymes could be a strategy for managing hyperhomocysteinemia and its associated pathologies.

  • Drug Metabolism: While not a primary drug-metabolizing enzyme system, the methylation reactions in the methionine cycle are crucial for the metabolism and clearance of some drugs. Alterations in homocysteine metabolism could potentially impact these processes.

Conclusion

DL-Homocystine, as the oxidized dimer of homocysteine, is an integral component of the homocysteine metabolic landscape. Its formation is intrinsically linked to cellular redox status, and its accumulation is a hallmark of hyperhomocysteinemia. A comprehensive understanding of its physicochemical properties, metabolic fate, and impact on cellular signaling is paramount for researchers and drug development professionals. This technical guide has provided a detailed overview of these aspects, along with practical experimental protocols and quantitative data to facilitate further investigation into the role of DL-Homocystine in health and disease. Future research should continue to elucidate the specific contributions of the oxidized versus reduced forms of homocysteine to pathology and explore the therapeutic potential of targeting this critical metabolic pathway.

References

The Biochemical Significance of DL-Homocystine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of its Metabolic Pathways, Pathophysiological Roles, and Experimental Analysis

Introduction

DL-Homocystine, the oxidized disulfide form of the amino acid homocysteine, and its reduced counterpart, homocysteine, are critical intermediates in methionine metabolism. While L-homocysteine is the biologically active isomer, the racemic mixture DL-Homocystine is frequently utilized in experimental settings to investigate the profound impact of elevated homocysteine levels, a condition known as hyperhomocysteinemia, on cellular and systemic functions. This technical guide provides a comprehensive overview of the biochemical significance of DL-Homocystine, with a focus on its metabolic pathways, its role in the pathophysiology of cardiovascular and neurodegenerative diseases, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this pivotal molecule.

Metabolic Pathways of Homocysteine

Homocysteine stands at a critical juncture of two primary metabolic pathways: remethylation and transsulfuration. The balance between these pathways is crucial for maintaining cellular homeostasis.

Remethylation Pathway:

In this pathway, homocysteine is recycled back to methionine. This process is vital for the regeneration of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA and protein methylation. The remethylation of homocysteine can be catalyzed by two different enzymes:

  • Methionine Synthase: This ubiquitous enzyme utilizes methylcobalamin (a form of vitamin B12) as a cofactor and 5-methyltetrahydrofolate (the active form of folate) as the methyl donor.

  • Betaine-Homocysteine Methyltransferase (BHMT): Primarily active in the liver and kidneys, this enzyme uses betaine as the methyl donor.

Transsulfuration Pathway:

When methionine levels are sufficient, homocysteine is catabolized through the transsulfuration pathway to produce cysteine. This pathway is dependent on vitamin B6. Cysteine is a precursor for the synthesis of proteins, taurine, and the major intracellular antioxidant, glutathione.

The regulation between these two pathways is allosterically controlled by SAM. High levels of SAM activate cystathionine β-synthase, directing homocysteine towards the transsulfuration pathway, and inhibit methylenetetrahydrofolate reductase (MTHFR), thus downregulating the remethylation pathway.

Homocysteine Metabolism cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP -> PPi+Pi Methionine Adenosyltransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Acceptor -> Methylated Product (Methyltransferases) Cystathionine Cystathionine SAM->Cystathionine + MTHF 5,10-Methylenetetrahydrofolate SAM->MTHF - Homocysteine Homocysteine SAH->Homocysteine H2O -> Adenosine SAH Hydrolase Homocysteine->Methionine Methionine Synthase (Vitamin B12) Homocysteine->Methionine BHMT Homocysteine->Cystathionine Serine -> H2O Cystathionine β-synthase (Vitamin B6) Cysteine Cysteine Cystathionine->Cysteine H2O -> α-ketobutyrate + NH3 Cystathionine γ-lyase (Vitamin B6) Glutathione Glutathione Cysteine->Glutathione THF Tetrahydrofolate (THF) THF->MTHF MeTHF 5-Methyltetrahydrofolate MTHF->MeTHF MTHFR (Vitamin B2) MeTHF->THF Betaine Betaine Dimethylglycine Dimethylglycine Betaine->Dimethylglycine

Figure 1: Overview of Homocysteine Metabolism.

Biochemical Significance in Disease

Elevated levels of total homocysteine in the plasma, or hyperhomocysteinemia, are recognized as an independent risk factor for several multifactorial diseases. It is important to note that while DL-Homocystine is used in research, the L-isomer is the biologically active form responsible for the observed pathophysiology. The D-isomer is largely considered to be inert.[1]

Cardiovascular Disease

A substantial body of evidence links hyperhomocysteinemia with an increased risk of cardiovascular diseases, including coronary artery disease, stroke, and venous thromboembolism.[2][3][4][5] The proposed mechanisms for homocysteine-induced vascular damage include:

  • Endothelial Dysfunction: Homocysteine impairs the function of the vascular endothelium, reducing the bioavailability of the vasodilator nitric oxide (NO).[6]

  • Oxidative Stress: The auto-oxidation of homocysteine's sulfhydryl group generates reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[7]

  • Inflammation: Homocysteine can trigger inflammatory responses within the vascular wall.[6]

  • Prothrombotic Effects: It can promote a prothrombotic state by affecting coagulation factors and platelet function.

Neurodegenerative Disorders

Hyperhomocysteinemia is also implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.[8][9][10][11][12][13][14][15][16][17] The neurotoxic effects of homocysteine are thought to be mediated through:

  • NMDA Receptor Agonism: Homocysteine and its metabolite, homocysteic acid, can act as agonists at the N-methyl-D-aspartate (NMDA) receptor, leading to excitotoxicity through excessive calcium influx.

  • Induction of Apoptosis: Elevated homocysteine levels can trigger programmed cell death in neurons.

  • Cerebrovascular Damage: The detrimental effects of homocysteine on the vasculature can also impact the brain, contributing to cognitive decline.

Quantitative Data on Homocysteine Levels

The following tables summarize typical plasma, serum, and cerebrospinal fluid (CSF) homocysteine concentrations in various populations.

Table 1: Plasma/Serum Homocysteine Levels in Healthy and Diseased States

Population/ConditionMean Homocysteine Level (µmol/L)Range/CIReference(s)
Healthy Adults5-15[9]
Coronary Artery DiseaseIncreasedRR: 1.22 for every 5 µmol/L increase[18]
Cardiovascular Disease (General)IncreasedRR: 1.49 for cardiac events[5]
StrokeIncreasedRR: 1.37[5]
Alzheimer's Disease15.2 ± 5.1[13]
Parkinson's Disease14.93 ± 8.30[14]
Parkinson's with Cognitive Impairment21.8 ± 7.9[15]
Homocystinuria (untreated)>100Can reach >200[19]

Table 2: Cerebrospinal Fluid (CSF) Homocysteine Levels

ConditionMean Total Homocysteine Level (µM)ComparisonReference(s)
Healthy Controls0.24[12]
Alzheimer's DiseaseIncreased by ~31%vs. Controls[10]
Parkinson's DiseaseIncreased by ~31%vs. Controls[10]
Amyotrophic Lateral Sclerosis (ALS)0.46vs. 0.24 in Controls[12]
MigraineSubstantially elevatedvs. Controls[8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the effects of DL-Homocystine.

Measurement of Total Homocysteine in Plasma by HPLC

This protocol describes a common method for quantifying total homocysteine using high-performance liquid chromatography with fluorescence detection.

Materials:

  • Plasma collected in EDTA tubes

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent

  • Trichloroacetic acid (TCA) for protein precipitation

  • 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) as a derivatizing agent

  • Internal standard (e.g., N-acetylcysteine)

  • HPLC system with a fluorescence detector and a C18 reverse-phase column

Procedure:

  • Sample Preparation: To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Reduction: Add 10 µL of TCEP (10% w/v) to reduce disulfide bonds. Incubate at 4°C for 30 minutes.[20]

  • Protein Precipitation: Add 100 µL of cold 10% TCA containing 1 mM EDTA. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[20][21]

  • Derivatization: Transfer 100 µL of the supernatant to a new tube. Add 20 µL of 1.55 M NaOH, 250 µL of 0.125 M borate buffer (pH 9.5) with 4 mM EDTA, and 10 µL of SBD-F solution (10 mg/mL in borate buffer).[20]

  • Incubation: Incubate the mixture at 60°C for 60 minutes in the dark.[20][21]

  • HPLC Analysis: Inject an aliquot (e.g., 20 µL) of the derivatized sample onto the HPLC system. Separation is typically achieved using an isocratic or gradient elution with a mobile phase containing a phosphate or acetate buffer and an organic modifier like methanol or acetonitrile.[20][21][22]

  • Detection: Monitor the fluorescence of the SBD-F derivatives at an excitation wavelength of 385 nm and an emission wavelength of 515 nm.[22]

  • Quantification: Calculate the concentration of homocysteine based on the peak area ratio of homocysteine to the internal standard, using a calibration curve prepared with known concentrations of homocysteine.

HPLC Protocol Workflow start Start: Plasma Sample reduction 1. Reduction (TCEP/DTT) start->reduction precipitation 2. Protein Precipitation (TCA) reduction->precipitation centrifugation 3. Centrifugation precipitation->centrifugation derivatization 4. Derivatization of Supernatant (SBD-F) centrifugation->derivatization hplc 5. HPLC Analysis (C18 Column) derivatization->hplc detection 6. Fluorescence Detection (Ex: 385nm, Em: 515nm) hplc->detection quantification 7. Quantification detection->quantification

Figure 2: Workflow for HPLC-based Homocysteine Measurement.
Enzymatic Assay for Total Homocysteine

Enzymatic assays offer a high-throughput alternative to HPLC. Several commercial kits are available based on different enzymatic principles. A common method is the enzyme cycling assay.

Principle: Oxidized homocysteine is first reduced to its free form. The free homocysteine then participates in a series of enzymatic reactions that lead to the consumption of NADH, which can be measured spectrophotometrically as a decrease in absorbance at 340 nm.[23][24]

General Procedure (based on a typical commercial kit):

  • Sample and Standard Preparation: Prepare a standard curve using the provided homocysteine standards. Add samples and standards to a 96-well plate.

  • Reagent Addition: Add Reagent 1 (containing a reducing agent and enzymes) to all wells. Incubate to allow for the reduction of homocystine and protein-bound homocysteine.

  • Initiation of Reaction: Add Reagent 2 (containing co-substrates and enzymes for the cycling reaction) to initiate the enzymatic cascade.

  • Measurement: Immediately measure the change in absorbance at 340 nm over a specific time period using a microplate reader.

  • Calculation: Determine the homocysteine concentration in the samples by comparing their rate of absorbance change to the standard curve.

In Vitro Model of Homocysteine-Induced Endothelial Dysfunction

This protocol outlines a method to study the effects of DL-Homocystine on endothelial cells in culture.[25]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • DL-Homocystine

  • Phosphate-Buffered Saline (PBS)

  • Reagents for downstream assays (e.g., nitric oxide production, ROS detection, cell viability).

Procedure:

  • Cell Culture: Culture HUVECs to approximately 80-90% confluency.

  • Treatment: Treat the cells with varying concentrations of DL-Homocystine (typically in the range of 100 µM to 2 mM) for a desired period (e.g., 24 hours).

  • Downstream Analysis: After treatment, assess endothelial dysfunction by measuring:

    • Nitric Oxide (NO) Production: Use the Griess assay to measure nitrite levels in the culture medium, an indicator of NO production.

    • Reactive Oxygen Species (ROS) Production: Employ fluorescent probes like DCFDA to quantify intracellular ROS levels.

    • Cell Viability: Perform assays such as MTT or trypan blue exclusion to evaluate cytotoxicity.

    • Gene and Protein Expression: Analyze the expression of key endothelial markers (e.g., eNOS) and inflammatory mediators using qPCR or Western blotting.

Electrophysiological Assessment of NMDA Receptor Activation

Patch-clamp electrophysiology can be used to directly measure the activation of NMDA receptors by homocysteine.

Procedure Outline:

  • Cell Preparation: Use primary cultured neurons or cell lines expressing NMDA receptors.

  • Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from the cells.

  • Homocysteine Application: Perfuse the cells with a solution containing a specific concentration of L-homocysteine (the active isomer) and a co-agonist like glycine.

  • Current Measurement: Record the inward currents elicited by the activation of NMDA receptors. The amplitude and kinetics of these currents can be analyzed to characterize the agonistic properties of homocysteine at the receptor.[26][27][28]

Signaling Pathways in Homocysteine-Induced Pathology

NMDA Receptor-Mediated Excitotoxicity

Homocysteine's agonistic action at the NMDA receptor is a key mechanism of its neurotoxicity. This leads to an excessive influx of Ca²⁺ into neurons, which in turn activates a cascade of detrimental downstream events.

NMDA_Excitotoxicity Hcy Elevated Homocysteine NMDAR NMDA Receptor Activation Hcy->NMDAR Ca_influx Excessive Ca²⁺ Influx NMDAR->Ca_influx ROS Increased ROS Production Ca_influx->ROS Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys Apoptosis Apoptosis ROS->Apoptosis Mito_dys->Apoptosis Neuronal_death Neuronal Death Apoptosis->Neuronal_death

Figure 3: Homocysteine-Induced NMDA Receptor-Mediated Excitotoxicity.
Endothelial Dysfunction Pathway

In the vasculature, homocysteine contributes to endothelial dysfunction by uncoupling endothelial nitric oxide synthase (eNOS) and increasing oxidative stress.

Endothelial_Dysfunction Hcy Elevated Homocysteine eNOS_uncoupling eNOS Uncoupling Hcy->eNOS_uncoupling ROS_increase Increased ROS (Superoxide) eNOS_uncoupling->ROS_increase NO_decrease Decreased Nitric Oxide (NO) Bioavailability eNOS_uncoupling->NO_decrease Inflammation Vascular Inflammation ROS_increase->Inflammation Vasodilation_impairment Impaired Vasodilation NO_decrease->Vasodilation_impairment Atherosclerosis Atherosclerosis Vasodilation_impairment->Atherosclerosis Inflammation->Atherosclerosis

Figure 4: Key Steps in Homocysteine-Induced Endothelial Dysfunction.

Conclusion and Future Directions

DL-Homocystine and its biologically active L-isomer are of immense interest in biomedical research due to the strong association of hyperhomocysteinemia with cardiovascular and neurodegenerative diseases. Understanding the intricate metabolic pathways, the molecular mechanisms of homocysteine-induced cellular damage, and employing robust experimental methodologies are crucial for advancing our knowledge in this field. Future research should continue to focus on elucidating the precise signaling cascades initiated by elevated homocysteine, identifying novel therapeutic targets to mitigate its detrimental effects, and further exploring the potential of homocysteine as a biomarker for disease risk and progression. The use of DL-Homocystine in experimental models will continue to be a valuable tool in these endeavors, providing insights that can be translated into clinical applications for the prevention and treatment of homocysteine-related pathologies.

References

Methodological & Application

Quantification of DL-Homocysteine in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine (Hcy) is a sulfur-containing amino acid derived from the metabolism of methionine. Elevated levels of total homocysteine (tHcy) in plasma or serum, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for cardiovascular and cerebrovascular diseases.[1] The accurate quantification of DL-Homocysteine in biological samples is crucial for clinical diagnosis, monitoring therapeutic interventions, and advancing research in various fields, including drug development. This document provides detailed application notes and protocols for the most common analytical methods used for homocysteine quantification.

In biological fluids, homocysteine exists in several forms: a small percentage as a free thiol, a larger portion bound to proteins like albumin via disulfide bonds, and as disulfide dimers (homocystine) or mixed disulfides with other thiols like cysteine.[2][3] Therefore, the measurement of "total" homocysteine requires a reductive step to release the bound forms prior to analysis.[4]

This guide covers several widely used techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. Each section includes a summary of quantitative data, detailed experimental protocols, and workflow diagrams to facilitate implementation in a laboratory setting.

General Sample Preparation and Handling

Accurate quantification of homocysteine begins with proper sample collection and handling to ensure the stability of the analyte.

Patient Preparation:

  • Patients should ideally be in a fasting state for 10-12 hours before blood collection, as heavy meals, particularly those rich in protein, can cause a temporary increase in homocysteine levels.[5][6]

  • Alcohol consumption should be avoided for 24 hours prior to sample collection.[7]

Blood Collection and Processing:

  • Draw blood into an appropriate collection tube (e.g., Gold-top SST).[6]

  • It is critical to separate the serum or plasma from cells promptly. Centrifugation should occur within one hour of collection.[6]

  • If immediate centrifugation is not possible, the sample should be placed on ice.[8]

  • After centrifugation, the clarified serum or plasma should be transferred to a separate tube for testing or storage.[9]

  • For short-term storage (up to 48 hours), samples can be refrigerated at 2-8°C. For longer-term storage, samples should be frozen at -20°C or below.[6]

Methods for Quantification

A variety of analytical methods are available for the quantification of total homocysteine, each with its own advantages in terms of sensitivity, specificity, and throughput.[2]

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC with fluorescence detection is a widely used and robust method for tHcy quantification.[2] The method involves reduction of disulfide bonds, protein precipitation, and pre-column derivatization with a fluorescent marker to enhance sensitivity.[10]

Quantitative Data Summary: HPLC Methods

ParameterReported ValueReference
Linearity Range6 - 100 µM[11]
0.5 - 100 µmol/L[12]
Detection Limit (LOD)3.12 µM[11]
0.016 µmol/L[12]
Quantification Limit (LOQ)6.25 µM[11]
0.04 - 0.08 µM[13]
Precision (CV%)< 6%[11]
Intra-day & Inter-day < 5%[12]
Recovery102.08 ± 4.94%[12]

Experimental Protocol: HPLC with Pre-column Derivatization

This protocol is a representative example and may require optimization based on specific laboratory instrumentation and reagents.

A. Reagents and Materials:

  • DL-Homocysteine standard

  • Internal Standard (e.g., N-(2-Mercaptopropionyl)-glycine)[14]

  • Reducing Agent: Tris-(2-carboxyethyl)phosphine hydrochloride (TCEP) or Dithiothreitol (DTT)[10][15]

  • Protein Precipitation Agent: Trichloroacetic acid (TCA) or Perchloric acid[3][14]

  • Derivatization Reagent: Ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F) or N-(1-pyrenyl) maleimide (NPM)[12][14]

  • Borate buffer (pH 9.5)[14]

  • HPLC-grade methanol and water

  • C18 reverse-phase HPLC column

B. Sample Preparation and Derivatization:

  • To 100 µL of plasma or serum, add 10 µL of internal standard solution.

  • Add 10 µL of reducing agent solution (e.g., TCEP) and incubate to reduce disulfide bonds.

  • Precipitate proteins by adding 90 µL of 100 g/L TCA, vortex, and centrifuge at 13,000 x g for 10 minutes.[14]

  • Transfer 50 µL of the supernatant to a new vial.

  • Add 10 µL of 1.55 M NaOH, 125 µL of 0.125 M borate buffer (pH 9.5), and 50 µL of derivatization reagent (e.g., 1 g/L SBD-F in borate buffer).[14]

  • Incubate the mixture at 60°C for 1 hour.[14]

  • Cool the samples before injection into the HPLC system.

C. Chromatographic Conditions:

  • Column: Waters Symmetry C18 (4.6 x 150 mm; 3.5 µm particles)[14]

  • Mobile Phase A: 0.1 M acetate buffer (pH 4.5)-methanol (97:3 v/v)[14]

  • Mobile Phase B: Methanol[14]

  • Flow Rate: 0.8 - 1.0 mL/min[14]

  • Detection: Fluorescence detector with excitation at 330 nm and emission at 380 nm (for NPM derivatives).[12]

  • Injection Volume: 10 µL[14]

Workflow for HPLC Analysis of Homocysteine

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 Plasma/Serum Sample s2 Add Internal Standard s1->s2 s3 Reduction (TCEP/DTT) s2->s3 s4 Protein Precipitation (TCA) s3->s4 s5 Centrifugation s4->s5 s6 Collect Supernatant s5->s6 d1 Add Buffer & Derivatization Reagent (e.g., SBD-F) s6->d1 d2 Incubate at 60°C d1->d2 d3 Cool Sample d2->d3 a1 HPLC Injection d3->a1 a2 Fluorescence Detection a1->a2 a3 Quantification a2->a3

Workflow for HPLC-based homocysteine quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of homocysteine and is considered a reference method.[2] This technique requires minimal sample cleanup and provides rapid analysis times.[4]

Quantitative Data Summary: LC-MS/MS Methods

ParameterReported ValueReference
Linearity Range5.87 - 50.7 µmol/L[4]
Quantification Limit (LOQ)0.117 µmol/L[4]
Precision (CV%)Intra-assay: 2.9 - 5.9%[2]
Inter-assay: 3.6 - 5.3%[2]
≤ 9.6%[15]
Accuracy5.6% deviation from nominal[15]
Recovery91.9 - 95.9%[15]

Experimental Protocol: LC-MS/MS

A. Reagents and Materials:

  • DL-Homocysteine standard

  • Internal Standard: Homocystine-d8 or HCY-d4[4][15]

  • Reducing Reagent

  • Precipitation Reagent

  • LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

B. Sample Preparation:

  • To 50 µL of sample (calibrator, control, or patient plasma/serum), add 50 µL of Internal Standard solution (containing Homocystine-d8).[4]

  • Add 50 µL of a reducing reagent, mix for 30 seconds, and incubate for 5 minutes at room temperature.[4]

  • Add 200 µL of a precipitation reagent, vortex for 30 seconds, and incubate for 5 minutes at 4°C.[4]

  • Centrifuge for 5 minutes at 10,000 x g.[4]

  • Transfer the supernatant for injection into the LC-MS/MS system.

C. LC-MS/MS Conditions (Example):

  • LC System: Thermo Scientific™ Transcend™ II system[4]

  • Mass Spectrometer: Thermo Scientific™ TSQ Endura™ triple quadrupole[4]

  • Ionization: Heated electrospray ionization in positive mode[4]

  • Injection Volume: 1 µL[4]

  • Monitoring: Single Reaction Monitoring (SRM) of specific parent-to-product ion transitions for homocysteine and the internal standard (homocysteine-d4 after reduction).[4]

Workflow for LC-MS/MS Analysis of Homocysteine

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Plasma/Serum Sample p2 Add Internal Standard (Homocystine-d8) p1->p2 p3 Reduction p2->p3 p4 Protein Precipitation p3->p4 p5 Centrifugation p4->p5 p6 Collect Supernatant p5->p6 a1 LC-MS/MS Injection p6->a1 a2 Mass Spectrometric Detection (SRM) a1->a2 a3 Data Analysis & Quantification a2->a3

Workflow for LC-MS/MS-based homocysteine quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for homocysteine analysis, though it often involves more extensive sample derivatization to increase the volatility of the analyte.[16][17]

Quantitative Data Summary: GC-MS Methods

ParameterReported ValueReference
Precision (CV%)Intra-assay: < 1.06%[16]
Inter-assay: < 1.05%[16]

Experimental Protocol: GC-MS

A. Reagents and Materials:

  • Internal Standard: DL-[3,3,3',3',4,4,4',4'-2H8]-homocystine[16]

  • Reducing Agent: 2-mercaptoethanol[16]

  • Derivatization Reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form bis-tert-butyldimethylsilyl derivatives.[16]

B. Sample Preparation and Derivatization:

  • Reduce disulfide bonds in the plasma sample (200 µL) using 2-mercaptoethanol.[16]

  • Add the deuterated internal standard.[16]

  • Perform a cleanup step, potentially using a purification column.[1]

  • Dry the sample.

  • Derivatize the sample to form the bis-tert-butyldimethylsilyl derivative.[16]

  • Inject the derivatized sample into the GC-MS system.

C. GC-MS Conditions:

  • The specific column, temperature program, and mass spectrometric parameters (ions monitored) will depend on the instrument and the derivative formed. For the bis-tert-butyldimethylsilyl derivative, ions at m/z 325 (unlabeled homocysteine) and corresponding ions for the labeled internal standard would be monitored.[16]

Workflow for GC-MS Analysis of Homocysteine

GCMS_Workflow s1 Plasma Sample + Internal Standard s2 Reduction of Disulfide Bonds s1->s2 s3 Sample Cleanup s2->s3 s4 Drying s3->s4 s5 Derivatization (e.g., silylation) s4->s5 s6 GC-MS Analysis s5->s6 s7 Quantification s6->s7

Workflow for GC-MS-based homocysteine quantification.
Enzymatic Assays

Enzymatic assays provide a convenient and often automated alternative to chromatographic methods, suitable for high-throughput clinical chemistry analyzers.[2] These assays typically involve the enzymatic conversion of homocysteine to a product that can be measured spectrophotometrically or fluorometrically.[18][19]

Quantitative Data Summary: Enzymatic Assays

ParameterReported ValueReference
Linearity Range3 - 50 µmole/L[19]
Linear to at least 72 µM[2]
Precision (CV%)Within-run: < 10%[18]
Between-run: < 10%[18]
Intra & Inter-assay: < 5.9%[19]

Assay Principle (Example):

One common enzymatic method is based on a cycling reaction.[19]

  • Reduction: Oxidized homocysteine in the sample is reduced to free homocysteine.

  • Enzymatic Reaction: The free homocysteine reacts with a co-substrate (e.g., S-adenosylmethionine, SAM), a reaction catalyzed by a specific enzyme like homocysteine S-methyltransferase.

  • Signal Amplification: The product of this reaction enters a series of coupled enzymatic cycling reactions, leading to the conversion of NADH to NAD+.

  • Detection: The change in absorbance at 340 nm due to NADH consumption is directly proportional to the total homocysteine concentration in the sample.[19]

Experimental Protocol: Enzymatic Assay (General)

Protocols for enzymatic assays are typically specific to the commercial kit being used. The following is a generalized workflow.

  • Prepare reagents, calibrators, and controls according to the kit manufacturer's instructions.[20]

  • Pipette samples, calibrators, and controls into the wells of a microplate or the cups of an automated analyzer.

  • Add the enzyme-containing reagent(s) to initiate the reaction.

  • Incubate for the time and at the temperature specified in the protocol.

  • Read the absorbance (e.g., at 340 nm) using a microplate reader or the automated analyzer.

  • Calculate the homocysteine concentration based on the calibration curve.

Signaling Pathway for an Enzymatic Cycling Assay

Enzymatic_Pathway cluster_cycle Enzymatic Cycling tHcy Total Hcy (oxidized) freeHcy Free Hcy (reduced) tHcy->freeHcy Reduction product Co-substrate Product freeHcy->product Hcy S-methyltransferase SAM SAM (Co-substrate) SAM->product NADH NADH product->NADH Coupled Reactions NAD NAD+ NADH->NAD Amplification

Principle of an enzymatic cycling assay for homocysteine.

Conclusion

The selection of a method for the quantification of DL-Homocysteine depends on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. HPLC and LC-MS/MS methods offer high sensitivity and specificity and are well-suited for research and clinical reference laboratories.[2] GC-MS provides excellent precision but requires more complex sample preparation.[16] Enzymatic assays are ideal for high-throughput screening in clinical settings due to their speed and potential for automation.[19] Proper sample handling is paramount for all methods to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols for HPLC Analysis of DL-Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine is a sulfur-containing amino acid that serves as a key intermediate in the metabolism of methionine. Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for various cardiovascular and neurological diseases.[1][2] The accurate quantification of total homocysteine in biological matrices is therefore crucial for both clinical diagnostics and research. High-Performance Liquid Chromatography (HPLC) is a widely employed analytical technique for the determination of homocysteine, offering high sensitivity and reproducibility.[2][3][4]

This document provides detailed application notes and protocols for two robust HPLC methods for the analysis of DL-Homocysteine, primarily focusing on pre-column derivatization followed by reversed-phase chromatography with fluorescence detection.[5]

Method 1: HPLC with Pre-column Derivatization using SBD-F and Fluorescence Detection

This method is a widely adopted approach for the determination of total homocysteine in plasma or serum. It involves the reduction of disulfide bonds to release free homocysteine, followed by derivatization with a fluorogenic reagent, ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), and subsequent separation and quantification by reversed-phase HPLC with fluorescence detection.[2][6]

Experimental Protocol

1. Sample Preparation:

  • Collect blood samples in EDTA-containing tubes.

  • Separate plasma by centrifugation at 2000 x g for 10 minutes at 2-8°C within 30 minutes of collection.[7]

  • For long-term storage, samples should be frozen at -20°C.[7]

2. Reduction of Disulfide Bonds:

  • To 50 µL of plasma, add 10 µL of 100 g/L tris(2-carboxyethyl)phosphine (TCEP) solution.[8]

  • Incubate the mixture at room temperature for 30 minutes.[8] TCEP is a stable and efficient reducing agent for this purpose.[2][8]

3. Protein Precipitation:

  • Add 90 µL of 10% (w/v) trichloroacetic acid (TCA) containing 1 mM EDTA to the reduced sample.[6][8]

  • Vortex the mixture vigorously and centrifuge at 13,000 x g for 10 minutes to precipitate proteins.[6]

4. Derivatization:

  • Transfer 50 µL of the clear supernatant to a new microcentrifuge tube.

  • Add 10 µL of 1.55 M NaOH, 125 µL of 0.125 M borate buffer (pH 9.5) containing 4 mM EDTA, and 50 µL of 1 g/L SBD-F in borate buffer.[6][8]

  • Incubate the mixture at 60°C for 60 minutes in the dark.[2][9]

5. HPLC Analysis:

  • After incubation, cool the samples on ice and inject a 10-20 µL aliquot into the HPLC system.[6][7]

  • The separation is typically achieved on a C18 reversed-phase column.[6]

  • Fluorescence detection is performed with excitation at 385 nm and emission at 515 nm.[2][8]

HPLC Conditions
ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)[6]
Mobile Phase Isocratic elution with 0.1 M acetate buffer (pH 4.5) containing 3% methanol[6] or a gradient with potassium dihydrogen phosphate buffer and acetonitrile.[2]
Flow Rate 0.8 - 1.0 mL/min[2][6]
Column Temperature 25 - 30°C[2][7]
Detector Fluorescence Detector (Excitation: 385 nm, Emission: 515 nm)[2][8]

Workflow Diagram

Workflow for HPLC Analysis of Homocysteine with SBD-F Derivatization cluster_sample_prep Sample Preparation cluster_reduction Reduction cluster_precipitation Protein Precipitation cluster_derivatization Derivatization cluster_hplc HPLC Analysis sp1 Collect Blood (EDTA) sp2 Centrifuge (2000g, 10 min, 2-8°C) sp1->sp2 sp3 Separate Plasma sp2->sp3 r1 Add TCEP sp3->r1 r2 Incubate (RT, 30 min) r1->r2 p1 Add TCA-EDTA r2->p1 p2 Vortex & Centrifuge (13,000g, 10 min) p1->p2 p3 Collect Supernatant p2->p3 d1 Add NaOH, Borate Buffer & SBD-F p3->d1 d2 Incubate (60°C, 60 min) d1->d2 h1 Inject Sample d2->h1 h2 C18 Reversed-Phase Separation h1->h2 h3 Fluorescence Detection (Ex: 385 nm, Em: 515 nm) h2->h3 h4 Quantification h3->h4 Workflow for Chiral HPLC Analysis of Homocysteine with FDAA Derivatization cluster_sample_prep Sample Preparation cluster_derivatization Chiral Derivatization cluster_hplc HPLC Analysis sp1 Prepare Sample/Standard sp2 (If biological) Reduce with TCEP sp1->sp2 sp3 (If biological) Precipitate Proteins with TCA sp2->sp3 d1 Add FDAA and Sodium Bicarbonate sp3->d1 d2 Heat (40°C, 1 hr) d1->d2 d3 Stop Reaction with HCl d2->d3 h1 Inject Derivatized Sample d3->h1 h2 Achiral C18 Reversed-Phase Separation h1->h2 h3 UV Detection h2->h3 h4 Quantify D- and L-Homocysteine Diastereomers h3->h4

References

Application Notes and Protocols for Utilizing DL-Homocysteine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of DL-Homocysteine in in vitro cell culture experiments. This document outlines the principles, applications, and detailed protocols for investigating the cellular effects of elevated homocysteine levels, a condition known as hyperhomocysteinemia, which is a recognized risk factor for various pathologies, including cardiovascular and neurodegenerative diseases.

Principle of the Model

DL-Homocysteine is a sulfur-containing amino acid that is not incorporated into proteins but is a critical intermediate in methionine metabolism. Elevated levels of homocysteine in the bloodstream can induce cellular damage through various mechanisms, including oxidative stress, endoplasmic reticulum (ER) stress, inflammation, and apoptosis.[1][2] In cell culture, exposing cells to DL-Homocysteine at pathophysiological concentrations allows for the controlled investigation of these molecular mechanisms. This in vitro model is instrumental for understanding the pathogenesis of hyperhomocysteinemia-related diseases and for the preclinical assessment of potential therapeutic interventions.[1]

Applications

  • Modeling Endothelial Dysfunction: Investigating the effects of homocysteine on endothelial cell viability, nitric oxide (NO) bioavailability, and inflammation.[1]

  • Inducing Oxidative Stress: Studying the mechanisms of homocysteine-induced reactive oxygen species (ROS) production and the cellular antioxidant response.[3][4]

  • Investigating Apoptosis and Necrosis: Examining the signaling pathways leading to programmed cell death in response to high concentrations of homocysteine.[5][6]

  • Neurotoxicity Studies: Assessing the impact of homocysteine on neuronal cell viability and its role in neurodegenerative processes.[7]

  • Cardiomyocyte Damage Models: Elucidating the concentration-dependent effects of homocysteine on heart muscle cell survival and function.[5]

Data Presentation: Quantitative Effects of DL-Homocysteine

The following tables summarize the concentration-dependent effects of DL-Homocysteine on various cell types as reported in the literature.

Table 1: Effects of DL-Homocysteine on Cardiomyoblast (H9c2) Viability

DL-Homocysteine ConcentrationIncubation TimeKey ObservationsReference
0.1 mM24 hIncreased mitochondrial membrane potential and ATP concentrations.[5]
1.1 mM24 hInduced reversible flip-flop of plasma membrane phospholipids; no significant apoptosis.[5]
2.73 mM24 hInduced significant apoptosis and necrosis, ATP depletion, and increased caspase-3 activity.[5]

Table 2: Effects of DL-Homocysteine on Endothelial Cells

Cell TypeDL-Homocysteine ConcentrationIncubation TimeKey ObservationsReference
HUVECsNot specifiedNot specifiedInduces ER stress by increasing GRP78 and GADD153 expression.[2]
MVECs40 µM0-24 hTime-dependent induction of protease-activated receptor (PAR) 4.[3]
MVECs0-100 µM0-24 hIncreased iNOS expression, decreased eNOS expression, and increased ADMA levels.[3][4]
ECV3040-300 µMDose-dependentIncreased accumulation of ADMA in culture media.[8]
HUVECs50 µM24 h37.7% suppression of A-23187-stimulated NO release.[9]

Table 3: Effects of DL-Homocysteine on Other Cell Types

Cell TypeDL-Homocysteine ConcentrationIncubation TimeKey ObservationsReference
Vascular Smooth Muscle Cells10 µM24 hSignificant increase in cell proliferation, apoptosis, and necrosis.[6]
Human Trophoblast Cells20 µM48 hInduced cellular flattening, enlargement, vacuolization, apoptosis, and reduced hCG secretion.[10]
Rat Hippocampal NeuronsAs low as 0.5 µMNot specifiedInduced apoptosis and increased vulnerability to excitotoxic injury.[7]
HeLa and ECV 304 Cells100 µM (with 10 µM Copper)3 daysInhibited cell growth and decreased cellular glutathione.[11]

Experimental Protocols

Protocol 1: Induction of Endothelial Dysfunction in HUVECs

This protocol details the steps for treating Human Umbilical Vein Endothelial Cells (HUVECs) with DL-Homocysteine to model endothelial dysfunction.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • DL-Homocysteine (Sigma-Aldrich, Cat. No. H4628 or equivalent)

  • Phosphate Buffered Saline (PBS)

  • 6-well cell culture plates

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Seed HUVECs into 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and reach 80-90% confluency in EGM-2 medium.

  • Preparation of DL-Homocysteine Stock Solution: Prepare a sterile 100 mM stock solution of DL-Homocysteine in PBS. Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Treatment:

    • Aspirate the growth medium from the wells.

    • Wash the cells once with sterile PBS.

    • Add fresh EGM-2 medium containing the desired final concentration of DL-Homocysteine (e.g., 50 µM, 100 µM, 500 µM). Include a vehicle control (medium with an equivalent volume of PBS).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as cell viability assays (MTT, Trypan Blue), apoptosis assays (Annexin V/PI staining), RNA/protein extraction for gene/protein expression analysis (e.g., eNOS, iNOS, NF-κB), or measurement of nitric oxide production (Griess assay).

Protocol 2: Assessment of Oxidative Stress

This protocol provides a method to measure intracellular Reactive Oxygen Species (ROS) production in cells treated with DL-Homocysteine using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFDA).

Materials:

  • Cells of interest (e.g., HUVECs, MVECs)

  • DL-Homocysteine

  • DCFDA (e.g., from Thermo Fisher Scientific)

  • Culture medium without phenol red

  • Black 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a black 96-well plate at an appropriate density and allow them to adhere overnight.

  • DCFDA Loading:

    • Remove the culture medium and wash the cells gently with pre-warmed PBS.

    • Incubate the cells with 10 µM DCFDA in serum-free medium for 30-45 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Treatment: Add fresh culture medium (phenol red-free) containing various concentrations of DL-Homocysteine. Include a positive control (e.g., H2O2) and a vehicle control.

  • Measurement: Immediately measure the fluorescence intensity at different time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Protocol 3: Evaluation of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis and necrosis in cells treated with DL-Homocysteine using flow cytometry.

Materials:

  • Cells treated with DL-Homocysteine (as in Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

    • Combine the detached cells with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 1X Binding Buffer to the stained cells.

    • Analyze the cells by flow cytometry within one hour.

    • Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Visualization of Key Signaling Pathways and Workflows

DL_Homocysteine_Signaling cluster_extracellular Extracellular cluster_cellular Intracellular DL-Homocysteine DL-Homocysteine ROS_Production Increased ROS Production DL-Homocysteine->ROS_Production ER_Stress ER Stress (GRP78, GADD153) DL-Homocysteine->ER_Stress Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress eNOS_Uncoupling eNOS Uncoupling Oxidative_Stress->eNOS_Uncoupling NF_kB_Activation NF-κB Activation Oxidative_Stress->NF_kB_Activation Reduced_NO Reduced_NO eNOS_Uncoupling->Reduced_NO Reduced NO Bioavailability Inflammation Inflammation NF_kB_Activation->Inflammation Inflammation Apoptosis Apoptosis Reduced_NO->Apoptosis Inflammation->Apoptosis ER_Stress->Apoptosis

Caption: Key signaling pathways in DL-Homocysteine-induced cellular dysfunction.

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed Cells cell_culture Cell Culture (e.g., HUVECs) start->cell_culture treatment DL-Homocysteine Treatment cell_culture->treatment incubation Incubation (e.g., 24h, 48h) treatment->incubation viability Cell Viability (MTT / Trypan Blue) incubation->viability apoptosis Apoptosis Assay (Annexin V / PI) incubation->apoptosis ros Oxidative Stress (DCFDA Assay) incubation->ros expression Gene/Protein Expression (qPCR / Western Blot) incubation->expression data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis ros->data_analysis expression->data_analysis

Caption: General experimental workflow for studying DL-Homocysteine effects.

NO_Pathway_Dysregulation Hcy DL-Homocysteine DDAH DDAH (Dimethylarginine Dimethylaminohydrolase) Hcy->DDAH Inhibits eNOS_uncoupled Uncoupled eNOS Hcy->eNOS_uncoupled Promotes Uncoupling ADMA ADMA (Asymmetric Dimethylarginine) DDAH->ADMA Degrades eNOS eNOS ADMA->eNOS Inhibits NO Nitric Oxide (NO) eNOS->NO L_Arginine L-Arginine L_Arginine->eNOS L_Arginine->eNOS_uncoupled Superoxide Superoxide (O2-) ROS Increased ROS Superoxide->ROS eNOS_uncoupled->Superoxide

Caption: DL-Homocysteine-induced dysregulation of the nitric oxide pathway.

References

Application Note: DL-Homocysteine as a Tool for Studying Endothelial Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hyperhomocysteinemia (HHcy), characterized by elevated plasma levels of homocysteine (Hcy), is an established independent risk factor for cardiovascular diseases, including atherosclerosis and thrombosis.[1][2][3][4][5] A primary pathological consequence of HHcy is endothelial dysfunction, which is considered a critical initiating step in the development of atherosclerosis.[1][6][7][8] This dysfunction is marked by reduced nitric oxide (NO) bioavailability, increased oxidative stress, and a pro-inflammatory state in the vascular endothelium.[1][4] DL-Homocysteine (a racemic mixture of D- and L-isomers) is widely used in in vitro models to replicate the conditions of hyperhomocysteinemia and investigate the molecular mechanisms of endothelial injury.[1][9] These models are crucial for understanding disease pathogenesis and for the preclinical evaluation of potential therapeutic agents.[1] This document provides detailed application notes and protocols for using DL-Homocysteine to induce and assess endothelial dysfunction in cell culture models, primarily using Human Umbilical Vein Endothelial Cells (HUVECs).

Principle of the Model

The in vitro model of DL-Homocysteine-induced endothelial dysfunction utilizes well-established endothelial cell lines, such as primary HUVECs.[1] By exposing these cells to pathologically relevant concentrations of DL-Homocysteine, researchers can effectively mimic the endothelial environment during hyperhomocysteinemia.[1] Homocysteine instigates endothelial injury through a variety of interconnected pathways, including the induction of oxidative stress, promotion of inflammation, and initiation of endoplasmic reticulum (ER) stress, ultimately leading to apoptosis and impaired vascular function.[1][4][7][10]

Key Signaling Pathways in Hcy-Induced Endothelial Dysfunction

Elevated homocysteine levels trigger a cascade of detrimental signaling events within endothelial cells. The primary mechanisms include increased oxidative stress, eNOS uncoupling, inflammation, and ER stress. These pathways are not mutually exclusive and often interact to exacerbate endothelial damage.

G cluster_0 DL-Homocysteine Stimulus cluster_1 Primary Cellular Effects cluster_2 Downstream Mechanisms cluster_3 Functional Consequences Hcy DL-Homocysteine OxidativeStress Increased Oxidative Stress Hcy->OxidativeStress ERStress Endoplasmic Reticulum (ER) Stress Hcy->ERStress eNOS_Uncoupling eNOS Uncoupling Hcy->eNOS_Uncoupling NADPH_Oxidase ↑ NADPH Oxidase Activity OxidativeStress->NADPH_Oxidase UPR Unfolded Protein Response (UPR) ERStress->UPR Apoptosis_Signal Pro-Apoptotic Signaling ERStress->Apoptosis_Signal ROS ↑ ROS Production (Superoxide, O₂⁻) eNOS_Uncoupling->ROS eNOS produces O₂⁻ instead of NO BH4 ↓ Tetrahydrobiopterin (BH4) eNOS_Uncoupling->BH4 NO_Bioavailability ↓ NO Bioavailability eNOS_Uncoupling->NO_Bioavailability NADPH_Oxidase->ROS NFkB ↑ NF-κB Activation ROS->NFkB Dysfunction Endothelial Dysfunction ROS->Dysfunction NO_Bioavailability->Dysfunction Inflammation Inflammation (↑ Adhesion Molecules VCAM-1, ICAM-1) NFkB->Inflammation UPR->Apoptosis_Signal Apoptosis Endothelial Cell Apoptosis Apoptosis_Signal->Apoptosis Inflammation->Dysfunction Apoptosis->Dysfunction

Caption: Key signaling pathways in Hcy-induced endothelial dysfunction.

Experimental Protocols

This section provides detailed protocols for inducing and assessing endothelial dysfunction using DL-Homocysteine.

Protocol 1: HUVEC Culture and DL-Homocysteine Treatment

This protocol outlines the basic steps for culturing HUVECs and treating them with DL-Homocysteine to establish an in vitro model of endothelial dysfunction.[1]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)[1]

  • Endothelial Cell Growth Medium (e.g., EGM-2)[1][11][12]

  • DL-Homocysteine powder[1][11]

  • Sterile Phosphate-Buffered Saline (PBS)[1]

  • Trypsin-EDTA solution[1]

  • Cell culture flasks/plates (T-75, 6-well, 24-well, or 96-well)[1]

  • Incubator (37°C, 5% CO₂)[1]

  • 0.22 µm syringe filter[1]

Procedure:

  • Cell Culture:

    • Culture HUVECs in EGM-2 medium in a T-75 flask at 37°C in a humidified 5% CO₂ incubator.[1]

    • Change the medium every 48 hours.[12]

    • When cells reach 80-90% confluency, passage them.[1]

  • Cell Seeding:

    • Wash the cell monolayer with sterile PBS.

    • Detach cells using Trypsin-EDTA solution.[1]

    • Seed the HUVECs into appropriate culture plates (e.g., 96-well for ROS assays, 6-well for protein analysis) at a desired density (e.g., 1 x 10⁴ cells/well in a 96-well plate).[13]

    • Allow cells to adhere and grow to approximately 80% confluency before treatment.[1]

  • Preparation of DL-Homocysteine Stock Solution:

    • Prepare a sterile stock solution of DL-Homocysteine (e.g., 100 mM) in PBS or serum-free culture medium.[1]

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.[1] Store aliquots at -20°C.

  • Treatment:

    • Aspirate the culture medium from the wells.

    • Add fresh medium containing the desired final concentration of DL-Homocysteine. Concentrations typically range from 100 µM to 2 mM.[11][13][14][15]

    • Incubate the cells for the desired duration, typically ranging from 4 to 24 hours, depending on the endpoint being measured.[9][13][15][16]

    • Include an untreated control group (vehicle only) in parallel.

ParameterTypical RangeReference
Cell Line HUVEC, EA.hy926[1][11][17]
DL-Hcy Concentration 0.1 mM - 2.0 mM[11][13][14][15]
Incubation Time 4 - 24 hours (up to 6 days for priming studies)[11][13][15][16]
Culture Medium Endothelial Growth Medium (EGM-2)[1][11]
Table 1: General HUVEC Treatment Parameters.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Homocysteine is known to induce oxidative stress by increasing the production of ROS.[2][18][19][20] This can be measured using fluorescent probes.

Materials:

  • HUVECs treated with DL-Homocysteine (from Protocol 1)

  • 2′,7′-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) for general cellular ROS[13] or MitoSOX™ Red for mitochondrial ROS.[14]

  • H₂O₂ (as a positive control)[13]

  • Black, clear-bottom 96-well plates[13]

  • Fluorescence microplate reader or fluorescence microscope.

Procedure (using CM-H2DCFDA):

  • Seed HUVECs (1 x 10⁴ cells/well) in a black, clear-bottom 96-well plate and allow them to adhere.[13]

  • Treat cells with DL-Homocysteine for 24 hours as described in Protocol 1.[13]

  • For a positive control, treat a set of wells with 1 mM H₂O₂ for 10-30 minutes before the assay.[13]

  • Remove the treatment medium and wash cells once with warm PBS.

  • Add CM-H2DCFDA to each well at a final concentration of 5-25 µM (diluted in serum-free medium or PBS).[13][14]

  • Incubate at 37°C for 15-30 minutes in the dark.[13][14]

  • Wash the cells three times with serum-free medium.[14]

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 475-495 nm and 515-550 nm, respectively.[13]

ParameterValueReference
ROS Probe (General) CM-H2DCFDA[13]
Probe Concentration 5 - 25 µM[13][14]
Incubation Time 15 - 30 min[13][14]
Positive Control 1 mM H₂O₂[13]
Excitation/Emission ~485 nm / ~528 nm[13]

Table 2: Parameters for Cellular ROS Measurement.

G cluster_workflow ROS Measurement Workflow A 1. Seed HUVECs in 96-well plate B 2. Treat with DL-Homocysteine (24h) A->B D 4. Load cells with H2DCFDA probe (15-30 min) B->D C 3. Add H₂O₂ (Positive Control) C->D E 5. Wash cells D->E F 6. Measure Fluorescence (Ex/Em: ~485/528 nm) E->F

Caption: Experimental workflow for measuring intracellular ROS.
Protocol 3: Assessment of eNOS Uncoupling

eNOS uncoupling is a critical event in endothelial dysfunction where the enzyme produces superoxide (O₂⁻) instead of NO.[1][21] This can be indirectly assessed by measuring NO bioavailability or by detecting eNOS-derived superoxide.

Materials:

  • HUVECs treated with DL-Homocysteine (from Protocol 1)

  • Nitric Oxide Assay Kit (e.g., Griess Reagent System)[22]

  • L-NAME (eNOS inhibitor)

  • Cell lysis buffer

  • Western blot apparatus and reagents

  • Antibodies for eNOS dimer and monomer detection

Procedure A: Measuring Nitric Oxide (NO) Production:

  • Treat HUVECs with DL-Homocysteine as described in Protocol 1.

  • Collect the cell culture medium.[22]

  • Measure the concentration of nitrite (a stable breakdown product of NO) in the medium using a Griess Reagent Assay Kit according to the manufacturer's instructions.[22] A decrease in NO production in Hcy-treated cells suggests eNOS dysfunction.[16][23]

Procedure B: Western Blot for eNOS Monomer/Dimer Ratio: An increased monomer-to-dimer ratio is indicative of eNOS uncoupling.

  • Treat HUVECs with DL-Homocysteine.

  • Lyse the cells using a non-denaturing lysis buffer on ice.

  • Perform low-temperature SDS-PAGE (LT-PAGE) to preserve the eNOS dimer structure. It is critical to avoid boiling the samples.

  • Transfer proteins to a nitrocellulose membrane.

  • Probe the membrane with a primary antibody against total eNOS.

  • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

  • Quantify the band intensities for the eNOS dimer (approx. 260 kDa) and monomer (approx. 130 kDa). An increased monomer/dimer ratio in Hcy-treated cells indicates uncoupling.

AssayKey ParameterExpected Hcy EffectReference
Griess Assay Nitrite in mediumDecrease[16][23]
LT-PAGE Western eNOS Monomer/Dimer RatioIncrease[24][25]
Table 3: Parameters for Assessing eNOS Uncoupling.
Protocol 4: Assessment of Endoplasmic Reticulum (ER) Stress

Homocysteine is a known inducer of ER stress, which contributes to apoptosis and inflammation.[15][17][26][27][28] ER stress can be monitored by measuring the expression of key marker proteins.

Materials:

  • HUVECs treated with DL-Homocysteine (from Protocol 1)

  • Cell lysis buffer for protein extraction

  • RNA extraction kit

  • qRT-PCR system and reagents

  • Western blot apparatus and reagents

  • Primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP)[15][17]

Procedure (Western Blot):

  • Treat HUVECs in 6-well plates with DL-Homocysteine (e.g., 200 µM) for 8-12 hours.[15]

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against GRP78 and/or CHOP overnight at 4°C.[15][17]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH). An increase in GRP78 and CHOP expression indicates ER stress.[15][17]

MarkerMethodExpected Hcy EffectReference
GRP78 (BiP) Western Blot / qRT-PCRIncrease[15][17]
CHOP Western Blot / qRT-PCRIncrease[15][17]
XBP1 Splicing RT-PCRIncrease[15][17]

Table 4: Markers for Assessing Homocysteine-Induced ER Stress.

G cluster_workflow ER Stress Western Blot Workflow A 1. Treat HUVECs with DL-Hcy B 2. Lyse cells & quantify protein A->B C 3. SDS-PAGE & protein transfer B->C D 4. Block membrane C->D E 5. Incubate with Primary Ab (anti-GRP78, anti-CHOP) D->E F 6. Incubate with Secondary Ab E->F G 7. Detect with ECL & Image F->G H 8. Quantify Bands G->H

Caption: Western blot workflow for detecting ER stress markers.

References

Application Notes and Protocols: In Vitro Models of Hyperhomocysteinemia Using DL-Homocystine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyperhomocysteinemia, the presence of elevated levels of homocysteine (Hcy) in the blood, is an independent risk factor for a range of pathologies, including cardiovascular and neurodegenerative diseases.[1][2] Homocysteine is a sulfur-containing amino acid derived from the metabolism of methionine.[3][4] Its accumulation can lead to cellular damage through mechanisms such as oxidative stress, endothelial dysfunction, inflammation, and excitotoxicity.[1][3][5] Establishing robust in vitro models is essential for dissecting the molecular pathways of Hcy-induced damage and for screening potential therapeutic interventions.

This document provides detailed protocols and application notes for developing in vitro models of hyperhomocysteinemia using DL-Homocystine, the disulfide dimer of homocysteine, which is readily converted to its active form in cell culture. The focus is on two primary applications: modeling endothelial dysfunction and neuronal toxicity.

Principle of the Model

The in vitro model of hyperhomocysteinemia is based on exposing cultured mammalian cells to pathological concentrations of DL-Homocystine. In the culture medium, DL-Homocystine is reduced to two molecules of L-homocysteine, mimicking the elevated levels found in patients.[1][6] This exposure triggers a cascade of cellular events characteristic of hyperhomocysteinemia-related pathologies, providing a controlled system to study disease mechanisms and test new drugs.

Application I: Endothelial Dysfunction Model

Elevated homocysteine is a key contributor to endothelial dysfunction, an early event in the pathogenesis of atherosclerosis.[1][7] The following protocol details a model using Human Umbilical Vein Endothelial Cells (HUVECs), a standard for vascular biology research.[1][8]

Experimental Workflow: Inducing Endothelial Dysfunction

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis C1 Culture HUVECs to 80-90% confluency C2 Seed HUVECs into appropriate plates C1->C2 C3 Allow cells to adhere (24 hours) C2->C3 T1 Prepare fresh DL-Homocystine working solution C3->T1 T2 Replace media with DL-Homocystine-containing media T1->T2 T3 Incubate for specified duration (e.g., 6-7 days) T2->T3 A1 Assess Nitric Oxide (NO) Bioavailability T3->A1 A2 Measure Reactive Oxygen Species (ROS) T3->A2 A3 Quantify Inflammatory Marker Expression (e.g., VCAM-1) T3->A3 A4 Perform Cell Viability Assays T3->A4

Caption: Experimental workflow for HUVEC-based endothelial dysfunction model.
Protocol 1: Inducing Endothelial Dysfunction in HUVECs

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)[1]

  • Endothelial Cell Growth Medium (EGM-2)[1]

  • DL-Homocystine powder (Sigma-Aldrich, Cat. No. H5753 or similar)

  • Sterile Phosphate-Buffered Saline (PBS)[1]

  • Trypsin-EDTA solution[1]

  • Cell culture flasks and multi-well plates (6, 24, or 96-well)[1]

  • Sterile 0.22 µm syringe filters[1]

Procedure:

  • Cell Culture and Seeding:

    • Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C with 5% CO₂.[1]

    • When cells reach 80-90% confluency, detach them using Trypsin-EDTA.[1]

    • Seed the HUVECs into the desired multi-well plates at an appropriate density for the planned downstream assays. Allow cells to adhere and grow to approximately 80% confluency before treatment.[1]

  • Preparation of DL-Homocystine Stock Solution:

    • Prepare a 100 mM stock solution of DL-Homocystine by dissolving the powder in sterile PBS or culture medium.[1]

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[1]

    • The stock solution can be aliquoted and stored at -20°C for future use. Avoid repeated freeze-thaw cycles.

  • Treatment Protocol:

    • On the day of the experiment, thaw the DL-Homocystine stock solution and dilute it to the final desired concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM) in fresh EGM-2 medium.[9]

    • Remove the old medium from the cultured HUVECs and wash once with sterile PBS.

    • Add the medium containing the final concentrations of DL-Homocystine to the cells. Include a vehicle control group (medium without DL-Homocystine).

    • Incubate the cells for the desired duration. For chronic exposure models, treatment can last for 6-7 days, with fresh medium and DL-Homocystine added every other day.[9]

Key Signaling Pathways in Hcy-Induced Endothelial Dysfunction

G Hcy DL-Homocysteine ROS ↑ Reactive Oxygen Species (ROS) Hcy->ROS eNOS_uncoupling eNOS Uncoupling Hcy->eNOS_uncoupling DDAH ↓ DDAH Activity Hcy->DDAH Inhibits NFkB NF-κB Activation ROS->NFkB eNOS_uncoupling->ROS Produces Superoxide instead of NO NO ↓ Nitric Oxide (NO) Bioavailability eNOS_uncoupling->NO Reduces Dysfunction Endothelial Dysfunction (Atherosclerosis) NO->Dysfunction Inflammation ↑ Pro-inflammatory Cytokines & Adhesion Molecules (VCAM-1) NFkB->Inflammation Inflammation->Dysfunction ADMA ↑ ADMA ADMA->eNOS_uncoupling Inhibits eNOS

Caption: Key signaling pathways in Hcy-induced endothelial dysfunction.[1][10]
Data Presentation: Endothelial Dysfunction Model

Table 1: Summary of Experimental Parameters and Outcomes

Parameter Description Expected Outcome Reference Assays Citations
Cell Type Human Umbilical Vein Endothelial Cells (HUVECs) N/A N/A [1][9]
DL-Hcy Conc. 0.1 mM - 1.0 mM Dose-dependent increase in dysfunction markers N/A [9]
Duration 6 - 7 days (chronic) Sensitization of cells to inflammatory stimuli N/A [9]
Oxidative Stress Increased production of reactive oxygen species (ROS) Increased ROS levels DCFDA assay, DHE staining [1]
NO Bioavailability Uncoupling of eNOS, reduced NO production Decreased NO levels Griess Assay, DAF-FM Diacetate [1][10]
Inflammation Upregulation of adhesion molecules like VCAM-1 Increased VCAM-1 mRNA and protein expression qPCR, Western Blot, ELISA [7][9]
Cell Adhesion Increased adhesion of leukocytes (e.g., neutrophils) 40-100% increase in neutrophil adhesion post-LPS Leukocyte adhesion assay [9]

| ER Stress | Activation of the Unfolded Protein Response (UPR) | Increased expression of GRP78, GADD153 | Western Blot, qPCR |[6] |

Application II: Neuronal Cell Death and Dysfunction Model

Hyperhomocysteinemia is a recognized risk factor for neurodegenerative diseases and stroke, with neurotoxicity mediated primarily through excitotoxic pathways.[11][12] This protocol describes a model using primary neuronal cultures.

Experimental Workflow: Inducing Neurotoxicity```dot

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis N1 Isolate and culture primary neurons (e.g., hippocampal) N2 Allow cultures to mature T1 Prepare fresh DL-Homocysteine working solution N2->T1 T2 Expose neurons to Hcy (acute or chronic) A1 Assess Cell Viability (LDH Assay, Trypan Blue) T2->A1 A2 Measure Apoptosis (Hoechst/TUNEL Staining) T2->A2 A3 Monitor Intracellular Calcium [Ca2+]i T2->A3 A4 Analyze DNA Damage (PARP activation) T2->A4

Caption: Key signaling pathways in Hcy-induced neuronal cell death.<[11][13]/center>
Data Presentation: Neurotoxicity Model

Table 2: Summary of Experimental Parameters and Outcomes

Parameter Description Expected Outcome Reference Assays Citations
Cell Type Primary rat hippocampal or cortical neurons N/A N/A [11][12]
DL-Hcy Conc. 0.5 µM - 250 µM (and higher) Dose-dependent increase in cell death N/A [11][14]
Duration 18 hours (acute) to 6 days (chronic) Time-dependent increase in toxicity markers N/A [14][13]
Cell Viability Loss of membrane integrity Increased LDH release, increased Trypan Blue uptake LDH assay, Trypan Blue exclusion [12]
Apoptosis Programmed cell death induction Increased number of pyknotic nuclei Hoechst staining, TUNEL assay [11][13]
Excitotoxicity Overstimulation of NMDA receptors Increased intracellular calcium levels Fura-2 Ca2+ imaging [11][12]
DNA Damage Induction of DNA strand breaks Activation of Poly-ADP-ribose polymerase (PARP) Western Blot for PARP cleavage [11]

| Mitochondria | Loss of mitochondrial membrane potential | Decreased potential | JC-1, TMRM staining | [11]|

References

Spectrophotometric Measurement of DL-Homocysteine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Homocysteine (Hcy) is a sulfur-containing amino acid that is a critical intermediate in the metabolism of methionine and cysteine.[1] Elevated levels of total homocysteine (tHcy) in plasma or serum, a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for several pathological conditions, including cardiovascular diseases, stroke, and Alzheimer's disease.[1][2] Consequently, the accurate and reliable quantification of homocysteine in biological samples is of significant interest for both clinical diagnostics and biomedical research. While methods like HPLC and immunoassays exist, spectrophotometric methods offer a simpler, more cost-effective alternative suitable for high-throughput screening.[1][2]

This document provides detailed application notes and protocols for the spectrophotometric measurement of DL-Homocysteine, focusing on the widely used enzymatic cycling assay and a direct colorimetric method.

Principle of Assays

Two primary spectrophotometric methods are detailed below:

  • Enzymatic Cycling Assay: This is the most prevalent spectrophotometric method for Hcy determination.[1] In this assay, oxidized homocysteine in the sample is first reduced to its free form. A specific enzyme then catalyzes a reaction involving homocysteine to produce an intermediate. This intermediate either reacts with a probe to generate a colored product or participates in a cyclic reaction that leads to the consumption of NADH. The change in absorbance, typically measured at 340 nm due to the decrease in NADH, is proportional to the homocysteine concentration in the sample.[1][3]

  • Direct Colorimetric Method: This method involves the reaction of homocysteine with a chromogenic reagent that results in a colored product. The intensity of the color, measured at a specific wavelength, is directly proportional to the homocysteine concentration.

Data Presentation

Table 1: Quantitative Data for Enzymatic Cycling Assay
ParameterValueReference
Linearity Range0-50 µmol/L[3]
Wavelength340 nm[1][3]
Standard Concentrations0, 5, 10, 20, 30, 40, 50 µmol/L[1]
Sample Volume20 µL[1]
Incubation Temperature37°C[1][3]
Incubation Time 14 minutes[1][3]
Incubation Time 22 minutes[1][3]

Experimental Protocols

Method 1: Enzymatic Cycling Assay Protocol

This protocol is based on the principle of measuring the decrease in NADH absorbance at 340 nm.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Microcentrifuge tubes or 96-well plate

  • Micropipettes

  • Incubator or water bath at 37°C

  • DL-Homocysteine standard solution

  • Reagent 1 (containing S-adenosylmethionine, NADH, Tris (2-carboxyethyl) phosphonium chloride, and α-ketoglutaric acid)[3]

  • Reagent 2 (containing HCY methyltransferase, Glutamate dehydrogenase, S-adenosine homocysteine hydrolase, and Adenosine deaminase)[3]

  • Distilled water

  • Normal saline or assay buffer

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.[3]

  • Standard Curve Preparation:

    • Prepare a series of DL-Homocysteine standards in normal saline or assay buffer. A typical concentration range is 0, 5, 10, 20, 30, 40, and 50 µmol/L.[1]

  • Sample Preparation:

    • Collect fasting serum samples using routine methods.

    • Samples are stable for one week at 2-8°C and for several months at -20°C.[3]

    • Avoid using serum or plasma containing sodium fluoride. Samples with hemolysis, turbidity, or severe lipemia are not suitable.[3]

  • Assay Protocol:

    • Set up reactions in microcentrifuge tubes or a 96-well plate for blanks, standards, and samples.

    • Add 20 µL of the sample or standard to the respective tubes/wells.[1]

    • Add 200 µL of Reagent 1 to each tube/well.[1]

    • Mix thoroughly and incubate at 37°C for 4 minutes.[1][3]

    • Add 50 µL of Reagent 2 to each tube/well.[1]

    • Mix and incubate at 37°C for 2 minutes.[1][3]

    • Set the spectrophotometer to zero with distilled water at 340 nm.[1]

    • Measure the absorbance (A1) of each sample and standard immediately after the second incubation.[1]

    • Continue to incubate at 37°C and measure the absorbance again after a defined time, for instance, 2 minutes (A2).[1]

  • Calculation:

    • Calculate the change in absorbance (ΔA) = A1 - A2.[1]

    • Plot the ΔA for the standards against their concentrations to generate a standard curve.

    • Determine the concentration of homocysteine in the samples from the standard curve.[1]

Visualizations

Enzymatic_Cycling_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis Sample Sample/Standard (20 µL) Mix1 Mix & Incubate (37°C, 4 min) Sample->Mix1 Reagent1 Reagent 1 (200 µL) Reagent1->Mix1 Reagent2 Reagent 2 (50 µL) Mix1->Reagent2 Mix2 Mix & Incubate (37°C, 2 min) Reagent2->Mix2 Measure1 Measure Absorbance (A1) at 340 nm Mix2->Measure1 Incubate_Measure Incubate (37°C, 2 min) Measure1->Incubate_Measure Measure2 Measure Absorbance (A2) at 340 nm Incubate_Measure->Measure2 Calculate Calculate ΔA = A1 - A2 Measure2->Calculate StandardCurve Generate Standard Curve Calculate->StandardCurve DetermineConc Determine Sample Concentration StandardCurve->DetermineConc

Caption: Workflow of the Enzymatic Cycling Spectrophotometric Assay for Homocysteine.

Enzymatic_Reaction_Pathway Homocysteine Homocysteine SAH S-adenosylhomocysteine Homocysteine->SAH SAM S-adenosylmethionine SAM->SAH Hcy_Methyltransferase HCY Methyltransferase Hcy_Methyltransferase->SAH catalyzes Adenosine Adenosine SAH->Adenosine SAH_Hydrolase SAH Hydrolase SAH_Hydrolase->Adenosine catalyzes Inosine Inosine Adenosine->Inosine NH3 Ammonia (NH3) Adenosine->NH3 Adenosine_Deaminase Adenosine Deaminase Adenosine_Deaminase->Inosine catalyzes Glutamate Glutamate NH3->Glutamate alpha_KG α-ketoglutarate alpha_KG->Glutamate NADH NADH NAD NAD+ NADH->NAD GDH Glutamate Dehydrogenase GDH->Glutamate catalyzes

Caption: Principle of the Enzymatic Cycling Assay for Homocysteine Measurement.

References

Application Notes and Protocols for Inducing Oxidative Stress with DL-Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing oxidative stress in cell cultures using DL-Homocysteine. This model is relevant for studying various pathological conditions associated with hyperhomocysteinemia, including cardiovascular and neurodegenerative diseases. The following sections detail the mechanism of action, experimental protocols, and key signaling pathways involved.

Introduction

DL-Homocysteine (Hcy) is a sulfur-containing amino acid that, at elevated levels (hyperhomocysteinemia), is a known risk factor for a variety of diseases.[1][2][3] One of the primary mechanisms of Hcy-induced cellular damage is the induction of oxidative stress.[2][4] This occurs through the generation of reactive oxygen species (ROS), which can lead to endothelial dysfunction, inflammation, and apoptosis.[2][4] Understanding the protocols to reliably induce and measure Hcy-mediated oxidative stress is crucial for developing therapeutic interventions.

Mechanism of DL-Homocysteine-Induced Oxidative Stress

DL-Homocysteine induces oxidative stress through a multi-faceted mechanism. A key pathway involves the activation of protease-activated receptor-4 (PAR-4).[5][6] This activation leads to the upregulation of NADPH oxidase, a major source of cellular ROS.[4][5][6] Concurrently, Hcy can decrease the expression of thioredoxin, an important antioxidant enzyme, further contributing to the imbalance in redox homeostasis.[5][6] The increased ROS can then interact with nitric oxide (NO), leading to the formation of peroxynitrite and a subsequent increase in nitrotyrosine, a marker of nitrosative stress.[5][6] Furthermore, Hcy can lead to the accumulation of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (eNOS), by decreasing the expression of dimethylarginine-dimethylaminohydrolase (DDAH).[5][6] This further impairs endothelial function and NO bioavailability.

Data Presentation: Effective Concentrations and Incubation Times

The following table summarizes the effective concentrations of DL-Homocysteine and corresponding incubation times reported in the literature for inducing oxidative stress in various cell types.

Cell TypeDL-Homocysteine Concentration (µM)Incubation Time (hours)Observed EffectsReference
Cardiac Microvascular Endothelial Cells (MVEC)0 - 1000 - 24Increased ROS production, increased iNOS expression, decreased eNOS expression, increased ADMA levels, increased nitrotyrosine formation.[5][6]
Human Umbilical Vein Endothelial Cells (HUVEC)1000 - 50002 - 18Increased expression of GRP78 and GADD153 (ER stress markers).[7]
Rat Nucleus Pulposus CellsNot SpecifiedNot SpecifiedPromotes a degenerative cell phenotype, including increased oxidative stress and cell death by ferroptosis.[8]
Erythrocytes12.5 - 1000.5 - 6Increased ROS production at higher concentrations.[9]

Experimental Protocols

Protocol 1: Induction of Oxidative Stress in Endothelial Cells

This protocol describes the induction of oxidative stress in cardiac microvascular endothelial cells (MVEC) using DL-Homocysteine.

Materials:

  • Cardiac Microvascular Endothelial Cells (MVEC)

  • Complete MCDB-31 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • DL-Homocysteine (Hcy) stock solution (e.g., 10 mM in sterile PBS)

  • Phosphate Buffered Saline (PBS)

  • 6-well or 24-well cell culture plates

Procedure:

  • Cell Seeding: Plate MVEC in 6-well or 24-well plates at a density that will result in 80-90% confluency at the time of treatment. Culture the cells in complete MCDB-31 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Starvation (Optional): Once the cells reach the desired confluency, aspirate the growth medium and wash the cells once with sterile PBS. Add serum-free or low-serum (e.g., 2% FBS) medium and incubate for 2-4 hours to synchronize the cells.[5]

  • DL-Homocysteine Treatment: Prepare working concentrations of DL-Homocysteine by diluting the stock solution in the appropriate cell culture medium. A typical concentration range to test is 0-100 µM.[5][6]

  • Aspirate the starvation medium and add the medium containing the desired concentrations of DL-Homocysteine to the cells.

  • Incubation: Incubate the cells for the desired period, typically ranging from 6 to 24 hours.[5]

  • Downstream Analysis: Following incubation, the cells are ready for various downstream analyses to assess oxidative stress, such as ROS measurement, western blotting for protein expression, or RT-PCR for gene expression.

Protocol 2: Measurement of Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • DL-Homocysteine treated cells (from Protocol 1)

  • 2',7'-dichlorofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

  • Phenol red-free cell culture medium

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Preparation: After DL-Homocysteine treatment, aspirate the medium and wash the cells twice with warm, sterile PBS.

  • DCFH-DA Loading: Prepare a working solution of DCFH-DA at a final concentration of 10 µM in phenol red-free medium.[5]

  • Add the DCFH-DA working solution to each well and incubate the cells for 30-45 minutes at 37°C in the dark.[5]

  • Washing: Aspirate the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe.

  • Fluorescence Measurement: Add phenol red-free medium to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.

Visualization of Signaling Pathways and Workflows

DL-Homocysteine Induced Oxidative Stress Signaling Pathway

Hcy DL-Homocysteine PAR4 PAR-4 Hcy->PAR4 activates Thioredoxin Thioredoxin Hcy->Thioredoxin decreases DDAH DDAH Hcy->DDAH decreases expression iNOS iNOS Hcy->iNOS induces NADPH_Oxidase NADPH Oxidase PAR4->NADPH_Oxidase upregulates ROS ROS NADPH_Oxidase->ROS produces Thioredoxin->ROS inhibits NO NO ROS->NO reacts with Endothelial_Dysfunction Endothelial Dysfunction ROS->Endothelial_Dysfunction ADMA ADMA DDAH->ADMA degrades eNOS eNOS ADMA->eNOS inhibits ADMA->Endothelial_Dysfunction eNOS->NO produces iNOS->NO produces Nitrotyrosine Nitrotyrosine NO->Nitrotyrosine forms Nitrotyrosine->Endothelial_Dysfunction

Caption: Signaling cascade of DL-Homocysteine-induced oxidative stress.

Experimental Workflow for Assessing Oxidative Stress

Start Start: Plate Cells Culture Culture to 80-90% Confluency Start->Culture Starve Serum Starvation (Optional) Culture->Starve Treat Treat with DL-Homocysteine (0-100 µM) Starve->Treat Incubate Incubate (e.g., 24 hours) Treat->Incubate Analysis Downstream Analysis Incubate->Analysis ROS ROS Measurement (DCFH-DA Assay) Analysis->ROS Protein Protein Expression (Western Blot) Analysis->Protein Gene Gene Expression (RT-PCR) Analysis->Gene

Caption: Workflow for Hcy-induced oxidative stress experiments.

References

Application Notes and Protocols: DL-Homocysteine in Neurotransmitter Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the multifaceted role of DL-Homocysteine (Hcy) in neurotransmitter research, with a focus on its neurotoxic mechanisms. Detailed protocols for key experiments are provided to facilitate the investigation of Hcy's effects on neuronal function.

Introduction

DL-Homocysteine is a sulfur-containing amino acid that is an intermediate in the metabolism of methionine. Elevated levels of Hcy, a condition known as hyperhomocysteinemia (HHcy), have been identified as a significant risk factor for a range of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[1] Its neurotoxicity stems from a convergence of multiple pathological cascades, including excitotoxicity, oxidative stress, DNA damage, apoptosis, and neuroinflammation.[1] Understanding the mechanisms of Hcy-induced neurotoxicity is crucial for the development of therapeutic strategies for these debilitating disorders.

Core Mechanisms of DL-Homocysteine Neurotoxicity

DL-Homocysteine exerts its detrimental effects on the central nervous system through several interconnected mechanisms:

  • Excitotoxicity via NMDA Receptor Overactivation: Hcy acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[1][2] This leads to an excessive influx of calcium ions (Ca²⁺) into neurons, triggering a cascade of neurotoxic events.[2][3] Interestingly, Hcy also exhibits a dual action, functioning as a partial antagonist at the glycine co-agonist site of the NMDA receptor.[3][4] However, in the presence of elevated glycine levels, a condition that can occur in pathological states like stroke, the agonistic effects of Hcy predominate, leading to neuronal damage.[3][4]

  • Induction of Oxidative Stress: Hcy promotes the generation of reactive oxygen species (ROS), leading to oxidative damage to cellular components. This oxidative stress can impair mitochondrial function, further exacerbating ROS production in a vicious cycle.[1]

  • DNA Damage and Apoptosis: Elevated concentrations of Hcy can directly damage DNA and activate pathways of programmed cell death (apoptosis).[1] This is mediated in part by the activation of the nuclear enzyme poly-ADP-ribose polymerase (PARP).[1]

  • Neuroinflammation: Hcy can activate microglia and astrocytes, the resident immune cells of the brain.[1] This activation leads to the release of pro-inflammatory cytokines, contributing to a chronic inflammatory state that is detrimental to neuronal survival.[1]

  • Protein N-homocysteinylation: Hcy can be converted to the reactive metabolite homocysteine thiolactone, which can covalently modify lysine residues on proteins in a process called N-homocysteinylation.[5][6] This modification can lead to protein damage, aggregation, and loss of function, contributing to cellular toxicity.[6][7]

  • Impact on Dopaminergic Systems: Hcy has been shown to be toxic to dopaminergic neurons.[8][9][10] It can decrease the levels of dopamine and its metabolites, as well as reduce the immunoreactivity of tyrosine hydroxylase, a key enzyme in dopamine synthesis.[8] Furthermore, Hcy can act as an allosteric modulator of dopamine D2 receptors, decreasing agonist binding.[11]

  • Cholinergic System Deficits: Studies have indicated that elevated Hcy levels can impair the cholinergic system, leading to reduced levels of acetylcholine in the cortex.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of DL-Homocysteine.

Table 1: In Vitro Effects of DL-Homocysteine

ParameterCell/Tissue TypeHcy ConcentrationEffectReference
Inward CurrentPrimary Ganglion Cells50 µM (+ 100 µM Glycine)252.2 ± 65% increase[13]
Cell DeathPrimary Ganglion Cells50 µM59.67 ± 4.89%[13]
Intracellular CalciumPrimary Ganglion Cells50 µM (+ 100 µM Glycine)~7-fold increase[13]
Superoxide LevelsPrimary Ganglion Cells50 µM~40% increase after 6 hours[13]
Nitric Oxide LevelsPrimary Ganglion Cells50 µM~90% increase after 6 hours[13]
Peroxynitrite LevelsPrimary Ganglion Cells50 µM~85% increase after 9 hours[13]
Kynurenic Acid ProductionRat Cortical Slices0.1-0.5 mMEnhanced[14][15]
Kynurenic Acid ProductionRat Cortical SlicesIC50 = 6.4 mMInhibited[14][15]

Table 2: In Vivo Effects of DL-Homocysteine

Animal ModelHcy AdministrationTissue/RegionEffectReference
Mice50 and 100 mg/100g, i.p. daily for 36 daysStriatumIncreased Hcy levels by 21.5% and 39.2%[8]
Mice50 and 100 mg/100g, i.p. daily for 36 daysStriatumReduced (DOPAC+HVA)/DA ratio by 23.7% and 51.6%[8]
Rats1 and 2 µmol, i.c.v. for 5 daysStriatumDecreased dopamine, DOPAC, and HVA levels[8]
Rats1.3 mmol/kg, i.p.CortexIncreased Kynurenic Acid content (15 and 60 min)[14][15]
Rats1.3 mmol/kg, i.p.HippocampusIncreased Kynurenic Acid content (15 min)[14][15]
Rabbit20 mM via microdialysisHippocampusDecreased Kynurenic Acid levels[14][15]

Experimental Protocols

In Vitro Neurotoxicity Assay

This protocol outlines a general procedure for assessing the neurotoxic effects of DL-Homocysteine on cultured neurons.

Materials:

  • Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y)

  • DL-Homocysteine (Sigma-Aldrich)

  • Cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTT or LDH assay)

  • Multi-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed neurons in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and grow for 24 hours.

  • Treatment: Prepare a stock solution of DL-Homocysteine in sterile PBS. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 50 µM, 100 µM, 500 µM, 1 mM).

  • Remove the existing medium from the wells and replace it with the medium containing different concentrations of DL-Homocysteine. Include a vehicle control (medium with PBS).

  • Incubation: Incubate the plate for 24-48 hours in a 37°C, 5% CO₂ incubator.

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and measure the absorbance at 570 nm.

    • LDH Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells according to the manufacturer's instructions.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Patch-Clamp Electrophysiology for NMDA Receptor Activity

This protocol describes the whole-cell patch-clamp technique to measure homocysteine-induced currents through NMDA receptors.

Materials:

  • Cultured neurons on coverslips

  • External recording solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)

  • Internal pipette solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2)

  • DL-Homocysteine

  • Glycine

  • NMDA receptor antagonist (e.g., APV or MK-801)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

Procedure:

  • Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.

  • Patch Pipette Formation: Pull glass pipettes to a resistance of 3-5 MΩ and fill with the internal solution.

  • Whole-Cell Configuration: Under visual guidance, form a gigaseal between the pipette tip and the neuronal membrane. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Recording: Clamp the neuron at a holding potential of -60 mV.

  • Drug Application: Apply DL-Homocysteine (e.g., 50 µM) and glycine (e.g., 100 µM) to the neuron using a perfusion system. Record the inward current.[13]

  • Antagonist Application: To confirm the involvement of NMDA receptors, co-apply an NMDA receptor antagonist (e.g., 200 µM APV or 10 µM MK-801) with DL-Homocysteine and glycine and observe the inhibition of the inward current.[3]

  • Data Analysis: Measure the amplitude of the homocysteine-induced current and compare it to the baseline and antagonist-blocked conditions.

Western Blot Analysis for Apoptotic Markers

This protocol details the use of Western blotting to detect changes in the expression of apoptotic proteins following homocysteine treatment.

Materials:

  • Cultured neurons or brain tissue homogenates

  • DL-Homocysteine

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cultured neurons with DL-Homocysteine for a specified time. Wash the cells with cold PBS and lyse them with lysis buffer. For tissue samples, homogenize in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. Use a loading control like β-actin to normalize the data.[16]

  • Data Analysis: Quantify the band intensities using densitometry software.

Visualizations

Signaling Pathways

cluster_0 DL-Homocysteine Induced Neurotoxicity cluster_1 Excitotoxicity cluster_2 Oxidative Stress cluster_3 DNA Damage & Apoptosis cluster_4 Neuroinflammation Hcy DL-Homocysteine NMDA NMDA Receptor Hcy->NMDA Agonist ROS ↑ ROS Production Hcy->ROS DNA_Damage DNA Damage Hcy->DNA_Damage Microglia Microglia/Astrocyte Activation Hcy->Microglia Ca_influx ↑ Ca²⁺ Influx NMDA->Ca_influx Excitotoxicity Neuronal Damage Ca_influx->Excitotoxicity Oxidative_Stress Cellular Damage ROS->Oxidative_Stress PARP ↑ PARP Activation DNA_Damage->PARP Apoptosis Apoptosis PARP->Apoptosis Cytokines ↑ Pro-inflammatory Cytokines Microglia->Cytokines Inflammation Neuroinflammation Cytokines->Inflammation

Caption: Core signaling pathways of DL-Homocysteine-induced neurotoxicity.

Experimental Workflows

cluster_0 In Vitro Neurotoxicity Workflow A Seed Neuronal Cells B Treat with DL-Homocysteine A->B C Incubate (24-48h) B->C D Assess Cell Viability (MTT/LDH Assay) C->D E Data Analysis D->E

Caption: Experimental workflow for an in vitro neurotoxicity study.

cluster_0 Patch-Clamp Experiment Workflow A Prepare Neuronal Culture B Achieve Whole-Cell Configuration A->B C Record Baseline Current B->C D Apply DL-Hcy + Glycine C->D E Record Inward Current D->E F Apply Antagonist E->F G Confirm NMDA Receptor Involvement F->G

Caption: Workflow for a patch-clamp experiment to study Hcy's effect on NMDA receptors.

References

Application Notes and Protocols for the Electrochemical Detection of DL-Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Homocysteine (Hcy) is a sulfur-containing amino acid that serves as a critical biomarker for various physiological and pathological conditions, including cardiovascular diseases.[1][2] Its accurate and sensitive detection is paramount for early diagnosis and monitoring of disease progression. Electrochemical methods offer a compelling alternative to traditional analytical techniques like HPLC and mass spectrometry, providing rapid, cost-effective, and highly sensitive analysis.[2][3] These notes provide an overview of common electrochemical techniques, electrode modifications, and detailed protocols for the detection of DL-Homocysteine.

Principle of Electrochemical Detection

The electrochemical detection of homocysteine typically relies on its oxidation at the surface of an electrode. The thiol group (-SH) in the homocysteine molecule is electroactive and can be oxidized to form a disulfide bond (homocystine). This oxidation process involves the transfer of electrons, which generates a measurable electrical signal (current or potential). The magnitude of this signal is proportional to the concentration of homocysteine in the sample.

However, the direct oxidation of homocysteine on bare electrodes often requires a high overpotential and can suffer from poor sensitivity and selectivity due to fouling of the electrode surface and interference from other electroactive species present in biological samples, such as ascorbic acid, cysteine, and glutathione.[4][5] To overcome these challenges, various electrode modification strategies have been developed to enhance the electrocatalytic activity towards homocysteine oxidation, thereby improving the sensitivity and selectivity of the detection method.[3]

Data Summary of Electrochemical Methods

The following tables summarize the analytical performance of various electrochemical sensors reported for the detection of DL-Homocysteine.

Table 1: Performance of Modified Electrodes for Homocysteine Detection

Electrode ModificationElectrochemical TechniqueLinear Range (µM)Limit of Detection (LOD) (µM)SensitivityReference
Molecularly Imprinted Polymer (MIP) & Nanocomposite/SPCEDifferential Pulse Voltammetry (DPV)5.0 - 1501.2Not Specified[1]
Gold Nanoparticle-Cysteamine/Carbon Paste Electrode (Au(coll)-Cyst-CPE)Amperometry (with HPLC)Not Specified0.03Not Specified[6]
Catechol/Glassy Carbon ElectrodeSquare Wave Voltammetry (SWV)Not Specified0.66(0.20 ± 0.02) µA µM⁻¹[4]
Chlorpromazine/Multiwall Carbon Nanotube Paste Electrode (MWCNTPE)Square Wave Voltammetry (SWV)0.1 - 210.00.08Not Specified[7]
Gold and Manganese (IV) Oxide Nanomaterials/MWCNT/SPENot SpecifiedNot Specified1.04Not Specified[8]
Gold Nanoparticles & Acetylene Black-Dihexadecyl Phosphate/GCEAmperometry3.0 - 10000.618 nA/(µmol/L)[2]
6-Ferrocenylhexanethiol/MoS₂ Nanoparticles/GCEChronoamperometry2.0 - 1000.30Not Specified[9]
Magnetic MIP/Graphite-Epoxy Composite ElectrodeDifferential Pulse Voltammetry (DPV)0.1 - 20.030Not Specified
Cytochrome c-Gold Nanoparticles/SPEAmperometry0.4 - 7000.33.8 ± 0.12 nA µM⁻¹ cm⁻²[10]

GCE: Glassy Carbon Electrode, SPE: Screen-Printed Electrode

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general principles and workflows involved in the electrochemical detection of homocysteine.

cluster_electrode Electrode Surface cluster_instrument Electrochemical Analyzer Hcy Homocysteine (Hcy) Modifier Electrocatalytic Modifier (e.g., Nanoparticles, Polymers) Hcy->Modifier Interaction Hcy_adsorbed Adsorbed Hcy Modifier->Hcy_adsorbed Adsorption Oxidized_Hcy Oxidized Hcy (Homocystine) Hcy_adsorbed->Oxidized_Hcy Electrochemical Oxidation (-e⁻) Signal Current/Potential Signal Oxidized_Hcy->Signal Signal Generation Concentration Concentration Determination Signal->Concentration Analysis

Caption: General signaling pathway for the electrochemical detection of Homocysteine.

Start Start Prep Electrode Preparation (Polishing, Cleaning) Start->Prep Mod Electrode Modification (e.g., Drop-casting, Electrodeposition) Prep->Mod Sample Sample Preparation (e.g., Dilution of Serum/Urine) Mod->Sample Measurement Electrochemical Measurement (e.g., DPV, SWV, Amperometry) Sample->Measurement Analysis Data Analysis (Peak Current vs. Concentration) Measurement->Analysis End End Analysis->End

Caption: A generalized experimental workflow for electrochemical Homocysteine sensing.

Experimental Protocols

Here are detailed protocols for two common types of modified electrodes used for homocysteine detection.

Protocol 1: Fabrication of a Gold Nanoparticle-Modified Glassy Carbon Electrode (AuNP/GCE)

This protocol is based on the principles described in the literature for creating nanoparticle-modified electrodes for enhanced homocysteine detection.[2]

Materials:

  • Glassy Carbon Electrode (GCE)

  • Alumina slurry (0.05 µm)

  • Ethanol

  • Deionized (DI) water

  • HAuCl₄ solution (5.0 mM)

  • Phosphate buffer saline (PBS), 0.15 M, pH 6.0

  • Homocysteine standard solutions

  • Electrochemical workstation with a three-electrode cell (Working: GCE, Reference: Ag/AgCl, Counter: Platinum wire)

Procedure:

  • GCE Pre-treatment:

    • Polish the GCE surface with alumina slurry on a polishing cloth for 2 minutes to obtain a mirror-like finish.

    • Rinse thoroughly with DI water.

    • Sonicate the electrode in ethanol and DI water for 2 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Electrode Modification with Gold Nanoparticles:

    • Immerse the pre-treated GCE in a 5.0 mM HAuCl₄ aqueous solution.

    • Perform cyclic voltammetry by scanning the potential from 0 V to 1.5 V at a scan rate of 100 mV/s for 25 cycles. This electrodeposition process will form gold nanoparticles on the GCE surface.[2]

    • After deposition, rinse the modified electrode (AuNP/GCE) gently with DI water and dry it.

  • Electrochemical Measurement of Homocysteine:

    • Set up the three-electrode system with the AuNP/GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.

    • Use 0.15 M PBS (pH 6.0) as the supporting electrolyte.

    • For amperometric detection, apply a constant potential (e.g., +0.600 V) and allow the background current to stabilize.[6]

    • Add aliquots of homocysteine standard solution to the electrochemical cell and record the corresponding change in current.

    • For voltammetric techniques like DPV or SWV, scan the potential in a range that covers the oxidation peak of homocysteine (e.g., 0 V to 0.7 V).[2] Record the voltammograms for different concentrations of homocysteine.

  • Data Analysis:

    • Plot the peak current (from DPV/SWV) or the steady-state current (from amperometry) against the concentration of homocysteine to obtain a calibration curve.

    • Determine the linear range, limit of detection (LOD), and sensitivity from the calibration plot.

Protocol 2: Preparation of a Molecularly Imprinted Polymer (MIP) based Sensor on a Screen-Printed Carbon Electrode (SPCE)

This protocol is a generalized procedure based on the principles of MIP-based sensors for homocysteine detection.[1]

Materials:

  • Screen-Printed Carbon Electrode (SPCE)

  • Homocysteine (template molecule)

  • Methacrylic acid (MAA) (functional monomer)

  • Trimethylolpropane trimethacrylate (TRIM) (cross-linker)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Suitable porogenic solvent (e.g., acetonitrile)

  • Nanocomposite suspension (e.g., Carbon nanotube/chitosan/ionic liquid)[1]

  • Phosphate buffer saline (PBS)

  • Ferro/ferricyanide solution (e.g., 10 mM in 0.1 M PBS with 1 M KCl)

  • Electrochemical workstation

Procedure:

  • Synthesis of Homocysteine-MIP:

    • In a vial, dissolve the template molecule (homocysteine) and the functional monomer (MAA) in the porogenic solvent.

    • Add the cross-linker (TRIM) and the initiator (AIBN) to the solution.

    • Purge the solution with nitrogen for 10-15 minutes to remove oxygen.

    • Seal the vial and polymerize at a specific temperature (e.g., 60°C) for a set duration (e.g., 24 hours).

    • After polymerization, grind the resulting polymer into fine particles.

    • Remove the template molecule by washing the polymer particles extensively with a suitable solvent (e.g., methanol/acetic acid mixture).

    • Dry the MIP particles. A non-imprinted polymer (NIP) should be synthesized following the same procedure but without the template molecule to serve as a control.

  • Fabrication of the MIP-SPCE Sensor:

    • Prepare a suspension of the MIP particles in a nanocomposite solution (e.g., CNT/Chitosan/Ionic Liquid).[1]

    • Drop-cast a small volume (e.g., 1 µL) of the MIP-nanocomposite suspension onto the working area of the SPCE.[1]

    • Allow the electrode to dry at room temperature.[1]

    • Store the modified electrode at 4°C when not in use.[1]

  • Electrochemical Measurement:

    • Perform electrochemical measurements (e.g., DPV) in a solution containing a redox probe like ferro/ferricyanide.[1]

    • Incubate the MIP-SPCE in sample solutions containing different concentrations of homocysteine for a specific time.

    • After incubation, rinse the electrode and measure the DPV response in the ferro/ferricyanide solution. The binding of homocysteine to the MIP cavities will hinder the electron transfer of the redox probe, leading to a decrease in the DPV peak current.

  • Data Analysis:

    • Plot the change in the DPV peak current against the homocysteine concentration to construct a calibration curve.

    • Evaluate the sensor's performance in terms of linear range, LOD, and selectivity by testing against potential interfering species.[1]

Conclusion

The electrochemical detection of DL-Homocysteine offers a powerful analytical tool for clinical and research applications. The choice of electrode modification and electrochemical technique can be tailored to achieve the desired sensitivity, selectivity, and linear range. The protocols provided herein offer a starting point for developing and implementing robust electrochemical assays for homocysteine. It is crucial to optimize experimental parameters such as pH, incubation time, and applied potential for specific applications and sample matrices.[1]

References

Application Note: Derivatization of DL-Homocysteine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Homocysteine is a sulfur-containing amino acid that plays a crucial role in methionine metabolism. Elevated levels of total homocysteine (tHcy) in plasma or serum are recognized as an independent risk factor for cardiovascular and cerebrovascular diseases.[1][2][3] Accurate and reliable quantification of tHcy is therefore essential for clinical diagnosis and research. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific method for the determination of tHcy. However, due to the polar and non-volatile nature of homocysteine, derivatization is a mandatory step prior to GC-MS analysis to increase its volatility and thermal stability.[4] This application note provides detailed protocols for the derivatization of DL-homocysteine for subsequent GC-MS analysis.

Principle

The overall analytical workflow involves three key stages:

  • Reduction of Disulfide Bonds: In biological samples, homocysteine exists in various forms, including a free thiol, a disulfide (homocystine), and mixed disulfides with other thiols like cysteine. A significant portion is also bound to proteins. To measure total homocysteine, all oxidized and bound forms must first be reduced to free homocysteine.[5] This is typically achieved using reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol.[1][6]

  • Derivatization: The free homocysteine is then chemically modified to create a less polar and more volatile derivative suitable for gas chromatography. Common derivatization strategies include silylation and acylation, which target the active hydrogens on the thiol, amino, and carboxyl functional groups.[4]

  • GC-MS Analysis: The derivatized homocysteine is separated from other sample components by gas chromatography and subsequently detected and quantified by mass spectrometry.

Experimental Protocols

This section details two common derivatization protocols for the analysis of DL-homocysteine.

Protocol 1: Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

This method forms a stable bis-tert-butyldimethylsilyl (TBDMS) derivative of homocysteine.[1]

Materials:

  • DL-Homocysteine standard

  • Plasma or serum sample

  • Internal Standard (e.g., DL-[3,3,3',3',4,4,4',4'-2H8]-homocystine)[1]

  • 2-Mercaptoethanol[1] or Dithiothreitol (DTT)[6]

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)[4]

  • Acetonitrile

  • Sodium bicarbonate

  • Microcentrifuge tubes

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation and Reduction:

    • To 200 µL of plasma or serum in a microcentrifuge tube, add the internal standard.

    • Add a reducing agent. For example, use 2-mercaptoethanol to reduce disulfide bonds.[1] Alternatively, incubate with an excess of dithiothreitol.[6]

    • Vortex the mixture and incubate as required to ensure complete reduction.

  • Derivatization:

    • Dry the reduced sample, for instance, by speed vacuum drying.[3]

    • Add 100 µL of neat MTBSTFA, followed by 100 µL of acetonitrile.[4]

    • Heat the mixture at 100°C for 4 hours to facilitate the derivatization reaction.[4]

    • After cooling, neutralize the sample with sodium bicarbonate.[4]

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Typical GC-MS conditions may involve a non-polar capillary column (e.g., DB-5ms) and a temperature program that starts at a lower temperature (e.g., 100°C) and ramps up to a higher temperature (e.g., 300°C) to ensure the elution of the derivatized analyte.[4][7]

    • Monitor for the characteristic ions of the derivatized homocysteine. For the bis-TBDMS derivative, the ion at m/z 325 is often monitored.[1]

Protocol 2: Acylation using n-Propyl Chloroformate

This method converts homocysteine into its N(O,S)-propoxycarbonyl propyl ester derivative.[6]

Materials:

  • DL-Homocysteine standard

  • Plasma or serum sample

  • Internal Standard (e.g., Aminoethylcysteine)[6]

  • Dithiothreitol (DTT)[6]

  • n-Propyl chloroformate[6]

  • Appropriate buffers and solvents

  • GC-MS system

Procedure:

  • Sample Preparation and Reduction:

    • To a plasma or serum sample, add the internal standard.

    • Incubate the sample with an excess of dithiothreitol to release reduced homocysteine from disulfide bonds.[6]

  • Derivatization:

    • Perform the derivatization by reacting the reduced homocysteine with n-propyl chloroformate to form the N(O,S)-propoxycarbonyl propyl ester.[6]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS for analysis.

    • Quantification is achieved by monitoring the characteristic ions of the derivatized homocysteine and the internal standard.

Data Presentation

The following tables summarize key quantitative data for the GC-MS analysis of derivatized homocysteine.

Table 1: Derivatization Methods and Key Parameters

Derivatization AgentDerivative FormedReaction ConditionsKey Advantages
MTBSTFAbis-tert-butyldimethylsilyl (TBDMS)100°C for 4 hoursStable derivatives, less moisture sensitive than TMS derivatives[4]
n-Propyl ChloroformateN(O,S)-propoxycarbonyl propyl ester-Utilizes inexpensive and readily available chemicals[6]

Table 2: GC-MS Quantitative Data for Homocysteine Analysis

Derivatization MethodIon Monitored (m/z)Linearity RangeIntra-assay CV (%)Inter-assay CV (%)
MTBSTFA (bis-TBDMS derivative)325[1]5–45 µM[8]< 1.06[1]< 1.05[1]
n-Propyl Chloroformate-0-266 µM[6]~5[6]5-10[6]

CV: Coefficient of Variation

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Plasma/Serum Sample IS Add Internal Standard Sample->IS Reduction Reduction of Disulfide Bonds (e.g., DTT, 2-Mercaptoethanol) IS->Reduction Deriv_Agent Add Derivatization Agent (e.g., MTBSTFA) Reduction->Deriv_Agent Incubation Incubation (e.g., 100°C for 4h) Deriv_Agent->Incubation GCMS GC-MS Analysis Incubation->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Experimental workflow for the derivatization of DL-Homocysteine for GC-MS analysis.

logical_relationship start Start: Sample Collection sample_prep Sample Preparation - Addition of Internal Standard - Reduction of Disulfides start->sample_prep Step 1 derivatization Derivatization - Reaction with Silylating or Acylating Agent sample_prep->derivatization Step 2 gc_separation Gas Chromatography - Separation of Derivatized Analyte derivatization->gc_separation Step 3 ms_detection Mass Spectrometry - Detection and Quantification gc_separation->ms_detection Step 4 data_analysis Data Analysis - Calculation of Homocysteine Concentration ms_detection->data_analysis Step 5 end End: Report Results data_analysis->end Step 6

Caption: Logical relationship of key steps in the GC-MS analysis of homocysteine.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DL-Homocysteine Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing DL-Homocysteine concentrations in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for DL-Homocysteine in in vitro studies?

A1: Based on published literature, a common starting concentration range for DL-Homocysteine to induce cellular effects is between 100 µM and 2 mM.[1] However, the optimal concentration is highly cell-type dependent. For instance, concentrations as low as 0.5 µM have been shown to induce apoptosis in cultured hippocampal neurons, while effects on endothelial cells are often observed in the higher micromolar to millimolar range.[2]

Q2: How should I prepare a sterile stock solution of DL-Homocysteine?

A2: To prepare a sterile stock solution, dissolve DL-Homocysteine powder in a sterile buffer such as Phosphate-Buffered Saline (PBS) or directly in the cell culture medium to a desired high concentration (e.g., 100 mM).[1] It is crucial to then sterilize this stock solution by passing it through a 0.22 µm syringe filter to prevent contamination of your cell cultures.[1]

Q3: For how long should I expose my cells to DL-Homocysteine?

A3: The incubation time required to observe significant effects can vary. A common treatment duration is 24 hours, which is often sufficient to observe outcomes like changes in nitric oxide production and oxidative stress.[1] However, for some assays or cell types, shorter or longer incubation periods may be necessary. It is recommended to perform a time-course experiment to determine the optimal duration for your specific experimental goals.

Q4: I am not observing any effect of DL-Homocysteine on my cells. What could be the reason?

A4: Several factors could contribute to a lack of observable effects. First, verify the concentration and integrity of your DL-Homocysteine stock solution. Homocysteine solutions can degrade, so using a fresh preparation is advisable.[3] Additionally, the chosen concentration may be too low for your specific cell type and experimental endpoint. Consider performing a dose-response study with a wider range of concentrations. Finally, ensure that your assay is sensitive enough to detect the expected changes.

Q5: My cell viability is significantly decreased even at low concentrations of DL-Homocysteine. How can I mitigate this?

A5: High levels of homocysteine can be cytotoxic.[4][5] If you observe excessive cell death, consider the following:

  • Reduce the concentration: Start with a lower concentration range and perform a dose-response curve to find a sub-lethal concentration that still elicits the desired biological effect.

  • Shorten the incubation time: A shorter exposure period may be sufficient to trigger the signaling pathways of interest without causing widespread cell death.

  • Check for synergistic effects: If your medium contains high levels of other substances like copper ions, it could be exacerbating the cytotoxic effects of homocysteine.[4]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent results between experiments 1. Variability in DL-Homocysteine stock solution. 2. Inconsistent cell passage number or confluency. 3. Fluctuation in incubator conditions (CO2, temperature).1. Prepare a large batch of stock solution, aliquot, and store at -20°C or -80°C. Use a fresh aliquot for each experiment. 2. Use cells within a consistent passage number range and seed them to achieve a similar confluency (~80-90%) before treatment.[1] 3. Regularly calibrate and monitor incubator settings.
High background signal in assays 1. Interference from other thiols (e.g., cysteine, glutathione) in the sample.[3] 2. Inefficient removal of proteins during sample preparation.[3]1. If measuring homocysteine levels, consider using a more specific detection method or optimizing reaction conditions (e.g., adjusting pH) to minimize interference.[3] 2. Ensure complete protein precipitation and careful collection of the supernatant for analysis.[3]
Low signal or poor recovery of homocysteine 1. Degradation of homocysteine during sample preparation. 2. Incomplete reduction of disulfide bonds.[3]1. Keep samples on ice and process them promptly. 2. Verify the freshness and concentration of your reducing agent (e.g., DTT, TCEP) to ensure the liberation of free homocysteine.[3] Perform a spike and recovery experiment to assess efficiency.[3]
Unexpected changes in cell morphology 1. DL-Homocysteine-induced cellular stress or apoptosis.[1][2] 2. Contamination of the cell culture.1. Perform cell viability assays (e.g., MTT, trypan blue exclusion) to quantify cytotoxicity. Use microscopy to observe morphological changes indicative of apoptosis or stress. 2. Regularly check for signs of microbial contamination.

Quantitative Data Summary

The following tables summarize effective DL-Homocysteine concentrations and their observed effects across different in vitro models.

Table 1: Effects of DL-Homocysteine on Endothelial Cells

Cell TypeConcentrationIncubation TimeObserved Effect
HUVECs100 µM - 2 mM24 hoursEndothelial dysfunction, increased oxidative stress, reduced nitric oxide (NO) production.[1]
HUVECs50 µM24 hours44.5% suppression of A-23187-stimulated NO release.[6]
Bovine Aortic Endothelial Cells (BAECs)0 - 10 mMNot specifiedDose-dependent inhibition of proliferation, migration, and tube formation.[7][8]
Human Microvessel Endothelial Cells (HMEC-1)~1 mMNot specified50% inhibition of tube formation.[7][8]
ECV 304100 µM (with 10 µM copper)3 daysInhibited cell growth and decreased cellular glutathione.[4]

Table 2: Effects of DL-Homocysteine on Neuronal and Other Cell Types

Cell TypeConcentrationIncubation TimeObserved Effect
Rat Hippocampal NeuronsAs low as 0.5 µMNot specifiedInduction of apoptosis.[2]
Neural Stem Cells (rat hippocampus)30 - 1000 µMNot specifiedInhibition of cell proliferation and reduced global DNA methylation.[5]
HeLa Cells500 µM - 2 mM3 daysDecreased intracellular glutathione and/or retarded cell growth.[4]
Human Peripheral Blood Mononuclear Cells (PBMNCs)High concentrationsNot specifiedIncreased secretion of IL-1β, IL-6, and RANTES; decreased IL-10 secretion.[9]
Rat Blood Serum5.0 mMNot specifiedInhibition of ATP, ADP, and AMP hydrolysis by 26%, 21%, and 16% respectively.[10]
Rat Blood Serum8.0 mMNot specifiedInhibition of ATP, ADP, and AMP hydrolysis by 46%, 44%, and 44% respectively.[10]

Experimental Protocols

Protocol 1: Preparation of DL-Homocysteine Stock Solution and Treatment of HUVECs

This protocol details the preparation of a DL-Homocysteine stock solution and its application to Human Umbilical Vein Endothelial Cells (HUVECs) to study endothelial dysfunction.[1]

Materials:

  • DL-Homocysteine powder

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

  • 0.22 µm syringe filter

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Cell culture plates/flasks

Procedure:

  • Stock Solution Preparation: a. Prepare a 100 mM stock solution of DL-Homocysteine by dissolving the powder in sterile PBS or culture medium. b. Filter-sterilize the stock solution using a 0.22 µm syringe filter. c. Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: a. Culture HUVECs in EGM-2 medium in a 37°C, 5% CO₂ incubator. b. When cells reach 80-90% confluency, detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA). c. Seed the cells into the appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis). d. Allow cells to adhere and grow to approximately 80% confluency.

  • DL-Homocysteine Treatment: a. Thaw an aliquot of the DL-Homocysteine stock solution. b. Remove the culture medium from the wells. c. Add fresh medium containing the desired final concentration of DL-Homocysteine (e.g., by diluting the stock solution). d. Incubate the cells for the desired duration (e.g., 24 hours). e. Proceed with downstream assays to assess endothelial dysfunction, oxidative stress, or other endpoints.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Homocysteine Studies prep Prepare sterile DL-Hcy stock solution (e.g., 100 mM) seed Seed cells (e.g., HUVECs) and grow to ~80% confluency prep->seed treat Treat cells with desired DL-Hcy concentrations seed->treat incubate Incubate for a specified duration (e.g., 24 hours) treat->incubate assay Perform downstream assays (e.g., viability, NO production, gene expression) incubate->assay

Caption: General experimental workflow for in vitro studies with DL-Homocysteine.

signaling_pathways Key Signaling Pathways in Homocysteine-Induced Endothelial Dysfunction Hcy Elevated Homocysteine eNOS eNOS Uncoupling Hcy->eNOS ROS ↑ Reactive Oxygen Species (ROS) Hcy->ROS ER_Stress Endoplasmic Reticulum (ER) Stress Hcy->ER_Stress eNOS->ROS NO ↓ Nitric Oxide (NO) Bioavailability eNOS->NO NFkB NF-κB Activation ROS->NFkB Dysfunction Endothelial Dysfunction NO->Dysfunction inhibition Inflammation ↑ Pro-inflammatory Cytokines & Adhesion Molecules NFkB->Inflammation Inflammation->Dysfunction Apoptosis Apoptosis ER_Stress->Apoptosis Apoptosis->Dysfunction

Caption: Signaling pathways in homocysteine-induced endothelial dysfunction.[1]

References

"preventing oxidation of DL-Homocysteine in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Homocysteine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of DL-Homocysteine in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my DL-Homocysteine solution turning cloudy or showing reduced activity over time?

A1: The thiol group (-SH) in homocysteine is highly susceptible to oxidation, especially when exposed to atmospheric oxygen. This oxidation leads to the formation of homocystine, a disulfide dimer (Hcy-S-S-Hcy), which is less soluble and can precipitate out of solution, causing cloudiness. This dimerization also renders the homocysteine inactive for reactions requiring a free thiol group, leading to reduced experimental activity.

Q2: What are the main factors that accelerate the oxidation of DL-Homocysteine in solution?

A2: Several factors can significantly increase the rate of DL-Homocysteine oxidation:

  • Presence of Oxygen: Dissolved oxygen in aqueous solutions is a primary oxidizing agent.

  • pH of the Solution: Oxidation is more rapid at neutral to alkaline pH (pH > 7) because the thiol group is more readily deprotonated to the thiolate anion (R-S⁻), which is more susceptible to oxidation.

  • Presence of Metal Ions: Trace metal ions, particularly transition metals like copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including oxidation.

  • Exposure to Light: While less critical than other factors, prolonged exposure to light can contribute to the generation of reactive oxygen species that promote oxidation.

Q3: How quickly does DL-Homocysteine oxidize in a standard buffer solution?

A3: The rate of oxidation can be significant. For instance, in a standard phosphate-buffered saline (PBS) at pH 7.2, it is not recommended to store the aqueous solution for more than one day due to oxidation.[1] In unpreserved biological samples, such as whole blood at room temperature, homocysteine concentrations can increase by about 10% per hour due to ongoing cellular processes and oxidation.

Q4: What is the difference between using DTT and TCEP as reducing agents to protect my DL-Homocysteine solution?

A4: Both Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents, but they have different properties.

  • DTT is a thiol-based reducing agent that is highly effective but is itself prone to oxidation and has a strong, unpleasant odor. Its reducing power is optimal at pH values above 7.

  • TCEP is a non-thiol-based, odorless reducing agent that is more stable in air and effective over a broader pH range (1.5 - 8.5).[2][3] It is generally considered a more robust choice for long-term stability.

Q5: Can I prepare a concentrated stock solution of DL-Homocysteine and store it?

A5: Yes, but with specific precautions. A concentrated stock solution should be prepared in a degassed, acidic buffer (pH < 6) to minimize oxidation. For long-term storage, it is recommended to aliquot the stock solution into single-use vials, flush with an inert gas like argon or nitrogen, and store at -80°C.[4]

Troubleshooting Guides

Issue 1: Inconsistent results in cell culture experiments using DL-Homocysteine.

  • Possible Cause: Oxidation of DL-Homocysteine in the culture medium, leading to variable concentrations of the active compound.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare the DL-Homocysteine working solution immediately before adding it to the cell culture.

    • Use a Stabilized Stock: Prepare a concentrated stock solution using the protocol provided below, which includes the use of a reducing agent and an acidic, degassed buffer.

    • Minimize Exposure to Air: When preparing dilutions, work quickly and minimize the exposure of the stock and working solutions to the air.

    • Consider the Medium's pH: Be aware that the pH of your cell culture medium (typically ~7.4) will promote oxidation. Account for this in your experimental design, perhaps by having shorter incubation times or including a stable reducing agent in your medium if it doesn't interfere with your experiment.

Issue 2: Precipitation observed in the DL-Homocysteine stock solution upon thawing.

  • Possible Cause: Formation of the less soluble homocystine dimer due to oxidation during previous handling or freeze-thaw cycles.

  • Troubleshooting Steps:

    • Aliquot for Single Use: When preparing a stock solution, aliquot it into volumes appropriate for a single experiment to avoid repeated freeze-thaw cycles.

    • Ensure Proper Storage Conditions: Store aliquots at -80°C under an inert atmosphere (nitrogen or argon).

    • Check pH of Stock Solution: Ensure your stock solution was prepared in a slightly acidic buffer to improve stability.

    • Add a Reducing Agent: If the precipitate is likely homocystine, you may be able to redissolve it by adding a small amount of a reducing agent like TCEP and gently warming the solution. However, it is best to prevent this issue from occurring in the first place.

Data Presentation

Table 1: Stability of Total Homocysteine (tHcy) in Whole Blood Under Different Storage Conditions

AnticoagulantStorage TemperatureDurationChange in tHcy Concentration
EDTARoom Temperature1 hour~ +10%
EDTARoom Temperature3 hours+0.7 +/- 0.2 µmol/L per hour
EDTAOn Ice (approx. 4°C)Up to 3 hoursNo significant change (-0.1 +/- 0.24 µmol/L)[5]
Sodium Fluoride (NaF)Room TemperatureUp to 2 hoursStable
Sodium Fluoride (NaF)Room TemperatureAfter 6 hoursSignificant increase

Table 2: Comparison of TCEP and DTT as Reducing Agents for Thiol Stabilization

PropertyTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Chemical Nature Thiol-free phosphineThiol-containing
Odor Odorless[2][3]Strong, unpleasant[2]
Effective pH Range 1.5 - 8.5[2][3]> 7.0 (optimal)[2]
Stability in Air More resistant to oxidation[2]Prone to oxidation[2]
Reactivity with Maleimides Reacts, but generally slower than DTTReacts readily, competes with protein thiols

Experimental Protocols

Protocol 1: Preparation of a Stabilized DL-Homocysteine Stock Solution (100 mM)

This protocol outlines the steps to prepare a concentrated stock solution of DL-Homocysteine with enhanced stability for use in various in vitro experiments.

Materials:

  • DL-Homocysteine powder

  • Nuclease-free water

  • HEPES buffer (1 M stock, sterile)

  • Hydrochloric acid (HCl), 1 M

  • TCEP (Tris(2-carboxyethyl)phosphine), solid

  • Inert gas (Argon or Nitrogen) with tubing

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile syringe filters (0.22 µm)

Methodology:

  • Prepare a Degassed Buffer:

    • In a sterile flask, prepare 10 mL of a 10 mM HEPES buffer by diluting the 1 M stock with nuclease-free water.

    • Adjust the pH of the buffer to 6.0 using 1 M HCl. This acidic pH will help to keep the thiol group protonated and less reactive.

    • Place a sterile stir bar in the flask and seal it with a septum.

    • Insert two needles through the septum: one for the inert gas inlet (extending below the liquid surface) and one for the gas outlet.

    • Bubble argon or nitrogen gas through the buffer for at least 30 minutes while stirring to remove dissolved oxygen.

  • Weigh DL-Homocysteine and TCEP:

    • In a sterile microcentrifuge tube, weigh out the required amount of DL-Homocysteine to make a 100 mM solution (e.g., 13.52 mg for 1 mL of final solution).

    • In a separate tube, weigh out TCEP to be added at a final concentration of 1 mM.

  • Dissolve DL-Homocysteine:

    • Work in a laminar flow hood or a clean environment.

    • Transfer the weighed DL-Homocysteine powder to a sterile 15 mL conical tube.

    • Add the degassed 10 mM HEPES buffer (pH 6.0) to the tube containing the DL-Homocysteine to achieve the final desired volume.

    • Vortex gently until the powder is completely dissolved.

  • Add Stabilizer:

    • Add the weighed TCEP to the DL-Homocysteine solution. TCEP will act as a reducing agent to prevent disulfide bond formation.

    • Mix gently by inversion until the TCEP is dissolved.

  • Sterile Filtration and Aliquoting:

    • Draw the stabilized DL-Homocysteine solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter and filter the solution into a new sterile conical tube. This step ensures the sterility of your stock solution.

    • Immediately aliquot the filtered stock solution into single-use, sterile microcentrifuge tubes.

  • Storage:

    • Before capping the aliquots, briefly flush the headspace of each tube with argon or nitrogen gas.

    • Tightly cap the tubes and label them clearly with the compound name, concentration, and date.

    • Store the aliquots at -80°C for long-term storage. For short-term storage (up to one week), -20°C is acceptable.

Visualizations

G Troubleshooting Workflow for DL-Homocysteine Instability start Inconsistent Results or Precipitation Observed q1 Is the working solution prepared fresh for each experiment? start->q1 sol1 Prepare fresh working solutions immediately before use. q1->sol1 No q2 Was the stock solution prepared in a degassed, acidic buffer (pH < 7)? q1->q2 Yes end_node Problem Resolved sol1->end_node sol2 Re-prepare stock solution in a degassed, slightly acidic buffer (e.g., HEPES pH 6.0). q2->sol2 No q3 Was a reducing agent (e.g., TCEP) included in the stock solution? q2->q3 Yes sol2->end_node sol3 Add a stabilizing reducing agent like TCEP (1-5 mM) to the stock solution. q3->sol3 No q4 Are stock solutions aliquoted and stored at -80°C under inert gas? q3->q4 Yes sol3->end_node sol4 Aliquot stock into single-use tubes, flush with N2 or Ar, and store at -80°C. q4->sol4 No q4->end_node Yes sol4->end_node

Caption: Troubleshooting workflow for DL-Homocysteine solution instability.

G Prevention of DL-Homocysteine Oxidation cluster_factors Factors Promoting Oxidation cluster_prevention Preventative Measures Oxygen Oxygen Homocystine (R-S-S-R) Homocystine (R-S-S-R) Oxygen->Homocystine (R-S-S-R) Alkaline pH (pH > 7) Alkaline pH (pH > 7) Thiolate Anion (R-S-) Thiolate Anion (R-S-) Alkaline pH (pH > 7)->Thiolate Anion (R-S-) Metal Ions (Cu2+, Fe3+) Metal Ions (Cu2+, Fe3+) Metal Ions (Cu2+, Fe3+)->Homocystine (R-S-S-R) catalyzes Degassed Buffers Degassed Buffers Degassed Buffers->Oxygen removes Inert Atmosphere (N2, Ar) Inert Atmosphere (N2, Ar) Inert Atmosphere (N2, Ar)->Oxygen displaces Acidic Buffer (pH < 7) Acidic Buffer (pH < 7) Acidic Buffer (pH < 7)->Thiolate Anion (R-S-) inhibits formation Chelating Agents (EDTA) Chelating Agents (EDTA) Chelating Agents (EDTA)->Metal Ions (Cu2+, Fe3+) sequesters Reducing Agents (TCEP, DTT) Reducing Agents (TCEP, DTT) Reducing Agents (TCEP, DTT)->Homocystine (R-S-S-R) reverses to R-SH DL-Homocysteine (R-SH) DL-Homocysteine (R-SH) DL-Homocysteine (R-SH)->Thiolate Anion (R-S-) Deprotonation Thiolate Anion (R-S-)->Homocystine (R-S-S-R) Oxidation

Caption: Factors promoting DL-Homocysteine oxidation and corresponding preventative measures.

References

"troubleshooting low signal in homocysteine enzymatic assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal issues with their homocysteine enzymatic assays.

Troubleshooting Guide: Low Signal

A low or absent signal in your homocysteine enzymatic assay can be attributed to several factors, from reagent handling to instrument settings. This guide provides a systematic approach to identifying and resolving the root cause of the issue.[1][2]

Step 1: Verify Reagents and Assay Components

The first step in troubleshooting is to confirm the integrity and correct use of all assay reagents.

Potential Cause Recommended Action
Expired or Improperly Stored Reagents Check the expiration dates on all kit components. Ensure that enzymes, buffers, and standards have been stored at the recommended temperatures (typically 2-8°C or -20°C) and protected from light if necessary.[1][2][3][4] Avoid repeated freeze-thaw cycles.[1][2][5]
Incorrect Reagent Preparation Confirm that all solutions were prepared correctly.[1] For lyophilized components, ensure they were reconstituted with the correct volume and type of diluent.[5] Thoroughly, but gently, mix all reagents before use to ensure homogeneity.[2][6]
Omission or Incorrect Order of Reagent Addition Carefully review the assay protocol to ensure all necessary reagents were added in the correct sequence.[1][7] Creating a checklist can help prevent omissions.
Reagent Contamination Use fresh, sterile pipette tips for each reagent to avoid cross-contamination.[1] If contamination is suspected, prepare fresh reagents.[1][7]
Sub-optimal Reagent Temperature Allow all reagents to equilibrate to room temperature before starting the assay, unless the protocol specifies otherwise.[1][3][8]
Step 2: Evaluate Sample Preparation and Handling

Issues with the sample itself are a common source of low signal.

Potential Cause Recommended Action
Improper Sample Collection and Processing For blood samples, it is crucial to separate serum or plasma from cells promptly (ideally within one hour) to prevent falsely elevated homocysteine levels due to release from red blood cells.[4][9] Fasting for 10-12 hours before blood collection is often recommended.[10][11]
Incorrect Sample Storage Use fresh samples whenever possible.[6] If storage is necessary, adhere to the recommended conditions (e.g., stable for 1 week at 2-8°C, or for several months at -20°C).[3][8] Avoid repeated freeze-thaw cycles.[5]
Presence of Interfering Substances Hemolyzed, lipemic, or turbid samples may interfere with the assay.[3][4][8][12] Certain medications can also affect homocysteine levels.[13][14]
Sample Concentration Outside Linear Range If the homocysteine concentration in the sample is below the detection limit of the assay, the signal will be low. Conversely, very high concentrations may lead to substrate depletion and a plateauing signal.[2] Consider concentrating or diluting the sample as appropriate.[6]
Step 3: Review Assay Conditions and Instrument Settings

The experimental conditions and instrument parameters must be optimized for a robust signal.

Potential Cause Recommended Action
Incorrect Incubation Times and Temperatures Adhere strictly to the incubation times and temperatures specified in the protocol.[6] Ensure your incubator or water bath is properly calibrated.
Incorrect Wavelength or Filter Settings Verify that the spectrophotometer or plate reader is set to the correct wavelength for measuring the change in absorbance (commonly 340 nm for NADH-based assays).[3][8][14][15]
Sub-optimal Instrument Gain/Sensitivity If the signal is consistently low, the instrument's gain setting may be too low.[2] Increasing the gain can amplify the signal, but be mindful of also increasing the background noise.
Incorrect Plate Type Ensure you are using the appropriate type of microplate for your assay (e.g., clear plates for colorimetric assays).[6]

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a homocysteine enzymatic assay?

A1: Most homocysteine enzymatic assays involve a series of coupled enzymatic reactions. Initially, oxidized homocysteine in the sample is reduced to its free form. This free homocysteine then reacts with a co-substrate, S-adenosylmethionine (SAM), in a reaction catalyzed by a specific enzyme to form S-adenosylhomocysteine (SAH). The amount of SAH produced is then measured through a subsequent set of enzymatic reactions that lead to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is directly proportional to the concentration of homocysteine in the sample.[3][4][8][13][14][16]

Q2: How can I confirm if my enzyme is active?

A2: To verify enzyme activity, it is recommended to run a positive control with a known concentration of homocysteine standard that should yield a strong, predictable signal.[1] If the positive control fails, it may indicate a problem with the enzyme's activity, which could be due to improper storage or degradation.[1]

Q3: What are some common interfering substances in homocysteine assays?

A3: Substances that can interfere with homocysteine assays include those found in hemolyzed, icteric, and lipemic samples.[12] Additionally, certain drugs such as methotrexate, carbamazepine, phenytoin, and nitrous oxide can elevate homocysteine levels.[13][14] It is also important to avoid using serum or plasma containing sodium fluoride.[3][8]

Q4: What is the typical linear range for a homocysteine enzymatic assay?

A4: The linear range can vary between different commercial kits, but a common range is approximately 3-50 µmol/L.[13][14] It is important to consult the specific kit's package insert for its validated linear range.[16]

Data Summaries

Performance Characteristics of Selected Homocysteine Assays
Assay Method Linear Range (µmol/L) Intra-Assay CV (%) Inter-Assay CV (%) Source
Diazyme Homocysteine 2 Reagent Enzymatic Assay3-50< 7.5< 7.5[13]
Diazyme Homocysteine Enzymatic Assay3-50< 5.9< 5.9[14]
Elabscience Homocysteine Colorimetric Assay Kit0-50≤ 8≤ 10[3]
Reported Interference Levels for Homocysteine Assays
Interfering Substance Concentration at which ~10% Interference was Observed Assay Method Source
Hemoglobin7 g/LCatch[12]
Triglycerides17 g/LDiazyme[12]
Triglycerides22 g/LIMMULITE[12]

Experimental Protocols

General Protocol for a Spectrophotometric Homocysteine Enzymatic Assay

This is a generalized protocol and should be adapted based on the specific instructions provided with your assay kit.

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.[3][8]

    • Reconstitute any lyophilized reagents as per the kit instructions.[5]

    • Prepare working solutions of enzymes and buffers as required.

  • Sample Preparation:

    • Collect serum or plasma samples using standard procedures. A fasting sample is often preferred.[3][8][10]

    • Centrifuge samples to remove particulate matter.[17]

    • If necessary, dilute samples with high expected homocysteine concentrations using the provided assay buffer.

  • Assay Procedure (based on a typical 2-reagent system):

    • Set up a standard curve using the provided homocysteine standards.

    • Pipette samples and standards into the wells of a clear 96-well microplate.

    • Add Reagent 1 to all wells, mix, and incubate for a specified time (e.g., 4 minutes) at a controlled temperature (e.g., 37°C).[3][8]

    • Measure the initial absorbance (A1) at 340 nm.[3][8]

    • Add Reagent 2 to initiate the final reaction.[3][8]

    • Incubate for a second specified period (e.g., 2 minutes) at the same temperature.[3][8]

    • Measure the final absorbance (A2) at 340 nm.[3][8]

  • Data Analysis:

    • Calculate the change in absorbance (ΔA = A1 - A2) for each sample and standard.

    • Plot the ΔA of the standards against their known concentrations to generate a standard curve.

    • Determine the homocysteine concentration in the samples by interpolating their ΔA values from the standard curve.

Visualizations

Homocysteine_Enzymatic_Assay_Pathway substance substance enzyme enzyme product product measurement measurement HCY_oxidized Oxidized Homocysteine (in Sample) HCY_free Free Homocysteine HCY_oxidized->HCY_free + Reducer Reducer Reducer (e.g., TCEP/DTT) SAH SAH (S-adenosylhomocysteine) HCY_free->SAH + SAM SAM SAM (S-adenosylmethionine) Enzyme1 Hcy S-methyltransferase Enzyme1->SAH Adenosine Adenosine SAH->Adenosine Enzyme2 SAH Hydrolase Enzyme2->Adenosine Ammonia Ammonia (NH3) Adenosine->Ammonia Enzyme3 Adenosine Deaminase Enzyme3->Ammonia NAD NAD+ Ammonia->NAD + 2-Oxoglutarate + NADH Oxoglutarate 2-Oxoglutarate NADH NADH NADH->NAD Enzyme4 Glutamate Dehydrogenase (GLDH) Enzyme4->NAD Absorbance Measure Decrease in Absorbance at 340 nm NAD->Absorbance

Caption: Enzymatic reaction pathway for a common homocysteine assay.

Troubleshooting_Workflow cluster_reagents Reagent & Assay Setup Issues cluster_samples Sample-Related Issues cluster_instrument Instrumentation Issues start_node start_node decision_node decision_node action_node action_node end_node end_node group_node group_node start Start: Low Signal Detected check_controls Are Positive & Negative Controls within Range? start->check_controls check_reagents Check Reagent Expiration & Storage check_controls->check_reagents No check_samples Are Sample Values Unexpectedly Low? check_controls->check_samples Yes verify_prep Verify Reagent Preparation & Order of Addition check_reagents->verify_prep check_temp Ensure Correct Temperature & Incubation Times verify_prep->check_temp contact_support Contact Technical Support check_temp->contact_support review_collection Review Sample Collection & Handling check_samples->review_collection Yes check_instrument Are Instrument Settings Correct? check_samples->check_instrument No check_interference Check for Hemolysis, Lipemia, or Turbidity review_collection->check_interference test_dilutions Test Sample Dilutions check_interference->test_dilutions test_dilutions->contact_support verify_wavelength Verify Wavelength & Filter Settings check_instrument->verify_wavelength No resolve Problem Resolved check_instrument->resolve Yes adjust_gain Adjust Instrument Gain/Sensitivity verify_wavelength->adjust_gain adjust_gain->contact_support

Caption: A logical workflow for troubleshooting low signal in enzymatic assays.

References

Technical Support Center: DL-Homocysteine Recovery from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of DL-Homocysteine from plasma samples. Accurate homocysteine measurement is critical, and pre-analytical steps are crucial for reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is my measured plasma homocysteine concentration higher than expected?

A1: Falsely elevated homocysteine levels are a common issue, often stemming from improper sample handling after blood collection. After blood is drawn, erythrocytes can continue to produce and release homocysteine into the plasma, artificially increasing its concentration.[1][2][3][4] This increase can be as much as 10% per hour if whole blood is left at room temperature.[4][5]

Q2: What is the most critical step to prevent artificial increases in plasma homocysteine?

A2: The most critical step is to separate the plasma from blood cells as soon as possible after collection, ideally within one hour.[3][4] If immediate centrifugation is not possible, the sample should be placed on ice or refrigerated (2-8°C) to minimize the in-vitro production of homocysteine.[1][6]

Q3: Which anticoagulant is best for homocysteine analysis?

A3: EDTA is a commonly used anticoagulant for homocysteine measurement.[5] However, if there is a delay in processing, acidic citrate dextrose has been shown to minimize changes in homocysteine concentration over time compared to EDTA when samples are kept at room temperature.[6] Some studies also suggest that sodium fluoride can be an effective anticoagulant for stabilizing homocysteine levels.[7]

Q4: Can the storage temperature of whole blood affect homocysteine levels?

A4: Yes, storage temperature is a critical factor. Storing whole blood at room temperature (20-25°C) leads to a significant increase in plasma homocysteine.[1][2][6] Refrigerating the sample (2-8°C) or keeping it on crushed ice can inhibit this increase for several hours.[1][6][8]

Q5: For how long is homocysteine stable in separated plasma?

A5: Once plasma is separated from the blood cells, homocysteine is relatively stable. It can be stored at room temperature for up to 72 hours without significant changes in concentration.[6] For longer-term storage, freezing the plasma is recommended.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Homocysteine Incomplete reduction of disulfide bonds: Homocysteine in plasma exists in oxidized forms (disulfides) and bound to proteins. Incomplete reduction during sample preparation will lead to underestimation.Ensure the reducing agent (e.g., TCEP, DTT) is fresh and used at the correct concentration and incubation time as specified in your protocol.[9][10]
Degradation during sample processing: Although stable in separated plasma, prolonged exposure to high temperatures or extreme pH during extraction can potentially degrade homocysteine.Follow a validated extraction protocol and avoid unnecessary delays or harsh conditions during sample preparation.
Suboptimal derivatization (for HPLC methods): Incomplete derivatization of the thiol group will result in a lower signal and inaccurate quantification.Optimize derivatization conditions, including pH, temperature, and incubation time. Ensure the derivatizing agent (e.g., SBD-F) is not expired and is stored correctly.[9][11]
High Variability Between Replicates Inconsistent sample handling: Variations in the time between blood collection and centrifugation, or differences in storage temperature for individual samples.Standardize the pre-analytical workflow for all samples. Process all samples in a batch under identical conditions.[1][6]
Pipetting errors: Inaccurate pipetting of plasma, internal standard, or reagents.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Instrumental instability: Fluctuations in HPLC pump pressure, detector sensitivity, or autosampler injection volume.Perform regular maintenance and calibration of the analytical instrument.
Artificially High Homocysteine Levels Delayed plasma separation: Erythrocytes continue to synthesize and export homocysteine into the plasma after blood collection.[1][2][3][4]Centrifuge blood samples and separate plasma within one hour of collection. If a delay is unavoidable, keep the whole blood sample on ice or refrigerated.[1][3][6]
Storage of whole blood at room temperature: This significantly increases the rate of homocysteine release from red blood cells.[1][2][6]Immediately after collection, place blood tubes in an ice bath or a refrigerator (2-8°C) until centrifugation.[1]
Use of serum instead of plasma: The clotting process in serum collection can cause a release of homocysteine from platelets, leading to higher measured concentrations.It is strongly recommended to use plasma for homocysteine analysis.[1]

Data Presentation

Table 1: Effect of Pre-analytical Conditions on Plasma Homocysteine Concentration

Condition Anticoagulant Storage Temperature Time Before Separation Effect on Homocysteine Concentration Reference
Delayed SeparationEDTARoom Temperature3 hours41.9% increase[1]
Delayed SeparationEDTARoom Temperature6 hours38% increase[6]
Delayed SeparationEDTA2-8°C3 hoursNot significantly different from immediate separation[1]
Delayed SeparationAcidic Citrate DextroseRoom TemperatureUp to 6 hoursMinimized increase compared to EDTA[6]
Immediate SeparationEDTAOn crushed iceImmediateBaseline/Reference[6]
Stabilizer AddedEDTA + 3-deazaadenosine2-8°CUp to 72 hoursStable[8]

Experimental Protocols

Protocol 1: Plasma Sample Collection and Handling for Homocysteine Analysis
  • Blood Collection: Draw whole blood into a tube containing an appropriate anticoagulant (e.g., EDTA, sodium citrate, or sodium fluoride).

  • Immediate Cooling: Immediately after collection, place the blood tube on crushed ice or in a refrigerator at 2-8°C.[1][6]

  • Centrifugation: Within one hour of collection, centrifuge the blood sample according to the tube manufacturer's instructions (e.g., 1500 x g for 15 minutes at 4°C).[3]

  • Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell layer.

  • Storage: Transfer the plasma to a clean, labeled polypropylene tube. For immediate analysis, plasma can be kept at room temperature. For short-term storage (up to 3 days), refrigerate at 2-8°C. For long-term storage, freeze at -20°C or below.[3]

Protocol 2: Sample Preparation for HPLC Analysis of Total Homocysteine

This is a generalized protocol; specific reagents and conditions may vary based on the chosen method.

  • Reduction: To a known volume of plasma (e.g., 50 µL), add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to reduce disulfide bonds and release protein-bound homocysteine. Incubate as required (e.g., 30 minutes at room temperature).[9]

  • Protein Precipitation: Add a precipitating agent, such as trichloroacetic acid (TCA) or perchloric acid, to remove proteins.[9][11] Vortex and then centrifuge at high speed (e.g., 13,000 x g for 10 minutes).[9]

  • Derivatization: Transfer the supernatant to a new tube. Add a derivatizing agent, such as 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide (SBD-F), to label the free thiol group of homocysteine for fluorescence detection.[9][11] This step often requires specific pH and temperature conditions (e.g., incubation at 60°C).[9][11]

  • Analysis: Inject the derivatized sample into the HPLC system for separation and quantification.

Visualizations

experimental_workflow cluster_collection Sample Collection & Handling cluster_preparation Sample Preparation (HPLC) cluster_analysis Analysis blood_collection 1. Blood Collection (EDTA tube) cooling 2. Immediate Cooling (2-8°C or Ice) blood_collection->cooling centrifugation 3. Centrifugation (<1 hour) cooling->centrifugation plasma_separation 4. Plasma Separation centrifugation->plasma_separation storage 5. Plasma Storage (-20°C or below) plasma_separation->storage reduction 6. Reduction (e.g., TCEP) storage->reduction precipitation 7. Protein Precipitation (e.g., TCA) reduction->precipitation derivatization 8. Derivatization (e.g., SBD-F) precipitation->derivatization hplc 9. HPLC Analysis derivatization->hplc

Caption: Workflow for plasma homocysteine analysis.

homocysteine_metabolism cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway methionine Methionine sam S-adenosylmethionine (SAM) methionine->sam Methionine Adenosyltransferase sah S-adenosylhomocysteine (SAH) sam->sah Methyltransferase (Methyl group donor) homocysteine Homocysteine sah->homocysteine SAH Hydrolase homocysteine->methionine Methionine Synthase cystathionine Cystathionine homocysteine->cystathionine Cystathionine β-synthase (CBS) cysteine Cysteine cystathionine->cysteine Cystathionase b12 Vitamin B12 (Cobalamin) Methionine\nSynthase Methionine Synthase b12-> Methionine\nSynthase folate Folate (B9) Cycle folate-> Methionine\nSynthase b6 Vitamin B6 (PLP) Cystathionine\nβ-synthase (CBS) Cystathionine β-synthase (CBS) b6-> Cystathionine\nβ-synthase (CBS)

Caption: Simplified overview of homocysteine metabolism pathways.

References

"addressing matrix effects in LC-MS/MS analysis of DL-Homocysteine"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of DL-Homocysteine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of DL-Homocysteine, with a focus on mitigating matrix effects.

Issue 1: Poor reproducibility and inaccurate quantification of homocysteine.

  • Question: My quantitative results for homocysteine show high variability between injections and are not accurate. What could be the cause and how can I fix it?

  • Answer: Poor reproducibility and accuracy in homocysteine quantification are often due to matrix effects, specifically ion suppression caused by co-eluting endogenous components from the biological matrix (e.g., plasma, serum).[1][2][3] Phospholipids are a major contributor to this phenomenon.[1][2][3]

    Recommended Solutions:

    • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[4][5] An ideal SIL-IS for homocysteine is deuterated homocysteine (e.g., HCY-d4) or homocystine (e.g., homocystine-d8), which will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for reliable quantification.[4][6][7]

    • Optimize Sample Preparation: A robust sample preparation protocol is crucial for removing interfering matrix components.[8][9]

      • Protein Precipitation (PPT): While a simple and common method, PPT alone is often insufficient for removing phospholipids.[2]

      • Liquid-Liquid Extraction (LLE): LLE can offer better cleanup than PPT by partitioning the analyte into a solvent that leaves many matrix components behind.[9]

      • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by retaining the analyte on a solid support while matrix components are washed away.[8][10]

      • Phospholipid Removal Plates/Cartridges: Specialized products like HybridSPE or Ostro plates are highly effective at removing phospholipids, leading to improved data quality and instrument robustness.[10][11][12]

    • Chromatographic Separation: Enhance the separation of homocysteine from matrix components by optimizing the LC method. This can involve adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.[13]

Issue 2: Decreased MS signal intensity over a sequence of injections.

  • Question: I'm observing a gradual decrease in the signal intensity for both homocysteine and its internal standard throughout my analytical run. What is causing this and how can I prevent it?

  • Answer: A progressive decline in signal intensity is a strong indicator of ion source contamination and column fouling, often caused by the accumulation of non-volatile matrix components like phospholipids.[2][3] This buildup can lead to a reduction in ionization efficiency.

    Recommended Solutions:

    • Implement Rigorous Sample Cleanup: The most effective preventative measure is to improve the sample cleanup process to remove phospholipids and other matrix interferences before injection.[2][10][11][12] Consider using phospholipid removal plates or cartridges for optimal cleanup.

    • Use a Divert Valve: A divert valve can be programmed to direct the column effluent to waste during the elution of highly retained, non-polar matrix components, preventing them from entering the mass spectrometer and contaminating the ion source.[14]

    • Optimize the LC Method: A well-designed LC gradient can help to elute strongly retained matrix components at the end of the run, followed by a thorough column wash to prepare for the next injection.

    • Regular Instrument Maintenance: Perform regular cleaning of the ion source as part of your routine maintenance schedule to remove any accumulated contaminants.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of homocysteine?

A1: Matrix effects are the alteration of ionization efficiency (either suppression or enhancement) of the target analyte, homocysteine, by co-eluting components present in the sample matrix.[8][15] In biological matrices like plasma or serum, phospholipids are a primary cause of ion suppression.[1][3] This can lead to inaccurate and imprecise quantification of homocysteine.[15]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) so important for homocysteine analysis?

A2: A SIL-IS is crucial because it has nearly identical physicochemical properties to the unlabeled homocysteine.[4] This means it will behave similarly during sample preparation, chromatography, and ionization. By co-eluting with the analyte, the SIL-IS experiences the same degree of matrix effects.[8] Therefore, the ratio of the analyte signal to the SIL-IS signal remains constant, allowing for accurate and precise quantification even in the presence of ion suppression or enhancement.[4]

Q3: What are the common sample preparation techniques to reduce matrix effects for homocysteine analysis?

A3: Common techniques include:

  • Protein Precipitation (PPT): A simple method using organic solvents like methanol or acetonitrile to precipitate proteins.[5][9]

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids.[9]

  • Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to isolate the analyte from the matrix.[8][10]

  • Phospholipid Removal: Specialized techniques and products designed to specifically remove phospholipids, which are a major source of matrix effects in bioanalysis.[1][2][11][12]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[14][15] However, this also dilutes the analyte of interest, which may compromise the sensitivity of the assay, especially for samples with low homocysteine concentrations.[14] The feasibility of this approach depends on the required limit of quantification and the sensitivity of your instrument.

Q5: How can I assess the extent of matrix effects in my assay?

A5: The post-column infusion method is a qualitative way to identify regions in the chromatogram where ion suppression or enhancement occurs.[14] A quantitative assessment can be made by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[14]

Quantitative Data Summary

The following table summarizes the recovery and reproducibility data from various sample preparation methods aimed at reducing matrix effects.

Sample Preparation MethodAnalyte Recovery (%)Reproducibility (%RSD)Key FindingsReference
Phospholipid Removal with Protein Precipitation> 90%< 5%Removes over 99% of phospholipids, improving sensitivity and robustness.[1]
Online Phospholipid Removal Cartridge94% - 102%1% - 5%Capable of removing >95% of phospholipids from plasma samples.[12]
Surrogate Matrix (2% BSA) with Protein Precipitation91.9% (in surrogate matrix)≤ 9.6% (CV%)No significant matrix effect was observed in different serum samples.[6][16]
Protein Precipitation with Dithiothreitol Reduction> 94%Not SpecifiedMatrix-matched standards and SIL-IS compensated for ion suppression.[5]

Experimental Protocols & Workflows

Diagram 1: General Workflow for Homocysteine Analysis with Matrix Effect Mitigation

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (Plasma/Serum) B Add Reducing Agent (e.g., TCEP/DTT) & Stable Isotope Internal Standard (SIL-IS) A->B C Protein Precipitation (e.g., Acetonitrile/Methanol) B->C D Phospholipid Removal (e.g., SPE, LLE, or specialized plates) C->D E Centrifugation D->E F Collect Supernatant E->F G Inject into LC-MS/MS System F->G H Chromatographic Separation G->H I Mass Spectrometric Detection (MRM Mode) H->I J Integration of Analyte and SIL-IS Peaks I->J K Calculate Analyte/SIL-IS Ratio J->K L Quantification using Calibration Curve K->L

Caption: Workflow for LC-MS/MS analysis of homocysteine with matrix effect mitigation steps.

Methodology for Sample Preparation with Phospholipid Removal
  • Sample Collection: Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA).

  • Reduction of Disulfides: To a 50 µL aliquot of plasma or serum, add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to convert oxidized homocysteine (homocystine) and protein-bound homocysteine to its free form.[6][7]

  • Addition of Internal Standard: Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., homocysteine-d4 or homocystine-d8).[6][7]

  • Protein Precipitation: Add a precipitating agent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the sample volume), to precipitate proteins.[7] Vortex mix the samples.

  • Phospholipid Removal:

    • Option A (Phospholipid Removal Plates): Load the protein-precipitated sample onto a phospholipid removal 96-well plate. Apply vacuum or positive pressure to collect the eluate, which will contain the analyte and be depleted of phospholipids.[11]

    • Option B (Solid-Phase Extraction): Use an appropriate SPE cartridge to retain the analyte while washing away interfering matrix components. Elute the analyte with a suitable solvent.

  • Evaporation and Reconstitution (Optional): The collected eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase to concentrate the analyte.

  • Injection: Inject the final sample extract into the LC-MS/MS system for analysis.

Diagram 2: Decision Tree for Troubleshooting Matrix Effects

A Inconsistent/Inaccurate Homocysteine Quantification? B Are you using a Stable Isotope Labeled Internal Standard? A->B C Implement SIL-IS (e.g., Homocysteine-d4) B->C No D Is your sample cleanup removing phospholipids? B->D Yes C->D E Incorporate Phospholipid Removal Step (SPE, LLE, specialized plates) D->E No F Is your chromatography separating homocysteine from interferences? D->F Yes E->F G Optimize LC Method (gradient, column, mobile phase) F->G No H Data quality should improve F->H Yes G->H

Caption: Decision tree for troubleshooting matrix effects in homocysteine LC-MS/MS analysis.

References

Technical Support Center: Stabilizing DL-Homocysteine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and long-term storage of DL-Homocysteine stock solutions. Find troubleshooting tips and answers to frequently asked questions to ensure the stability and reliability of your experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms in the stock solution upon thawing. The concentration of DL-Homocysteine may be too high for the chosen solvent or the pH may have shifted.Gently warm the solution to 37°C and vortex to redissolve. If the precipitate persists, consider preparing a more dilute stock solution. Ensure the pH of your buffer is acidic (e.g., pH < 4) to improve solubility.
Loss of potency or inconsistent experimental results over time. The DL-Homocysteine in your stock solution is likely degrading. This is often due to oxidation of the thiol group.Prepare fresh stock solutions more frequently. For long-term storage, use a low pH buffer, consider adding a chelating agent like EDTA, and always store aliquots at -80°C. Avoid multiple freeze-thaw cycles.
Discoloration (e.g., yellowing) of the stock solution. This can be a sign of oxidation or other chemical degradation.Discard the discolored solution and prepare a fresh stock. When preparing the new stock, purge the solvent with an inert gas (e.g., argon or nitrogen) to minimize dissolved oxygen.
Difficulty dissolving the DL-Homocysteine powder. DL-Homocysteine has limited solubility in neutral aqueous solutions.Use an acidic solvent, such as 1N HCl, or a low pH buffer to dissolve the powder. Sonication may also aid in dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of DL-Homocysteine instability in stock solutions?

A1: The primary cause of instability is the oxidation of the reactive thiol (-SH) group on the homocysteine molecule. This leads to the formation of disulfide-bridged dimers (homocystine) and other oxidized species, reducing the concentration of the active, reduced form of DL-Homocysteine in your solution.

Q2: What is the recommended solvent for preparing DL-Homocysteine stock solutions?

A2: For long-term stability, it is recommended to dissolve DL-Homocysteine in a slightly acidic buffer (pH < 7). Acidic conditions are known to improve the stability of homocysteine in solution.[1] For example, a buffer of 0.02 M HCl has been shown to be effective for storing related compounds. Alternatively, for immediate use, aqueous buffers like PBS (pH 7.2) can be used, but storage for more than a day is not recommended due to rapid degradation.[2]

Q3: How should I store my DL-Homocysteine stock solutions for long-term use?

A3: For long-term storage, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C, which has been shown to preserve stability for several months. Storage at -20°C is also possible, but for a shorter duration.[3]

Q4: Can I do anything to prevent oxidation during the preparation of the stock solution?

A4: Yes. To minimize oxidation, it is recommended to purge your solvent with an inert gas, such as argon or nitrogen, before dissolving the DL-Homocysteine.[4] This removes dissolved oxygen, a key contributor to the oxidation of the thiol group.

Q5: Is it advisable to add antioxidants to my DL-Homocysteine stock solution?

A5: While antioxidants are used to combat the effects of homocysteine-induced oxidative stress in biological systems, there is limited direct evidence for their use in stabilizing stock solutions. However, the addition of a chelating agent like EDTA can be beneficial. EDTA will sequester metal ions that can catalyze the oxidation of thiols.

Data Summary Table

The following table summarizes recommended storage conditions and expected stability for homocysteine solutions.

CompoundSolvent/BufferConcentrationStorage TemperatureEstimated StabilityReference
DL-Homocysteine-d4User-definedNot specified-80°C6 months[3]
DL-Homocysteine-d4User-definedNot specified-20°C1 month[3]
DL-Homocystine1N HCl~10 mg/mL-80°C2 yearsMedchemExpress
DL-Homocystine1N HCl~10 mg/mL-20°C1 yearMedchemExpress
L-HomocysteinePBS (pH 7.2)~5 mg/mLNot Recommended< 24 hours[2]
S-(5'-Adenosyl)-L-homocysteine0.02 M HCl1 mg/mL-20°C2 yearsSigma-Aldrich

Experimental Protocols

Protocol for Preparation of a Stabilized DL-Homocysteine Stock Solution

This protocol is designed to maximize the stability of your DL-Homocysteine stock solution for long-term use.

Materials:

  • DL-Homocysteine powder

  • Nuclease-free water

  • Hydrochloric acid (HCl)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Inert gas (Argon or Nitrogen)

  • Sterile, conical tubes (e.g., 15 mL and 50 mL)

  • Sterile, single-use microcentrifuge tubes

  • Vortex mixer

  • pH meter

Procedure:

  • Prepare the Stabilizing Buffer (0.02 M HCl with 1 mM EDTA):

    • To 900 mL of nuclease-free water, add the appropriate volume of concentrated HCl to achieve a final concentration of 0.02 M.

    • Add EDTA to a final concentration of 1 mM.

    • Adjust the volume to 1 L with nuclease-free water.

    • Filter-sterilize the buffer using a 0.22 µm filter.

  • Deoxygenate the Buffer:

    • Transfer an appropriate volume of the stabilizing buffer to a sterile container.

    • Purge the buffer with a gentle stream of inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • Dissolve the DL-Homocysteine:

    • Weigh the desired amount of DL-Homocysteine powder in a sterile conical tube.

    • Add the deoxygenated stabilizing buffer to the powder to achieve the desired final concentration (e.g., 100 mM).

    • Vortex the solution until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Aliquot for Storage:

    • Immediately after dissolution, dispense the stock solution into single-use, sterile microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experimental needs to avoid partial use and refreezing.

  • Storage:

    • Store the aliquots at -80°C for long-term storage (up to 6 months). For shorter-term storage (up to 1 month), -20°C is acceptable.

Visualizations

experimental_workflow Workflow for Preparing Stabilized DL-Homocysteine Stock Solution cluster_prep Buffer Preparation cluster_dissolve Dissolution cluster_storage Storage prep_buffer Prepare 0.02 M HCl with 1 mM EDTA deoxygenate Deoxygenate buffer with inert gas prep_buffer->deoxygenate dissolve Dissolve in deoxygenated buffer and vortex deoxygenate->dissolve weigh Weigh DL-Homocysteine powder weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C aliquot->store

Caption: Workflow for preparing a stabilized DL-Homocysteine stock solution.

degradation_pathway Simplified Degradation Pathway of DL-Homocysteine in Solution Hcy DL-Homocysteine (Reduced) Hcy_dimer Homocystine (Oxidized Dimer) Hcy->Hcy_dimer Oxidation (O2, metal ions) Other_ox Other Oxidized Species Hcy->Other_ox Further Oxidation Thiolactone Homocysteine Thiolactone Hcy->Thiolactone Cyclization (Acidic pH)

References

"common pitfalls in handling DL-Homocystine powder"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of DL-Homocystine powder in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of DL-Homocystine powder and its solutions.

Issue 1: Difficulty Dissolving DL-Homocystine Powder

  • Question: I am having trouble dissolving DL-Homocystine powder. What are the recommended solvents and procedures?

  • Answer: DL-Homocystine has limited solubility in water and neutral buffers. To prepare a stock solution, dissolving the powder in 1N HCl at a concentration of approximately 10 mg/mL is effective.[1] For cell culture or other applications requiring a neutral pH, it is recommended to first dissolve the powder in a minimal amount of 1N HCl and then neutralize it carefully with a base like NaOH. Alternatively, for aqueous solutions, adjusting the pH to 11 with NaOH can achieve a solubility of about 5-10 mg/mL; sonication can aid this process.[2][3] It is also crucial to purge the solvent with an inert gas before dissolving the powder to minimize oxidation.[1]

Issue 2: Solution Instability and Degradation

  • Question: My DL-Homocystine solution appears to be degrading over time. How can I ensure its stability?

  • Answer: Aqueous solutions of homocysteine are prone to oxidation, especially at neutral or alkaline pH. The thiol group of homocysteine can oxidize to form the disulfide, homocystine. To minimize degradation, it is recommended to prepare aqueous solutions fresh for each experiment. If storage is necessary, prepare aliquots and store them at -80°C for up to one year or -20°C for a shorter duration.[2][3] Avoid repeated freeze-thaw cycles. When preparing the solution, using a deoxygenated solvent by purging with an inert gas like nitrogen or argon is a critical step to prevent oxidation.[1]

Issue 3: Inconsistent Experimental Results

  • Question: I am observing high variability in my experimental results when using DL-Homocystine. What could be the cause?

  • Answer: Inconsistent results can stem from several factors. Firstly, ensure the accurate weighing of the powder and precise preparation of the solution concentration. Secondly, the stability of the solution is crucial; always use freshly prepared solutions or properly stored aliquots to avoid degradation. Thirdly, be aware that DL-Homocystine is a racemic mixture of D- and L-homocysteine. It is the L-isomer that is biologically active.[4] For experiments sensitive to stereoisomers, consider using L-Homocysteine for more consistent and interpretable results. Finally, in biological assays, interference from other thiol-containing molecules like cysteine and glutathione can occur.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store DL-Homocystine powder?

    • A1: DL-Homocystine powder should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1]

  • Q2: What are the safety precautions for handling DL-Homocystine powder?

    • A2: DL-Homocystine should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhaling the powder or allowing it to come into contact with skin or eyes. Wash hands thoroughly after handling.

Solution Preparation and Stability

  • Q3: Can I dissolve DL-Homocystine in PBS?

    • A3: While DL-Homocysteine (the reduced form) has some solubility in PBS (pH 7.2) at approximately 10 mg/mL, DL-Homocystine (the oxidized form) is less soluble in neutral buffers.[5] For neutral pH applications, it is best to first dissolve it in a small amount of acid and then neutralize the solution.

  • Q4: How long can I store a stock solution of DL-Homocystine?

    • A4: For optimal results, it is always best to use freshly prepared solutions. However, if storage is required, stock solutions in an appropriate solvent can be stored at -80°C for up to a year.[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Experimental Considerations

  • Q5: What is the difference between DL-Homocystine and L-Homocysteine in experiments?

    • A5: DL-Homocystine is a mixture of two stereoisomers: D-homocysteine and L-homocysteine. L-homocysteine is the biologically active form that participates in metabolic pathways.[4] D-homocysteine is generally considered biologically inert.[4] For experiments investigating the biological effects of homocysteine, using the pure L-isomer may provide more precise and reproducible results.

  • Q6: Why is it important to use a reducing agent in some homocysteine assays?

    • A6: In biological samples, homocysteine exists in various forms, including the oxidized form (homocystine) and bound to proteins. To measure total homocysteine, a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is necessary to break the disulfide bonds and release free homocysteine for detection.

Data Presentation

Table 1: Solubility of DL-Homocystine

SolventConcentrationConditionsReference
1N HCl~10 mg/mL-[1]
Water5 mg/mLAdjust pH to 11 with NaOH, Sonication recommended[3]
Water10 mg/mLUltrasonic and adjust pH to 11 with NaOH[2]
PBS (pH 7.2)10 mg/mL (for DL-Homocysteine)-[5]

Table 2: Storage and Stability of DL-Homocystine

FormStorage TemperatureStabilityReference
Powder-20°C≥ 4 years[1]
In Solvent-80°C1 year[3]

Experimental Protocols

Protocol 1: Preparation of a DL-Homocystine Stock Solution

  • Weigh the desired amount of DL-Homocystine powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 1N HCl to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the solution until the powder is completely dissolved.

  • If a neutral pH is required for your experiment, carefully add a suitable base (e.g., NaOH) dropwise while monitoring the pH until the desired pH is reached. Be aware that the solubility may decrease upon neutralization.

  • For immediate use, dilute the stock solution to the final working concentration with your experimental buffer.

  • For storage, aliquot the stock solution into single-use tubes and store at -80°C.

Protocol 2: Induction of Hyperhomocysteinemia in Rats

This protocol is for research purposes only and should be conducted in accordance with institutional animal care and use guidelines.

  • Animal Model: Male Wistar rats are commonly used.

  • Reagent Preparation: Prepare a solution of DL-homocysteine in 0.9% NaCl (saline).

  • Administration: Administer DL-homocysteine via intraperitoneal (i.p.) injection. A common dosage is 8 mmol/kg body mass.[6] Another study used a daily i.p. injection of 200 mg/kg from day 10 to day 19 of gestation in pregnant rats to establish a hyperhomocysteinemic model.[7]

  • Timeline: The effects of acute hyperhomocysteinemia can be observed as early as one hour after administration.[6] For chronic models, daily injections may be required.

  • Control Group: Administer an equal volume of saline to the control group of animals.

  • Analysis: After the designated time, collect blood and tissue samples for the analysis of homocysteine levels and other relevant biomarkers.

Mandatory Visualizations

experimental_workflow Workflow for Preparing and Using DL-Homocystine Solution cluster_prep Solution Preparation cluster_use Experimental Use cluster_storage Storage weigh Weigh DL-Homocystine Powder dissolve Dissolve in 1N HCl (or other suitable solvent) weigh->dissolve neutralize Neutralize (if necessary) with NaOH dissolve->neutralize dilute Dilute to Working Concentration neutralize->dilute Freshly Prepared aliquot Aliquot into Single-Use Tubes neutralize->aliquot For Storage experiment Perform Experiment dilute->experiment freeze Store at -80°C aliquot->freeze freeze->dilute Thaw Before Use

Caption: Experimental workflow for DL-Homocystine solution preparation and use.

signaling_pathway Simplified Homocysteine Metabolism Pathway methionine Methionine sam S-Adenosylmethionine (SAM) methionine->sam Methionine Adenosyltransferase sah S-Adenosylhomocysteine (SAH) sam->sah Methyltransferases (Methyl Group Donor) homocysteine Homocysteine sah->homocysteine SAH Hydrolase cysteine Cysteine homocysteine->cysteine Transsulfuration Pathway (Vitamin B6 dependent) methionine_remethylation Methionine (Remethylation) homocysteine->methionine_remethylation Remethylation Pathway (Folate and Vitamin B12 dependent)

Caption: Simplified overview of the central role of homocysteine in metabolism.

References

Technical Support Center: DL-Homocysteine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of DL-Homocysteine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the critical pre-analytical factors to consider for accurate homocysteine measurement?

A1: Pre-analytical factors are crucial for accurate homocysteine quantification. Improper sample handling is a major source of error. Key considerations include:

  • Specimen Type: Plasma is the preferred specimen for homocysteine assays. The use of serum is discouraged as homocysteine can be released from red blood cells during clotting, leading to artificially elevated results.[1]

  • Anticoagulant: EDTA is a commonly used anticoagulant.

  • Sample Processing Time: Blood samples should be centrifuged to separate plasma from cells as soon as possible, ideally within one hour of collection.[2][3] Delays in separation at ambient temperature can lead to a significant increase in homocysteine concentrations, at a rate of approximately 10-14% per hour.[1]

  • Storage Temperature: If immediate centrifugation is not possible, samples should be placed on ice or refrigerated at 2-8°C to minimize the artifactual increase in homocysteine.[1][4]

  • Fasting State: A fasting specimen is preferred as homocysteine levels can increase by 15-20% after a high-protein meal.[3][5]

Q2: What are the typical validation parameters for a homocysteine quantification method?

A2: A robust homocysteine quantification method should be validated for several key performance characteristics to ensure reliable results. These parameters, guided by regulatory bodies like the FDA and EMA, include linearity, sensitivity (LOD and LOQ), accuracy, precision, recovery, and stability.[6]

Q3: My calibration curve is not linear. What are the possible causes?

A3: Issues with calibration curve linearity are common. Potential causes include:

  • Incorrect Standard Preparation: Errors in the serial dilution of stock solutions can lead to inaccurate calibrator concentrations.

  • Inappropriate Calibration Range: The selected concentration range may not be appropriate for the detector's response.

  • Matrix Effects: Endogenous homocysteine in the matrix used for preparing calibrators (e.g., pooled plasma) can interfere with the linearity.[7][8] Using a surrogate matrix like 2% Bovine Serum Albumin (BSA) can help minimize these effects.[7][8]

  • Detector Saturation: At high concentrations, the detector response may become non-linear.

Q4: I am observing high variability in my replicate measurements. What should I investigate?

A4: High variability, or poor precision, can stem from several sources:

  • Inconsistent Sample Preparation: Variations in pipetting, timing of incubation steps, or efficiency of protein precipitation can introduce variability.

  • Instrument Instability: Fluctuations in the LC-MS/MS system, such as an unstable spray in the ion source, can lead to inconsistent signal intensity.

  • Improper Mixing: Inadequate vortexing of samples after reagent addition can result in non-homogenous samples.

Troubleshooting Guides

Issue 1: Higher than Expected Homocysteine Levels in Control Samples
Potential Cause Troubleshooting Step
Delayed Sample Processing Ensure blood samples are centrifuged and plasma is separated from cells within one hour of collection.[2][3] If immediate processing is not possible, store the whole blood sample on ice or at 2-8°C.[1][4]
Incorrect Sample Type Confirm that plasma, not serum, is being used for the assay.[1]
Contamination of Reagents Prepare fresh reagents and standards to rule out contamination.
Non-fasting Sample Verify if the sample was collected from a fasting individual. A high-protein meal can elevate homocysteine levels.[3][5]
Issue 2: Low or No Signal for Homocysteine Peak
Potential Cause Troubleshooting Step
Inefficient Reduction of Disulfides Total homocysteine measurement requires a reduction step to convert oxidized forms (homocystine and protein-bound homocysteine) to free homocysteine.[9] Ensure the reducing agent (e.g., TCEP or DTT) is fresh and used at the correct concentration.
Degradation of Homocysteine Homocysteine in prepared standards can degrade over time, especially at low concentrations in aqueous solutions.[10] Prepare fresh standards regularly and store them appropriately.
LC-MS/MS System Not Optimized Verify the mass spectrometer parameters, including the parent and product ion transitions for homocysteine and the internal standard.[6] Check for any leaks or blockages in the LC system.
Sample Derivatization Issues (for HPLC-fluorescence) If using a derivatization agent (e.g., SBD-F), ensure it is not degraded and that the reaction conditions (time, temperature) are optimal.[11]

Method Validation Data Summary

The following table summarizes typical performance characteristics for DL-Homocysteine quantification methods using LC-MS/MS and HPLC.

Parameter LC-MS/MS HPLC with Fluorescence Detection
Linearity Range 250-3000 ng/mL5.0-85.0 µmol/L[12]
0.117-50.70 µmol/L[9]6-100 µM[13]
Correlation Coefficient (r²) > 0.98> 0.99[13]
> 0.999[9]
Limit of Detection (LOD) -1.0 µmol/L[12]
3.12 µM[13]
Limit of Quantification (LOQ) 0.117 µmol/L[9]3.4 µmol/L[12]
6.25 µM[13]
Accuracy (% Deviation) Within 5.6% of nominal value[7][8]-
Precision (%CV) ≤ 9.6%[7][8]< 6%[13]
Recovery (%) 83-92%91.9-95.9%[7][8]

Experimental Protocols

Protocol 1: Sample Preparation for Total Homocysteine Quantification by LC-MS/MS

This protocol describes a general procedure for the preparation of plasma samples for total homocysteine analysis.

  • Sample Collection: Collect whole blood in an EDTA-containing tube.

  • Sample Stabilization: Immediately place the tube on ice or in a refrigerator at 2-8°C.

  • Plasma Separation: Within one hour of collection, centrifuge the blood sample at approximately 1000-2000 x g for 10-15 minutes at 4°C.

  • Aliquoting: Carefully transfer the supernatant (plasma) to a clean, labeled polypropylene tube. Avoid disturbing the buffy coat.

  • Reduction Step: To a 50 µL aliquot of plasma, calibrator, or quality control sample, add 50 µL of a reducing agent solution (e.g., TCEP or DTT) and 50 µL of the internal standard (e.g., d8-DL-Homocysteine or Homocystine-d8).[6][7][9] Vortex for 30 seconds and incubate at room temperature for 5-10 minutes.[9]

  • Protein Precipitation: Add 200 µL of a precipitation reagent (e.g., acetonitrile or methanol containing 0.1% formic acid) to the reduced sample.[6][9]

  • Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.[9]

  • Sample Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase blood_collection 1. Blood Collection (EDTA tube) sample_stabilization 2. Sample Stabilization (On ice or 2-8°C) blood_collection->sample_stabilization centrifugation 3. Centrifugation (<1 hour post-collection) sample_stabilization->centrifugation plasma_separation 4. Plasma Separation centrifugation->plasma_separation reduction 5. Reduction (TCEP/DTT + Internal Std) plasma_separation->reduction precipitation 6. Protein Precipitation (Acetonitrile/Methanol) reduction->precipitation centrifugation2 7. Centrifugation precipitation->centrifugation2 analysis 8. LC-MS/MS Analysis centrifugation2->analysis

Caption: Workflow for DL-Homocysteine quantification.

troubleshooting_logic start High Homocysteine Result in Control Sample check_processing Was sample processed within 1 hour? start->check_processing check_sample_type Was plasma used (not serum)? check_processing->check_sample_type Yes invalid_result Result is invalid. Request new sample. check_processing->invalid_result No check_fasting Was the sample from a fasting patient? check_sample_type->check_fasting Yes check_sample_type->invalid_result No valid_result Result likely valid. Investigate other causes. check_fasting->valid_result Yes check_fasting->invalid_result No

Caption: Troubleshooting high homocysteine results.

References

Technical Support Center: DL-Homocysteine Cellular Response Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in DL-Homocysteine-induced cellular responses.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and sources of variability encountered during in vitro experiments with DL-Homocysteine.

Q1: My experimental results with DL-Homocysteine are inconsistent. What are the primary sources of variability?

A1: Variability in DL-Homocysteine experiments can stem from several factors:

  • Reagent Preparation and Storage: Homocysteine solutions are prone to oxidation. Inconsistent preparation, storage, or repeated freeze-thaw cycles of stock solutions can lead to variable concentrations of the active compound. Aqueous solutions of L-homocysteine, for instance, are not recommended for storage for more than one day[1]. Stock solutions are best stored at -80°C for up to 6 months or at -20°C for one month in sealed containers, protected from moisture[2].

  • Use of DL-Homocysteine Racemic Mixture: Commercial DL-Homocysteine is a mix of D- and L-isomers. L-homocysteine is the biologically active, pathogenic form, while D-homocysteine is often considered inert[3]. The exact ratio of these isomers can vary between batches and manufacturers, leading to inconsistent results.

  • Cell Culture Conditions: The composition of the cell culture medium, particularly the concentration of vitamins B6, B9 (folate), and B12, can significantly impact homocysteine metabolism and cellular responses[4][5]. These vitamins are essential cofactors for enzymes that process homocysteine[5][6].

  • Cell Line Differences: Different cell types and even the same cell line from different passages can exhibit varied responses to homocysteine due to differences in their metabolic capacity and signaling pathways.

  • Oxidative Stress: Homocysteine can induce oxidative stress, and the baseline oxidative state of your cells can influence their response[7][8]. The presence of antioxidants or pro-oxidants in the media can alter experimental outcomes[9][10].

Q2: What is the difference between using DL-Homocysteine and L-Homocysteine?

A2: The primary difference lies in their biological activity. L-homocysteine is the isomer that actively participates in cellular metabolism and is associated with pathological effects like endoplasmic reticulum (ER) stress and embryotoxicity[3]. D-homocysteine has been shown to be largely inert in many experimental systems[3]. For more consistent and biologically relevant results, using pure L-Homocysteine is recommended.

Q3: How should I prepare and store my DL-Homocysteine stock solution to ensure stability?

A3: To minimize variability, follow these guidelines for preparing and storing DL-Homocysteine solutions:

  • Preparation: Dissolve DL-Homocysteine in a suitable buffer, such as PBS (pH 7.2)[1]. Prepare fresh aqueous solutions for each experiment if possible.

  • Storage: For short-term storage, aqueous solutions should not be kept for more than a day[1]. For longer-term storage, prepare concentrated stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -80°C for up to six months or -20°C for up to one month[2]. Protect from moisture.

Q4: My cells show high levels of apoptosis even at low concentrations of DL-Homocysteine. What could be the cause?

A4: Increased sensitivity to DL-Homocysteine-induced apoptosis could be due to several factors:

  • Cofactor Deficiency: Low levels of B vitamins (B6, B9, B12) in your cell culture medium can impair homocysteine metabolism, leading to its accumulation and increased toxicity[5][7].

  • Oxidative Stress: Your cells may have a high baseline level of oxidative stress, making them more susceptible to the additional oxidative damage induced by homocysteine[8][11]. The presence of synergistic toxic agents, like copper ions, can also enhance cytotoxicity[12].

  • ER Stress: Homocysteine is a known inducer of endoplasmic reticulum (ER) stress, which can trigger apoptosis[3][13]. If your cells are already experiencing some level of ER stress, the addition of homocysteine could push them past the apoptotic threshold.

Q5: How can I confirm that the observed cellular effects are due to homocysteine-induced ER stress?

A5: To verify the involvement of ER stress, you can perform the following experiments:

  • Western Blotting: Analyze the protein levels of key ER stress markers such as GRP78/BiP, GADD153 (CHOP), and the phosphorylation of PERK and IRE1[13][14]. An increase in these markers is indicative of ER stress.

  • Gene Expression Analysis: Use real-time PCR to measure the mRNA levels of UPR (unfolded protein response) target genes[14].

  • Use of ER Stress Inhibitors: Pre-treat your cells with known ER stress inhibitors and assess if they can rescue the homocysteine-induced phenotype.

  • Overexpression of Chaperones: Overexpressing ER chaperones like GRP78/BiP has been shown to protect cells from homocysteine-induced ER stress[13].

Data Presentation

Table 1: Factors Influencing Plasma Homocysteine Levels and Cellular Responses

FactorEffect on Homocysteine Levels/ResponseReference
Genetic Factors
MTHFR C677T mutationCan lead to elevated plasma homocysteine, especially with low folate levels.[15]
Nutritional Factors
Vitamin B12 DeficiencyIncreases homocysteine levels by impairing its remethylation to methionine.[4][5][16]
Vitamin B6 DeficiencyImpairs the transsulfuration pathway of homocysteine metabolism, leading to increased levels.[5][16]
Folate (Vitamin B9) DeficiencyReduces the availability of methyl groups for homocysteine remethylation, increasing its levels.[5][7][16]
High Methionine DietCan lead to an increase in homocysteine, its metabolic precursor.[5][16]
Other Factors
AgeHomocysteine levels tend to increase with age.[7][15]
Renal FunctionImpaired kidney function can lead to elevated homocysteine levels.[15]
Antioxidants (e.g., Quercetin)Can attenuate oxidative damage induced by homocysteine.[9]

Experimental Protocols

Protocol 1: Preparation of DL-Homocysteine Working Solution

  • Materials:

    • DL-Homocysteine powder

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

    • Sterile, single-use microcentrifuge tubes

  • Procedure for Stock Solution (e.g., 100 mM):

    • Under sterile conditions, weigh the required amount of DL-Homocysteine powder.

    • Dissolve the powder in sterile PBS to the desired final concentration.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for up to 6 months.

  • Procedure for Working Solution:

    • Thaw a single aliquot of the stock solution immediately before use.

    • Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium.

    • Use the working solution immediately. Do not store or re-freeze diluted solutions.

Protocol 2: Assessment of Homocysteine-Induced ER Stress by Western Blot

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of DL-Homocysteine for the specified duration. Include a vehicle-treated control group.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ER stress markers (e.g., anti-GRP78/BiP, anti-phospho-PERK, anti-CHOP) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the protein bands of interest to a loading control (e.g., β-actin or GAPDH).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare DL-Hcy Stock (e.g., 100 mM in PBS) aliquot Aliquot & Store (-80°C) prep_stock->aliquot thaw_dilute Thaw & Dilute Stock to Working Concentration aliquot->thaw_dilute seed_cells Seed Cells treat_cells Treat Cells seed_cells->treat_cells thaw_dilute->treat_cells harvest Harvest Cells for Downstream Analysis treat_cells->harvest wb Western Blot (ER Stress Markers) harvest->wb pcr RT-PCR (UPR Genes) harvest->pcr apoptosis Apoptosis Assay harvest->apoptosis

Caption: Workflow for DL-Homocysteine cellular experiments.

Homocysteine_Metabolism cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM SAM Synthetase SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Met Methionine Synthase (Cofactor: Vit B12, Folate) Cystathionine Cystathionine Hcy->Cystathionine Cystathionine β-synthase (Cofactor: Vit B6) Cysteine Cysteine Cystathionine->Cysteine

Caption: Key pathways of Homocysteine metabolism.

ER_Stress_Pathway cluster_sensors UPR Sensors Hcy High Homocysteine ER_Stress ER Stress (Protein Misfolding) Hcy->ER_Stress SREBP SREBP-1 Activation Hcy->SREBP via ER Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 CHOP CHOP/GADD153 Induction PERK->CHOP IRE1->CHOP ATF6->CHOP Apoptosis Apoptosis CHOP->Apoptosis Lipid Cholesterol/Triglyceride Biosynthesis SREBP->Lipid

Caption: Homocysteine-induced ER stress signaling.

References

Validation & Comparative

A Comparative Analysis of the Biological Effects of D- and L-Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Homocysteine, a sulfur-containing amino acid derived from the metabolism of methionine, has garnered significant attention in the scientific community due to its association with a range of pathological conditions. Elevated levels of homocysteine, a state known as hyperhomocysteinemia, are an independent risk factor for cardiovascular and neurodegenerative diseases. Homocysteine exists as two stereoisomers: D-homocysteine and L-homocysteine. While much of the research has been conducted using a racemic mixture (D,L-homocysteine), emerging evidence underscores the critical importance of distinguishing between the biological activities of the two enantiomers. This guide provides an objective comparison of the biological effects of D- and L-homocysteine, supported by experimental data, to elucidate their distinct roles in cellular function and pathology.

Differential Biological Effects: The Stereospecificity of Homocysteine

A fundamental finding in homocysteine research is the stereospecificity of its biological effects. The vast majority of experimental evidence indicates that L-homocysteine is the biologically active and pathogenic form , while D-homocysteine is often found to be biologically inert in the same experimental systems.[1] This enantiomeric specificity strongly suggests that the cellular and molecular interactions of homocysteine are highly selective, leading to distinct downstream consequences.

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data comparing the biological effects of D- and L-homocysteine. It is important to note that direct quantitative comparisons (e.g., EC50, IC50) between the two enantiomers are limited in the existing literature, with many studies utilizing the D,L-racemic mixture.

Table 1: Comparative Neurotoxicity of D- and L-Homocysteine

Biological EffectL-HomocysteineD-HomocysteineQuantitative Data/ObservationsReference
NMDA Receptor Activation Agonist at the glutamate binding site.[2]Largely inactive.L-homocysteine-induced neuronal cell death is mediated through the activation of NMDA receptors.[2][2]
Induction of Neuronal Apoptosis Induces apoptosis in a dose-dependent manner.No significant effect reported.50 μM L-homocysteine induces significant cell death in cortical neurons.[3][3]
Calcium Influx in Neurons Induces Ca2+ influx.No significant effect reported.Homocysteine-dependent NMDA receptor stimulation leads to Ca2+ influx.[3][3]

Table 2: Comparative Cardiovascular Effects of D- and L-Homocysteine

Biological EffectL-HomocysteineD-HomocysteineQuantitative Data/ObservationsReference
Endothelial Cell Dysfunction Induces endothelial dysfunction.No significant effect reported.L-homocysteine, but not D-homocysteine, increases monocyte adhesion to endothelial cells.[4][5][4][5]
Oxidative Stress in Endothelial Cells Stereospecifically increases lipid peroxidation and reactive oxygen species (ROS) production.[4][5][6]No significant effect.[4][5]L-homocysteine increases ROS production inside endothelial cells.[4][5][4][5][6]
Endothelial Nitric Oxide Synthase (eNOS) Activity Suppresses eNOS activity indirectly.[7][8][9]No direct comparative data available.Concentrations of homocysteine >20 μM produce a significant indirect suppression of eNOS activity.[7][8][9][7][8][9]

Table 3: Other Comparative Biological Effects

Biological EffectL-HomocysteineD-HomocysteineQuantitative Data/ObservationsReference
Embryotoxicity Embryotoxic in rodent embryos.[1]Not embryotoxic.[1]Direct comparative studies in rodent embryos have shown the embryotoxicity of the L-isomer.[1][1]

Key Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of D- and L-homocysteine's biological effects.

Assessment of Cell Viability using MTT Assay

This protocol is used to assess the cytotoxic effects of D- and L-homocysteine on cultured cells (e.g., neurons, endothelial cells).

Materials:

  • Cells of interest (e.g., primary cortical neurons, HUVECs)

  • 96-well plates

  • Complete culture medium

  • D-homocysteine and L-homocysteine solutions of desired concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[10]

  • Remove the culture medium and replace it with fresh medium containing various concentrations of D- or L-homocysteine. Include a vehicle control (medium without homocysteine).

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the treatment medium.

  • Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[10]

  • Following incubation, remove the MTT solution.

  • Add 130 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Incubate for 15 minutes at 37°C with shaking.[10]

  • Measure the absorbance at 492 nm using a microplate reader.[10] Cell viability is expressed as a percentage of the control.

Measurement of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with D- or L-homocysteine.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in the target cells by treating them with various concentrations of D- or L-homocysteine for a specified duration. Include an untreated control group.

  • Harvest the cells (including any floating cells in the medium) and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.[11]

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.[11]

  • Analyze the samples by flow cytometry within one hour.[11]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Determination of Intracellular Calcium ([Ca2+]i) Influx

This protocol measures changes in intracellular calcium concentration in response to D- or L-homocysteine, typically in neuronal cells, using a fluorescent calcium indicator.

Materials:

  • Cultured neurons on glass coverslips

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM)

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution)

  • D-homocysteine and L-homocysteine solutions

  • Fluorescence microscope with an imaging system

Procedure:

  • Load the cultured neurons with a calcium-sensitive dye, such as Indo-1 AM (final concentration 1.5 µM), by incubating for 45 minutes at 37°C in the dark.[13]

  • Wash the cells twice with a physiological salt solution to remove the extracellular dye.[13]

  • Mount the coverslip with the loaded cells onto a perfusion chamber on the stage of a fluorescence microscope.

  • Establish a baseline fluorescence reading of the untreated cells.

  • Perfuse the cells with a solution containing a specific concentration of D- or L-homocysteine.

  • Record the changes in fluorescence intensity over time. For ratiometric dyes like Indo-1, the ratio of fluorescence at two different emission wavelengths (e.g., ~420 nm for Ca2+-bound and ~510 nm for Ca2+-free) is measured to determine the intracellular calcium concentration.[13]

Visualization of Pathways and Workflows

The following diagrams, created using the Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the biological effects of L-homocysteine.

L_Homocysteine_Metabolic_Pathways cluster_remethylation Remethylation cluster_transsulfuration Transsulfuration Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methyl group donor) L_Hcy L-Homocysteine SAH->L_Hcy SAH Hydrolase L_Hcy->Methionine Methionine Synthase (Vitamin B12 dependent) L_Hcy->Methionine BHMT Cystathionine Cystathionine L_Hcy->Cystathionine Cystathionine β-synthase (Vitamin B6 dependent) Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase (Vitamin B6 dependent) THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF THF->MTHF SHMT (Vitamin B6 dependent) MeTHF 5-Methyl-THF MTHF->MeTHF MTHFR (Vitamin B2 dependent) MeTHF->THF Betaine Betaine Dimethylglycine Dimethylglycine Betaine->Dimethylglycine L_Hcy_Neurotoxicity_Pathway L_Hcy L-Homocysteine NMDAR NMDA Receptor L_Hcy->NMDAR Agonist Ca_influx ↑ Intracellular Ca2+ NMDAR->Ca_influx ROS ↑ Reactive Oxygen Species (ROS) Ca_influx->ROS Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys Apoptosis Apoptosis ROS->Apoptosis Mito_dys->Apoptosis Neuronal_death Neuronal Death Apoptosis->Neuronal_death Experimental_Workflow_Neurotoxicity start Start culture_cells Culture Neuronal Cells start->culture_cells treat_cells Treat cells with D- or L-Homocysteine culture_cells->treat_cells viability_assay Cell Viability Assay (MTT) treat_cells->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis_assay ca_imaging Calcium Imaging treat_cells->ca_imaging data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis ca_imaging->data_analysis end End data_analysis->end

References

A Comparative Guide to DL-Homocysteine Measurement: Immunoassay vs. High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Elevated levels of the sulfur-containing amino acid homocysteine are increasingly recognized as a critical biomarker associated with a range of pathological conditions, including cardiovascular disease, thromboembolism, and neurological disorders. Accurate and reliable quantification of total homocysteine (tHcy) in biological matrices is therefore paramount for both clinical diagnostics and biomedical research. This guide provides a comprehensive comparison of two predominant analytical methodologies for homocysteine determination: automated immunoassays and High-Performance Liquid Chromatography (HPLC). We present a synthesis of performance data from multiple validation studies, detailed experimental protocols, and a visual representation of the validation workflow to aid researchers in selecting the most appropriate method for their needs.

Performance Comparison: Immunoassay vs. HPLC

Numerous studies have validated the performance of various automated immunoassay platforms against the more traditional HPLC methods, which are often considered the reference standard. The data consistently demonstrate a strong correlation between the two techniques, though systematic biases can exist depending on the specific immunoassay platform. Immunoassays offer the advantages of high throughput, automation, and ease of use, making them well-suited for routine clinical laboratory settings.[1][2] HPLC, on the other hand, provides high selectivity and is often favored for research applications requiring detailed analysis of homocysteine and related metabolites.[3][4]

Below is a summary of comparative performance data from several studies.

Table 1: Correlation and Agreement between Immunoassay and HPLC Methods

Immunoassay MethodPlatformCorrelation Coefficient (r)Regression Equation (y = mx + c)Reference
Fluorescence Polarization Immunoassay (FPIA)Abbott IMx0.985FPIA = 0.993(HPLC) + 1.08[5]
Fluorescence Polarization Immunoassay (FPIA)Abbott IMx0.983Not Specified[6]
Chemiluminescence Immunoassay (CLIA)Atellica IMNot SpecifiedCLIA = 1.58(HPLC-FD) + 0.22[3]
ImmunonephelometricDade Behring BNII0.99 (R²)Y = 1.02(X) - 0.79[1]

Table 2: Method Performance Characteristics

ParameterImmunoassay (FPIA - Abbott IMx)Immunoassay (CLIA)HPLC with Fluorescence Detection
Linearity Range 0.24 to 50 µmol/L[2][5]2.4 to 58.8 µmol/L[1]Wide range, e.g., < 2–100 µM[2]
Limit of Detection (LOD) 0.24 µmol/L[2]<0.9 µmol/l[1]1.0 µmol/l[7]
Precision (CV%) Intra-assay & Inter-assay <5%[2][5]Intra-assay: 1.94–5.05%, Inter-assay: 2.29–6.88%[8]Instrumental RSD 0.06%, Method RSD 1.17%[2]
Bias Tended to be slightly higher than HPLC[1]Systematic positive bias of 5.85 ± 2.77 µmol/L[3][4]Lower values due to greater selectivity[3][4]

Experimental Protocols

DL-Homocysteine Immunoassay (General Principle)

Automated immunoassays for total homocysteine typically follow a three-step process.[9] The specific reagents and incubation times are proprietary to the manufacturer's kit and automated platform (e.g., Abbott ARCHITECT, Siemens Atellica).

  • Reduction: Disulfide bonds of homocysteine bound to proteins or in its oxidized form are reduced to free homocysteine. This is commonly achieved using a reducing agent like dithiothreitol (DTT).[9]

  • Enzymatic Conversion: The free homocysteine is then enzymatically converted to S-adenosyl-L-homocysteine (SAH) by the enzyme SAH hydrolase in the presence of added adenosine.[10]

  • Immuno-detection: The generated SAH is quantified using a competitive immunoassay format. In this step, the SAH from the sample competes with a labeled SAH analog for a limited number of monoclonal anti-SAH antibodies. The detection method varies between platforms and can be based on fluorescence polarization (FPIA), chemiluminescence (CLIA), or immunonephelometry.[1][4][10] The signal generated is inversely proportional to the amount of homocysteine in the original sample.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

The following protocol is a representative example for the determination of total plasma homocysteine using HPLC with pre-column derivatization and fluorescence detection.

  • Sample Collection and Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Centrifuge at 2000 x g for 15 minutes at 4°C as soon as possible to separate the plasma.

    • Store plasma samples at -20°C or lower until analysis.[2]

  • Reduction of Disulfides:

    • To 100 µL of plasma, add a reducing agent such as 10 µL of 10% (w/v) tris(2-carboxyethyl)phosphine (TCEP).

    • Incubate at room temperature for 30 minutes.

  • Protein Precipitation:

    • Add 100 µL of a precipitating agent, such as 10% trichloroacetic acid (TCA) containing 1 mM EDTA.

    • Vortex the mixture vigorously and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[5]

  • Derivatization:

    • Transfer 50 µL of the clear supernatant to a new microcentrifuge tube.

    • Add 10 µL of 1.55 M NaOH, 125 µL of 0.125 M borate buffer (pH 9.5) containing 4 mM EDTA, and 50 µL of a derivatizing agent solution (e.g., 1 mg/mL of ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) in borate buffer).

    • Incubate the mixture at 60°C for 60 minutes in the dark.[6]

  • HPLC Analysis:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic elution with a buffer such as 0.1 M potassium dihydrogen phosphate containing a small percentage of an organic modifier like acetonitrile, with the pH adjusted to be acidic (e.g., pH 2.1).[1]

    • Flow Rate: Typically around 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: A fluorescence detector with excitation and emission wavelengths set appropriately for the chosen derivatizing agent (e.g., 385 nm excitation and 515 nm emission for SBD-F derivatives).[3]

    • Quantification: The concentration of homocysteine is determined by comparing the peak area of the derivatized homocysteine in the sample to a calibration curve prepared with known concentrations of homocysteine standards. An internal standard is often used to improve accuracy.

Validation Workflow and Signaling Pathways

The following diagrams illustrate the key steps in the validation of a DL-Homocysteine immunoassay against HPLC and the metabolic context of homocysteine.

ValidationWorkflow cluster_sample Sample Collection & Preparation cluster_analysis Analysis cluster_data Data Analysis & Comparison SampleCollection Blood Sample Collection (EDTA tubes) Centrifugation Centrifugation to Obtain Plasma SampleCollection->Centrifugation Aliquoting Plasma Aliquoting & Storage (-20°C) Centrifugation->Aliquoting Immunoassay DL-Homocysteine Immunoassay Aliquoting->Immunoassay Test Method HPLC HPLC Analysis (Reference Method) Aliquoting->HPLC Reference Method DataCollection Data Collection (Concentration Values) Immunoassay->DataCollection HPLC->DataCollection Correlation Correlation & Regression Analysis DataCollection->Correlation Bias Bland-Altman Bias Analysis DataCollection->Bias Performance Performance Evaluation (Linearity, Precision, LoD) Correlation->Performance Bias->Performance ValidationReport Validation Report Performance->ValidationReport Generate

Caption: Experimental workflow for the validation of a DL-Homocysteine immunoassay against HPLC.

HomocysteineMetabolism cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase (Methyl group donor) Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Remethylation Cystathionine Cystathionine Homocysteine->Cystathionine Transsulfuration B12_Folate Vitamin B12 Folate Methionine_Synthase Methionine Synthase B12_Folate->Methionine_Synthase Methionine_Synthase->Homocysteine B6 Vitamin B6 B6->Cystathionine Cysteine Cysteine Cystathionine->Cysteine

Caption: Simplified metabolic pathways of homocysteine.

References

A Comparative Guide to Inducing Endothelial Dysfunction: DL-Homocysteine vs. Other Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endothelial dysfunction is a critical initiating step in the pathogenesis of numerous cardiovascular diseases. For researchers studying these conditions and developing novel therapeutics, reliable and reproducible in vitro and in vivo models of endothelial dysfunction are indispensable. This guide provides a comprehensive comparison of DL-Homocysteine with other commonly used agents for inducing endothelial dysfunction, supported by experimental data and detailed protocols.

Overview of Inducing Agents

A variety of agents are utilized to model endothelial dysfunction in a laboratory setting, each with distinct mechanisms of action. This guide focuses on a comparative analysis of DL-Homocysteine against four other widely used agents: Tumor Necrosis Factor-alpha (TNF-α), Lipopolysaccharide (LPS), high glucose, and Asymmetric Dimethylarginine (ADMA).

DL-Homocysteine (Hcy) , a sulfur-containing amino acid, induces endothelial dysfunction primarily through the generation of reactive oxygen species (ROS), uncoupling of endothelial nitric oxide synthase (eNOS), and promoting a pro-inflammatory state.[1][2][3] Hyperhomocysteinemia, an elevated level of homocysteine in the blood, is an independent risk factor for cardiovascular disease.[3][4]

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation. It induces endothelial dysfunction by promoting the expression of adhesion molecules, increasing the production of ROS, and reducing the bioavailability of nitric oxide (NO).[5]

Lipopolysaccharide (LPS) , a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It triggers endothelial dysfunction by binding to Toll-like receptor 4 (TLR4), leading to the activation of inflammatory signaling pathways and the production of inflammatory cytokines.[5]

High Glucose mimics the hyperglycemic state of diabetes mellitus, a major contributor to cardiovascular disease. It causes endothelial dysfunction through multiple pathways, including the increased production of advanced glycation end products (AGEs), activation of protein kinase C (PKC), and enhanced oxidative stress.[4][6][7][8]

Asymmetric Dimethylarginine (ADMA) is an endogenous inhibitor of nitric oxide synthase (NOS). Elevated levels of ADMA lead to endothelial dysfunction by competitively inhibiting eNOS, thereby reducing NO production and promoting eNOS uncoupling.[9][10][11]

Comparative Data on Endothelial Dysfunction Induction

The following tables summarize quantitative data on the effects of DL-Homocysteine and other agents on key markers of endothelial dysfunction. It is important to note that experimental conditions such as cell type, agent concentration, and exposure time can significantly influence the results.

Table 1: Effects on Endothelial Cell Viability

AgentCell TypeConcentrationExposure TimeEffect on Cell ViabilityReference
DL-Homocysteine HCAECs100 µmol/L24-48 hNo significant effect[12]
LPS BAECs22 ng/mL (IC50)Not specified50% inhibition of proliferation[13]
High Glucose HUVECs20 mM72 h~25% reduction in cell number[14]
High Glucose RAOECs25 mMNot specifiedIncreased proliferation[4]
High Glucose HRCECs25-100 mMNot specifiedInhibition of proliferation[15]

Table 2: Effects on Nitric Oxide (NO) Production

AgentCell TypeConcentrationEffect on NO ProductionReference
DL-Homocysteine HUVECs10-50 µMGradual decline in stimulated NO release[16]
DL-Homocysteine Endothelial CellsDose-dependentReduced NO synthesis[17]
ADMA Endothelial CellsIC50: 16 ± 9 µMInhibition of eNOS activity[18]

Table 3: Effects on Inflammatory Markers

AgentCell TypeMarkerConcentrationEffectReference
TNF-α HUVECsVCAM-1EC50 ≈1 µM (for S1P, a downstream mediator)Increased expression[12]
TNF-α HUVECsVCAM-15 ng/mLSignificant increase in expression[19]
LPS HLECsIL-6, VCAM-1High concentrationsDrastic increase in expression[20]
LPS HAoECsIL-610 µg/mLEnhanced secretion
DL-Homocysteine HUVECsVCAM-1Time and dose-dependentDecreased expression[7]

Signaling Pathways in Endothelial Dysfunction

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways initiated by each agent, leading to endothelial dysfunction.

DL_Homocysteine_Pathway Hcy DL-Homocysteine ROS ↑ Reactive Oxygen Species (ROS) Hcy->ROS eNOS_uncoupling eNOS Uncoupling Hcy->eNOS_uncoupling DDAH DDAH Inhibition Hcy->DDAH NFkB NF-κB Activation Hcy->NFkB ROS->eNOS_uncoupling Dysfunction Endothelial Dysfunction ROS->Dysfunction eNOS_uncoupling->ROS NO ↓ Nitric Oxide (NO) eNOS_uncoupling->NO NO->Dysfunction ADMA ↑ ADMA DDAH->ADMA ADMA->NO Inflammation ↑ Inflammatory Cytokines & Adhesion Molecules NFkB->Inflammation Inflammation->Dysfunction

DL-Homocysteine Signaling Pathway

TNF_alpha_Pathway TNF TNF-α TNFR TNFR TNF->TNFR NFkB NF-κB Activation TNFR->NFkB MAPK MAPK Activation (p38, JNK) TNFR->MAPK ROS ↑ Reactive Oxygen Species (ROS) TNFR->ROS Adhesion ↑ Adhesion Molecules (VCAM-1, ICAM-1) NFkB->Adhesion Cytokines ↑ Pro-inflammatory Cytokines (IL-6) NFkB->Cytokines MAPK->Adhesion MAPK->Cytokines NO ↓ NO Bioavailability ROS->NO Dysfunction Endothelial Dysfunction Adhesion->Dysfunction Cytokines->Dysfunction NO->Dysfunction

TNF-α Signaling Pathway

LPS_Pathway LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88-dependent pathway TLR4->MyD88 TRIF TRIF-dependent pathway TLR4->TRIF NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Cytokines ↑ Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines IFN ↑ Type I Interferons IRF3->IFN Dysfunction Endothelial Dysfunction Cytokines->Dysfunction IFN->Dysfunction

LPS Signaling Pathway

High_Glucose_Pathway HG High Glucose PKC ↑ Protein Kinase C (PKC) Activation HG->PKC AGEs ↑ Advanced Glycation End Products (AGEs) HG->AGEs ROS ↑ Reactive Oxygen Species (ROS) HG->ROS PKC->ROS NFkB NF-κB Activation PKC->NFkB AGEs->ROS AGEs->NFkB NO ↓ NO Bioavailability ROS->NO Dysfunction Endothelial Dysfunction ROS->Dysfunction Inflammation ↑ Inflammatory Response NFkB->Inflammation NO->Dysfunction Inflammation->Dysfunction

High Glucose Signaling Pathway

ADMA_Pathway ADMA ADMA eNOS eNOS ADMA->eNOS Competitive Inhibition eNOS_uncoupling eNOS Uncoupling ADMA->eNOS_uncoupling NO ↓ Nitric Oxide (NO) eNOS->NO Dysfunction Endothelial Dysfunction NO->Dysfunction Superoxide ↑ Superoxide (O2-) eNOS_uncoupling->Superoxide Superoxide->Dysfunction

ADMA Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication of studies on endothelial dysfunction.

Protocol 1: Assessment of Cell Viability (MTT Assay)

This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Inducing agent (DL-Homocysteine, TNF-α, LPS, high glucose, or ADMA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO or Solubilization Solution

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Remove the culture medium and treat the cells with various concentrations of the inducing agent in fresh medium. Include a vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control group.

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

Materials:

  • HUVECs

  • EGM

  • Inducing agent

  • Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HUVECs in a 24-well plate and grow to confluence.

  • Treat the cells with the inducing agent in fresh medium for the desired time.

  • Collect the cell culture supernatant.

  • In a 96-well plate, add 50 µL of supernatant to each well.

  • Prepare a standard curve using sodium nitrite (0-100 µM).

  • Add 50 µL of Griess Reagent to each well.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration in the samples based on the standard curve.

Protocol 3: Quantification of Inflammatory Markers (ELISA)

This protocol describes the measurement of a pro-inflammatory cytokine, Interleukin-6 (IL-6), in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • HUVECs

  • EGM

  • Inducing agent

  • Human IL-6 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

  • 96-well ELISA plates

  • Wash buffer

  • Microplate reader

Procedure:

  • Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate and block with a blocking buffer for 1-2 hours.

  • Add 100 µL of cell culture supernatant (collected from cells treated with the inducing agent) and standards to the wells and incubate for 2 hours.

  • Wash the plate and add the biotinylated detection antibody for 1-2 hours.

  • Wash the plate and add streptavidin-HRP for 20-30 minutes.

  • Wash the plate and add the TMB substrate solution. Incubate until color develops.

  • Add the stop solution and measure the absorbance at 450 nm.

  • Calculate the IL-6 concentration based on the standard curve.

Note: Specific incubation times and reagent concentrations may vary depending on the ELISA kit manufacturer. Always refer to the kit's manual for detailed instructions.[9]

Conclusion

The choice of agent to induce endothelial dysfunction in a research setting depends on the specific scientific question being addressed. DL-Homocysteine provides a clinically relevant model for studying the vascular effects of hyperhomocysteinemia. TNF-α and LPS are excellent choices for investigating inflammation-induced endothelial dysfunction. High glucose is the standard for modeling diabetic vasculopathy, while ADMA is ideal for studies focused on the direct inhibition of nitric oxide synthesis. By understanding the distinct mechanisms and utilizing the standardized protocols outlined in this guide, researchers can effectively model and investigate the complex processes of endothelial dysfunction, ultimately contributing to the development of novel therapies for cardiovascular diseases.

References

A Researcher's Guide to Homocysteine Immunoassays: Understanding Cross-Reactivity with DL-Homocystine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of total homocysteine (tHcy) is a critical aspect of studies related to cardiovascular disease, neurological disorders, and metabolic function. A key concern in the specificity of any assay is its potential cross-reactivity with structurally similar analogues, particularly DL-Homocystine, the oxidized disulfide dimer of homocysteine.

This guide provides an objective comparison of modern homocysteine assay methodologies, focusing on how they mitigate cross-reactivity with DL-Homocystine and other related compounds. The data presented demonstrates that the prevalent enzymatic conversion-based immunoassay method offers superior specificity compared to direct detection techniques.

Performance Comparison: Specificity of Homocysteine Assays

The vast majority of commercially available homocysteine immunoassays are not direct immunoassays. Instead, they employ a multi-step enzymatic process that ensures high specificity for L-homocysteine, the biologically active form. This method effectively eliminates interference from the oxidized dimer, homocystine, by design.

The typical assay workflow involves two key stages:

  • Reduction: A chemical reducing agent, such as Dithiothreitol (DTT), is used to break the disulfide bond in homocystine and release protein-bound homocysteine, converting all forms into free L-homocysteine.

  • Enzymatic Conversion & Immunoassay: The free L-homocysteine is then enzymatically converted to S-adenosyl-L-homocysteine (SAH). A highly specific monoclonal antibody that recognizes SAH is then used for quantification in a competitive immunoassay format.

The specificity of this system, therefore, relies on the specificity of the enzyme for L-homocysteine and the antibody for SAH. Data on the cross-reactivity of the anti-SAH antibody and the overall assay system with related compounds is summarized below.

CompoundAnalyte DetectedCross-Reactivity (%)Reference
S-adenosyl-L-homocysteine (SAH) SAH100%N/A
S-adenosylmethionine (SAM) SAH~1.5%[1]
5'-deoxy-5'-methylthioadenosine (MTA) SAH~5%[1]
Homocysteine (Hcy) SAH<1%[1]
L-Cysteine SAH<1%[1][2]
Adenosine SAH<1%[1][2]
Glutathione (GSH) SAH<1% - <10%[1][2]
L-Cystathionine SAH<1%[2]
DL-Homocystine SAH / HcyNegligible *N/A

Note: Direct cross-reactivity data for DL-Homocystine is often not reported because the initial reduction step in the assay protocol converts it to L-homocysteine before the detection phase. Therefore, its interference as a distinct molecule is effectively nullified.

Experimental Workflows and Methodologies

The primary method for achieving high specificity in homocysteine quantification is the enzymatic conversion coupled with a competitive immunoassay. A logical workflow for this process is detailed below.

G cluster_sample_prep Sample Preparation cluster_enzymatic_conversion Enzymatic Conversion cluster_immunoassay Competitive Immunoassay Sample Plasma/Serum Sample (Contains Hcy, Homocystine, Protein-Bound Hcy) Reduction Add Reducing Agent (e.g., DTT) Sample->Reduction ReducedSample Sample with Free L-Homocysteine Reduction->ReducedSample Enzyme Add SAH Hydrolase (SAHH) & Adenosine ReducedSample->Enzyme SAH_Sample Sample with SAH (Proportional to initial tHcy) Enzyme->SAH_Sample Addition Add Sample and Monoclonal Anti-SAH Antibody SAH_Sample->Addition Plate Microplate Coated with SAH-BSA Conjugate Plate->Addition Incubation Competitive Binding Occurs Addition->Incubation Wash Wash Step Incubation->Wash Detection Add Enzyme-Labeled Secondary Antibody & Substrate Wash->Detection Signal Measure Signal (Inversely proportional to SAH) Detection->Signal

Fig. 1: Experimental workflow for enzymatic homocysteine immunoassay.
Key Experimental Protocol: Competitive ELISA for Total Homocysteine

This protocol is a representative example of the methodology used in commercial kits that employ the enzymatic conversion strategy.

  • Sample Preparation and Reduction:

    • Collect whole blood in EDTA tubes and separate plasma via centrifugation.

    • To 100 µL of plasma, add 10 µL of a reducing buffer containing Dithiothreitol (DTT).

    • Incubate for 30 minutes at room temperature. This step reduces all disulfide forms of homocysteine (including DL-Homocystine) and releases protein-bound homocysteine to yield free L-homocysteine.[3]

  • Enzymatic Conversion to SAH:

    • Add a conversion buffer containing S-adenosyl-L-homocysteine hydrolase (SAHH) and excess adenosine to the reduced sample.

    • Incubate to allow the enzymatic conversion of all L-homocysteine in the sample to S-adenosyl-L-homocysteine (SAH).

  • Competitive ELISA:

    • Add the SAH-containing sample and a specific monoclonal anti-SAH antibody to a microplate well pre-coated with an SAH-protein conjugate (e.g., SAH-BSA).

    • Incubate for 1-2 hours. During this time, the SAH from the sample and the SAH coated on the plate compete for binding to the limited amount of anti-SAH antibody.

    • Wash the plate to remove unbound antibody and sample components.

    • Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).

    • Incubate and wash the plate again.

    • Add a chromogenic substrate (e.g., TMB). The color development is inversely proportional to the amount of SAH in the sample.

    • Stop the reaction and measure the absorbance at 450 nm. The concentration of total homocysteine in the original sample is determined by comparing the result to a standard curve.

The Rationale for High Specificity

The issue of cross-reactivity is primarily addressed at the molecular recognition steps of the assay. The diagram below illustrates why direct cross-reactivity of an antibody with both homocysteine and homocystine is structurally unlikely and how the enzymatic assay circumvents this issue entirely.

G cluster_molecules Analyte Structures cluster_assay Assay Principle Hcy Homocysteine (Monomer) -SH Thiol Group Enzyme Enzymatic Assay (Indirect Detection) Hcy->Enzyme Processed Homocystine DL-Homocystine (Dimer) -S-S- Disulfide Bond Homocystine->Enzyme Converted to Hcy by Reductant Ab Anti-Hcy Antibody (Direct Detection) Ab->Hcy Binds Ab->Homocystine Poor/No Binding (Different Epitope)

References

L-Homocysteine: Unveiling the Biologically Active Isomer in Cardiovascular and Neurological Pathologies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Homocysteine, a sulfur-containing amino acid derived from the metabolism of methionine, has garnered significant attention in the scientific community as a key player in various pathological processes. Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, are an established independent risk factor for a range of diseases, including cardiovascular and neurodegenerative disorders.[1] Homocysteine exists as two stereoisomers: D-homocysteine and L-homocysteine. While often studied as a racemic mixture (D,L-homocysteine), a growing body of evidence unequivocally points to L-homocysteine as the primary biologically active and pathogenic form, with D-homocysteine being largely inert in most biological systems.[2][3]

This guide provides a comprehensive comparison of L- and D-homocysteine, presenting experimental data that substantiates the stereospecificity of homocysteine's biological effects. We will delve into the differential impacts on endothelial function, oxidative stress, neurotoxicity, and gene expression, supported by detailed experimental protocols and visual representations of the key signaling pathways involved.

Comparative Analysis of Biological Activity: L- vs. D-Homocysteine

Experimental evidence consistently demonstrates the superior biological activity of the L-isomer of homocysteine across various pathological contexts. The D-isomer, in contrast, exhibits minimal to no effect in a range of assays, highlighting the stereospecific nature of homocysteine's interactions with biological targets.

Table 1: Comparative Neurotoxicity of Homocysteine Isomers
ParameterL-HomocysteineD-HomocysteineReference Cell/System
NMDA Receptor Activation (EC₅₀)
GluN1/2A subunits9.7 ± 1.8 µMNot reported to be activeHEK293T cells
GluN1/2B subunits61.8 ± 8.9 µMNot reported to be activeHEK293T cells
Neurotoxicity (Neuronal Cell Death) Induces apoptosis at concentrations as low as 10-100 µMGenerally considered non-toxicCultured hippocampal and cerebrocortical neurons
Table 2: Comparative Embryotoxicity of Homocysteine Isomers
EndpointL-HomocysteineD-HomocysteineReference System
Induction of Neural Tube Defects Teratogenic at 100 mM (as L-homocysteine thiolactone)No toxic effects observedAvian embryos
Induction of Ventricular Septal Defects Teratogenic at 100 mM (as L-homocysteine thiolactone)No toxic effects observedAvian embryos
Table 3: Comparative Effects on Endothelial Function and Oxidative Stress
ParameterL-HomocysteineD-HomocysteineReference Cell/System
Lipid Peroxidation Stereospecifically increases lipid peroxidationNo significant effectCultured endothelial cells
Superoxide Production Markedly increases superoxide levelsNo significant effectRenal arterial endothelium
eNOS-dependent Superoxide Production Induces eNOS-dependent superoxide productionNo significant effectCultured endothelial cells
Nitric Oxide (NO) Bioavailability Reduces NO bioavailabilityNo significant effectEndothelial cells

Key Signaling Pathways Activated by L-Homocysteine

L-homocysteine exerts its pathological effects by activating a cascade of intracellular signaling pathways, leading to cellular dysfunction and apoptosis. The following diagrams illustrate some of the critical pathways implicated in L-homocysteine-induced toxicity.

L_Homocysteine_Neurotoxicity cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular L-Hcy L-Homocysteine NMDA_R NMDA Receptor (GluN1/GluN2A/B) L-Hcy->NMDA_R Agonist Binding Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Channel Opening ERK ERK MAP Kinase Ca_influx->ERK Activation CREB CREB (transient activation) ERK->CREB Phosphorylation Apoptosis Apoptosis ERK->Apoptosis Pro-apoptotic pathways Neurotoxicity Neurotoxicity Apoptosis->Neurotoxicity

L-Homocysteine-induced neurotoxicity via NMDA receptor activation.

L_Homocysteine_ER_Stress cluster_extracellular Extracellular cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm/Nucleus L-Hcy L-Homocysteine ER_Stress ER Stress (Protein Misfolding) L-Hcy->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates PERK PERK UPR->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Upregulates CHOP CHOP ATF4->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis Promotes

L-Homocysteine-induced apoptosis via the Unfolded Protein Response (UPR).

L_Homocysteine_Oxidative_Stress cluster_extracellular Extracellular cluster_intracellular Intracellular L-Hcy L-Homocysteine eNOS_uncoupling eNOS Uncoupling L-Hcy->eNOS_uncoupling Induces NADPH_oxidase NADPH Oxidase L-Hcy->NADPH_oxidase Activates Superoxide Superoxide (O₂⁻) eNOS_uncoupling->Superoxide NADPH_oxidase->Superoxide NO_bioavailability ↓ NO Bioavailability Superoxide->NO_bioavailability Scavenges NO Oxidative_Stress Oxidative Stress Superoxide->Oxidative_Stress Endothelial_Dysfunction Endothelial Dysfunction NO_bioavailability->Endothelial_Dysfunction Oxidative_Stress->Endothelial_Dysfunction

References

A Guide to Inter-laboratory Comparison of Plasma Total Homocysteine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of plasma total homocysteine (tHcy) is crucial for both clinical diagnostics and research, particularly in the context of cardiovascular disease, certain genetic disorders, and monitoring nutritional status. Given the variety of analytical methods available, ensuring comparability and reliability of results across different laboratories is a significant challenge. This guide provides an objective comparison of common methods for plasma tHcy measurement, supported by data from inter-laboratory comparison studies and proficiency testing programs.

Homocysteine Metabolism Overview

Homocysteine is a sulfur-containing amino acid that sits at a critical intersection of two major metabolic pathways: remethylation and transsulfuration.[1][2][3] In the remethylation pathway, homocysteine is converted back to methionine, a reaction that requires folate (vitamin B9) and vitamin B12 as cofactors.[3][4] An alternative remethylation pathway, primarily active in the liver, utilizes betaine.[1] The transsulfuration pathway, on the other hand, irreversibly converts homocysteine to cystathionine and subsequently to cysteine.[3] This pathway is dependent on vitamin B6.[3][4] The regulation between these two pathways is influenced by S-adenosylmethionine (SAM), which activates the transsulfuration pathway and inhibits a key enzyme in the folate-dependent remethylation pathway.[1][2] Disruptions in these metabolic pathways, often due to genetic defects or nutritional deficiencies, can lead to elevated levels of homocysteine in the blood (hyperhomocysteinemia), a condition associated with an increased risk of vascular disease.[1][2]

Homocysteine_Metabolism cluster_transsulfuration Transsulfuration Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Acceptor Homocysteine Homocysteine SAH->Homocysteine H2O Homocysteine->Methionine 5-Methyl-THF Vitamin B12 Homocysteine->Methionine Betaine Homocysteine->Methionine Cystathionine Cystathionine Homocysteine->Cystathionine Serine Vitamin B6 Homocysteine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Vitamin B6 Cystathionine->Cysteine THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF THF->MTHF MeTHF 5-Methyl-THF MTHF->MeTHF MeTHF->THF Betaine Betaine DMG Dimethylglycine Betaine->DMG

Key pathways of homocysteine metabolism.

Comparison of Analytical Methods

A variety of analytical methods are employed for the determination of plasma tHcy. The most common methods include High-Performance Liquid Chromatography (HPLC) with different detection techniques, Gas Chromatography-Mass Spectrometry (GC-MS), and immunoassays such as Enzyme Immunoassay (EIA) and Fluorescence Polarization Immunoassay (FPIA).[5][6]

The performance of these methods has been evaluated in several inter-laboratory studies. These studies typically assess parameters such as imprecision (within-laboratory and among-laboratory), recovery, and systematic differences between methods.

Data from Inter-laboratory Comparison Studies

The following tables summarize the quantitative data from a key international study that compared various methods for plasma tHcy measurement.

Table 1: Summary of Mean Among-Laboratory and Within-Laboratory Imprecision (CV %)

Sample TypeMean Among-Laboratory CV (%)Mean Among-Run Within-Laboratory CV (%)
Plasma Samples9.35.6
Samples with Added Homocystine8.84.9
Quality Control Pools7.64.2

Data sourced from an international study involving 14 laboratories.[5][6]

Table 2: Within-Method Imprecision (CV %) for Different Analytical Techniques

MethodWithin-Method CV (%)
FPIA4.4
HPLC-FD (NaBH4/MBrB)11-20

Note: Data for other methods were limited due to the small number of laboratories using them in the cited study.[7] The FPIA method demonstrated the lowest within-method variation.[7]

Table 3: Methodological Differences Compared to GC-MS (Reference Method)

MethodSystematic Difference from GC-MS
HPLC-EDSystematically Higher
HPLC-FD (Sodium borohydride/monobromobimane)Systematically Higher (in one lab)
EIASystematically Higher
HPLC-FD (Trialkylphosphine/4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole)Systematically Lower
HPLC-FD (Tris(2-carboxyethyl) phosphine/SBD-F or Tributyl phosphine/SBD-F)No Detectable Systematic Difference
FPIANo Detectable Systematic Difference

GC-MS was used as the reference method for comparison.[5][6]

Experimental Protocols

The successful implementation of an inter-laboratory comparison for plasma tHcy measurement relies on a well-defined experimental protocol.

Key Steps in an Inter-laboratory Comparison Study
  • Participant Recruitment: A number of laboratories using various analytical methods are invited to participate.

  • Sample Preparation and Distribution: A central facility prepares and distributes a set of samples to all participating laboratories. These typically include:

    • A series of individual plasma samples with a range of endogenous tHcy concentrations.

    • Plasma samples with known amounts of added homocystine to assess recovery.

    • Quality control (QC) plasma pools at different concentration levels to assess imprecision.

  • Sample Analysis: Each laboratory analyzes the samples in duplicate on two different days using their routine analytical method.

  • Data Collection and Analysis: The results from all laboratories are collected and statistically analyzed to determine:

    • Imprecision: Calculated as the coefficient of variation (CV) for within-laboratory (among-run) and among-laboratory performance.

    • Recovery: The percentage of the added homocystine that is measured.

    • Methodological Differences: Systematic biases between different methods, often compared to a reference method like GC-MS.

Interlab_Comparison_Workflow Start Start: Planning & Protocol Development Recruitment Recruit Participating Laboratories Start->Recruitment Sample_Prep Prepare & Validate Test Samples (Plasma, Spiked, QC) Recruitment->Sample_Prep Distribution Distribute Samples to All Laboratories Sample_Prep->Distribution Analysis Laboratories Analyze Samples (Duplicate, 2 Days) Distribution->Analysis Data_Collection Collect Results from All Participants Analysis->Data_Collection Stats_Analysis Statistical Analysis: - Imprecision (CV) - Recovery - Method Bias Data_Collection->Stats_Analysis Report Generate Comparison Report & Guide Stats_Analysis->Report End End: Disseminate Findings Report->End

Workflow for an inter-laboratory comparison study.

Conclusions and Recommendations

Inter-laboratory comparison studies reveal that while several methods can be used for plasma tHcy measurement, there are notable variations in performance.

  • Imprecision: Among-laboratory variation can be significant and can even exceed the variation observed between different methods.[5][6] This highlights the need for robust internal quality control and participation in external quality assessment schemes.

  • Method-Specific Bias: Some methods show a systematic bias compared to a reference method like GC-MS.[5][6] Laboratories should be aware of the potential biases of their chosen method.

  • Standardization: The variability in results across laboratories and methods underscores the ongoing need for improved analytical precision, reduced analytical differences, and better standardization of tHcy measurements.[7]

For researchers, scientists, and drug development professionals, the choice of an analytical method for plasma tHcy should be guided by the required level of precision and accuracy for the specific application. Participation in proficiency testing programs is highly recommended to ensure the quality and comparability of results.

References

Correlation of In Vitro DL-Homocysteine Effects with In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo effects of DL-Homocysteine (Hcy), a sulfur-containing amino acid implicated in various pathologies. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to facilitate a deeper understanding of the translational relevance of in vitro findings to whole-organism responses.

I. Quantitative Data Comparison

The following tables summarize the quantitative effects of DL-Homocysteine observed in both in vitro and in vivo models. These tables are designed for easy comparison of concentrations, model systems, and key outcomes.

Table 1: In Vitro Effects of DL-Homocysteine

EndpointCell TypeDL-Homocysteine ConcentrationObserved EffectCitation
Cell Viability Human Umbilical Vein Endothelial Cells (HUVECs)100 µmol/LNo significant effect on cell viability after 24 and 48 hours.[1]
HUVECs10, 20, 40 mmol/lSignificant, concentration-dependent inhibition of cell viability.[2]
Cell Proliferation Rat Aortic Smooth Muscle Cells (RASMC)0.1 mM25% increase in DNA synthesis.[3]
Rat Aortic Smooth Muscle Cells (RASMC)1 mM4.5-fold increase in DNA synthesis.[3]
Human Umbilical Vein Endothelial Cells (HUVECs)Dose-dependentDecrease in DNA synthesis.[3]
Cell Migration HUVECs10, 20, 40 mmol/lSignificant, concentration-dependent inhibition of migration.[2]
Bovine Aortic Endothelial Cells (BAECs)0-10 mMDose-dependent inhibition of migration.[4]
Mouse Cerebral Microvascular Endothelial Cells (bEnd.3)20 µMAttenuated wound repair, suggesting dysfunctional migration.[5]
Oxidative Stress Rat Hippocampus Slices10-500 µMDose-dependent increase in TBARS (lipid peroxidation) and decrease in TRAP (antioxidant potential).
Inflammation HUVECs and Human Aortic Endothelial Cells100 µmol/LActivation of NF-κB.[6]
Rat Vascular Smooth Muscle Cells0.01-0.25 mmol/lIncreased expression of IL-6 mRNA and protein, associated with NF-κB activation.
Nitric Oxide (NO) Bioavailability HUVECs24-hour treatmentDose-dependent inhibition of thrombin-activated NO release.[7]
Bovine Aortic Endothelial Cells (BAEC)0.05, 0.5, 5.0 mMTime- and dose-dependent increases in S-nitrosothiol (RSNO) production in the presence of bradykinin.[8]

Table 2: In Vivo Effects of Hyperhomocysteinemia

Animal ModelMethod of InductionPlasma Homocysteine LevelKey ObservationsCitation
ApoE-deficient mice High methionine, low B vitamin diet for 8 weeks~47.3 µM (vs. 2.5 µM in control)Increased atherosclerotic lesion area and complexity; enhanced expression of VCAM-1.
ApoE-deficient mice Methionine or Homocysteine supplementation in drinking water for 3 months4 to 16-fold increase (up to 146.1 µmol/L)Significantly more atherosclerosis compared to control mice.[9]
Sprague-Dawley rats High-methionine diet for 4 weeksNot specifiedActivated NF-κB and increased superoxide anions in the endothelium of aortas.[6]
Rats Methionine-enriched diet for 16 weeks~7 times higher than control2- to 3-fold larger increase in systolic blood pressure in response to sympathetic stimulation.[10]
Tg2576 mice (Alzheimer's model) Methionine-enriched diet for 7 months35.4 ± 7.39 µM (vs. 6.33 ± 1.41 µM in control)Significant increase in brain Aβ peptide levels and deposition.[11]
C57BL/6 mice High methionine (1.2%), low folate, B6, B12 diet for 6-7 weeks13-fold greater than controlImpaired eNOS protein expression and phosphorylation at S1179.[12]

II. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Assays

1. Endothelial Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates at a density of 5 x 10³ cells/well and culture for 24 hours.

  • Treatment: Treat cells with various concentrations of DL-Homocysteine (e.g., 0, 10, 50, 100, 500 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[13]

2. Endothelial Cell Migration Assay (Transwell Assay)

  • Chamber Setup: Place a Transwell insert with an 8 µm pore size polycarbonate membrane into each well of a 24-well plate.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Seed HUVECs (previously serum-starved) in serum-free medium containing different concentrations of DL-Homocysteine into the upper chamber.

  • Incubation: Incubate for 4-6 hours at 37°C to allow for migration.

  • Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.[7]

3. Wound Healing (Scratch) Assay

  • Cell Culture: Grow endothelial cells in a 24-well plate to form a confluent monolayer.

  • Wound Creation: Create a linear "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Treatment: Wash the wells to remove dislodged cells and add fresh medium containing various concentrations of DL-Homocysteine.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.[14]

4. NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)

  • Nuclear Extract Preparation: Treat endothelial cells with DL-Homocysteine for a specified time, then isolate nuclear proteins.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence with a radioactive or non-radioactive tag.

  • Binding Reaction: Incubate the nuclear extracts with the labeled probe.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Detection: Visualize the bands by autoradiography or other appropriate detection methods. An increase in the intensity of the shifted band indicates increased NF-κB activation.

In Vivo Models and Procedures

1. Induction of Hyperhomocysteinemia in Mice (Diet-Induced)

  • Animal Model: Use a suitable mouse strain, such as C57BL/6 or Apolipoprotein E-deficient (ApoE-/-) mice.

  • Diet Formulation: Prepare a diet enriched with L-methionine (e.g., 1.2% to 2% by weight) and deficient in B vitamins (folate, B6, and B12). A control group should receive a standard chow diet.[12]

  • Feeding Regimen: Provide the respective diets to the mice for a specified period, typically ranging from 4 to 16 weeks.[10][12]

  • Monitoring: Monitor plasma homocysteine levels periodically to confirm the induction of hyperhomocysteinemia.

2. Quantification of Atherosclerotic Lesions in ApoE-/- Mice

  • Tissue Collection: At the end of the study period, euthanize the mice and perfuse the vascular system with PBS followed by a fixative (e.g., 4% paraformaldehyde).

  • Aorta Dissection: Carefully dissect the entire aorta from the heart to the iliac bifurcation.

  • En Face Analysis:

    • Open the aorta longitudinally and pin it flat on a black wax surface.

    • Stain the aorta with Oil Red O to visualize lipid-rich atherosclerotic plaques.

    • Capture images of the stained aorta and use image analysis software to quantify the percentage of the aortic surface area covered by lesions.[15][16]

  • Aortic Root Analysis:

    • Embed the heart and aortic root in OCT compound and prepare serial cryosections.

    • Stain the sections with Oil Red O and hematoxylin.

    • Quantify the lesion area in multiple sections throughout the aortic root using image analysis software.[17][18]

3. Measurement of Blood Pressure in Conscious Mice (Tail-Cuff Method)

  • Acclimatization: Acclimatize the mice to the restraining device and tail cuff for several days before the actual measurement to minimize stress-induced variations.

  • Procedure: Place the conscious mouse in a restrainer on a heated platform to promote blood flow to the tail. A cuff with a pneumatic pulse sensor is placed around the base of the tail.

  • Measurement: The cuff is automatically inflated and then slowly deflated. The system records the pressure at which the pulse reappears (systolic pressure) and the pressure at which it becomes maximal (diastolic pressure).

  • Data Collection: Obtain multiple readings for each mouse and average them to get a reliable blood pressure measurement.[19]

III. Signaling Pathways and Mechanisms of Action

DL-Homocysteine exerts its effects through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.

Figure 1: DL-Homocysteine Induced NF-κB Signaling Pathway.

Hcy DL-Homocysteine BH4 Tetrahydrobiopterin (BH4) Oxidation Hcy->BH4 eNOS eNOS Dimer BH4->eNOS Cofactor Deficiency eNOS_uncoupled Uncoupled eNOS eNOS->eNOS_uncoupled Uncoupling NO Nitric Oxide (NO)↓ eNOS_uncoupled->NO Superoxide Superoxide (O2-)↑ eNOS_uncoupled->Superoxide EndoDys Endothelial Dysfunction NO->EndoDys Peroxynitrite Peroxynitrite (ONOO-) Superoxide->Peroxynitrite + NO Superoxide->EndoDys Peroxynitrite->EndoDys

Figure 2: eNOS Uncoupling by DL-Homocysteine.

G cluster_invitro In Vitro Model cluster_invivo In Vivo Model Hcy_vitro DL-Homocysteine (µM to mM) Cells Endothelial or Smooth Muscle Cells Hcy_vitro->Cells Effects_vitro Cellular Effects: - ↓ NO Bioavailability - ↑ Oxidative Stress - ↑ Inflammation - ↓ Migration/Proliferation (EC) - ↑ Proliferation (SMC) Cells->Effects_vitro Correlation Correlation Effects_vitro->Correlation Diet High Methionine/ Low B Vitamin Diet Animal Mouse/Rat Model (e.g., ApoE-/-) Diet->Animal HHcy Hyperhomocysteinemia (Elevated Plasma Hcy) Animal->HHcy Effects_vivo Pathophysiological Outcomes: - Endothelial Dysfunction - Atherosclerosis - Vascular Inflammation - Altered Blood Pressure HHcy->Effects_vivo Effects_vivo->Correlation

Figure 3: Correlation between In Vitro and In Vivo Models.

IV. Conclusion

The presented data demonstrates a significant correlation between the in vitro effects of DL-Homocysteine and the pathophysiological outcomes observed in in vivo models of hyperhomocysteinemia. In vitro studies using endothelial and smooth muscle cells have elucidated the molecular mechanisms, such as induction of oxidative stress, inflammation via NF-κB, and uncoupling of eNOS, that likely contribute to the pro-atherogenic and vasculotoxic effects seen in animal models. While direct quantitative extrapolation requires caution due to differences in concentration, duration of exposure, and biological complexity, the qualitative and mechanistic parallels are strong. This guide provides a foundational resource for researchers aiming to bridge the gap between cellular-level investigations and their implications for systemic vascular disease, ultimately aiding in the development of novel therapeutic strategies.

References

DL-Homocystine as a Reference Standard in Metabolic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research, particularly in studies related to cardiovascular disease, neurodegenerative disorders, and inborn errors of metabolism, the accurate quantification of homocysteine is paramount. Elevated levels of this sulfur-containing amino acid, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for various pathologies. The reliability of experimental data hinges on the quality and appropriateness of the reference standards used for calibration and quantification. This guide provides a comprehensive comparison of DL-Homocystine as a reference standard against other alternatives, supported by experimental data and detailed protocols.

Overview of Homocysteine Metabolism

Homocysteine is a critical intermediate in the metabolism of methionine.[1] It stands at a metabolic crossroads, where it can be either remethylated back to methionine or undergo transsulfuration to form cysteine.[2][3][4] These pathways are dependent on several B vitamins, including folate (B9), cobalamin (B12), and pyridoxine (B6), which act as essential cofactors.[5] Disruptions in these metabolic routes, whether due to genetic defects or nutritional deficiencies, can lead to an accumulation of homocysteine in the plasma.[3]

The Role of Reference Standards in Homocysteine Quantification

Accurate measurement of total plasma homocysteine is a critical component in the diagnostic evaluation of disorders related to hyperhomocysteinemia.[6] Analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for their sensitivity and specificity.[6] The precision of these techniques is fundamentally reliant on the use of well-characterized reference standards for calibration.

DL-Homocystine, a racemic mixture of the D- and L-isomers of the oxidized dimer of homocysteine, is frequently utilized as an analytical reference standard for the quantification of total homocysteine in biological samples.[7]

Comparison of Reference Standards

The selection of an appropriate reference standard is crucial for the accuracy and reproducibility of homocysteine quantification. While DL-Homocystine is a common choice, other compounds are also employed, particularly as internal standards in mass spectrometry-based methods.

Reference Standard Primary Use Advantages Disadvantages Typical Analytical Method
DL-Homocystine External StandardCommercially available, stable.As a racemic mixture, it may not perfectly represent the biologically active L-form, though this is less critical for total homocysteine measurement after reduction.HPLC, LC-MS/MS
L-Homocystine External StandardStereospecificity matches the endogenous form.May be less commonly available as a certified reference material compared to the DL form.HPLC, LC-MS/MS
DL-Homocysteine External StandardThe reduced monomeric form.Less stable than the oxidized dimer (homocystine) and prone to oxidation.Used to prepare calibrators, but requires careful handling to prevent disulfide bond formation.
Stable Isotope-Labeled Homocysteine (e.g., DL-Homocysteine-d4, D8-Homocystine) Internal StandardCompensates for matrix effects and variations in sample preparation and instrument response.[8] Provides the highest accuracy and precision.Higher cost. Requires mass spectrometry for detection.LC-MS/MS[9][10][11]
S-adenosyl-L-methionine (SAM) & S-adenosyl-L-homocysteine (SAH) Analytes for pathway analysisProvide a more detailed picture of the methionine cycle and methylation capacity.[12][13]Not direct measures of total homocysteine. Require their own specific reference standards for quantification.LC-MS/MS

Performance Data of Analytical Methods Using Homocysteine Standards

The performance of an analytical method is intrinsically linked to the quality of its calibration. The following table summarizes typical performance characteristics for validated HPLC and LC-MS/MS methods for total plasma homocysteine, which utilize external calibration with standards like DL-Homocystine and internal standards for LC-MS/MS.

Parameter HPLC with Fluorescence Detection LC-MS/MS Immunoassays (e.g., CLIA)
Linearity Range 6 - 100 µM[14]3 - 50 µmol/L[15]5 - 45 µM
Precision (CV%) < 6%[14]Inter-day: 8.1–9.8%Total CV: 1.7% to 9.4%[16]
Accuracy (% Bias) Method dependentGenerally high; within 15% of nominal concentrations.[9]Can show significant bias compared to HPLC (-29.3% to 7.2%).[16]
Limit of Quantification (LOQ) 6.25 µM[14]Low µM rangeMethod dependent
Specificity Good, but potential for interfering peaks.High, due to mass-based detection.Lower specificity compared to chromatographic methods.

Note: Performance characteristics are method- and laboratory-dependent.

Experimental Protocols

Protocol 1: Quantification of Total Plasma Homocysteine by HPLC with Fluorescence Detection

This protocol is based on the principles of reduction of disulfide bonds, derivatization with a fluorescent tag, and separation by reverse-phase HPLC.

1. Materials and Reagents:

  • DL-Homocystine standard

  • Internal Standard (e.g., N-acetylcysteine)

  • Reducing agent (e.g., dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP))[17]

  • Derivatizing agent (e.g., ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F))

  • Protein precipitation agent (e.g., perchloric acid or trichloroacetic acid (TCA))[18]

  • EDTA-plasma samples

  • HPLC system with a fluorescence detector and a C18 reverse-phase column

2. Standard Preparation:

  • Prepare a stock solution of DL-Homocystine in a suitable solvent.

  • Perform serial dilutions to create a calibration curve (e.g., 6.25, 12.5, 25, 50, 100 µM).

3. Sample Preparation:

  • To 100 µL of plasma, calibrator, or control, add the internal standard.

  • Add the reducing agent (e.g., DTT) and incubate to reduce all disulfide forms of homocysteine to its free thiol form.[17]

  • Precipitate proteins by adding a precipitating agent (e.g., perchloric acid) and centrifuge.[18]

  • Transfer the supernatant to a new tube.

  • Add a fluorescent derivatizing agent (e.g., SBD-F) and incubate at 60°C.[18]

4. HPLC Analysis:

  • Inject the derivatized sample into the HPLC system.

  • Perform isocratic or gradient elution to separate the derivatized homocysteine.[18][19]

  • Detect the fluorescent signal at the appropriate excitation and emission wavelengths (e.g., 385 nm excitation and 515 nm emission for SBD-F).[18]

  • Quantify the homocysteine concentration by comparing the peak area ratio of homocysteine to the internal standard against the calibration curve.

Protocol 2: Quantification of Total Plasma Homocysteine by LC-MS/MS

This protocol utilizes a stable isotope-labeled internal standard for highly accurate quantification.

1. Materials and Reagents:

  • DL-Homocystine standard for calibrators

  • Stable isotope-labeled internal standard (e.g., DL-homocysteine-d4 or D8-homocystine)[8][9]

  • Reducing agent (e.g., DTT)

  • Protein precipitation agent (e.g., methanol or acetonitrile containing formic acid)[9][11]

  • EDTA-plasma samples

  • LC-MS/MS system with a C18 column and a triple quadrupole mass spectrometer

2. Standard Preparation:

  • Prepare calibrators using a certified reference material like DL-Homocystine in a surrogate matrix (e.g., PBS).[9]

  • Prepare a stock solution of the stable isotope-labeled internal standard.

3. Sample Preparation:

  • To 100 µL of plasma, calibrator, or control, add 5 µL of the internal standard solution.[9]

  • Add 20 µL of DTT solution and incubate at room temperature for 30 minutes to reduce disulfide bonds.[9]

  • Add 300 µL of cold methanol to precipitate proteins.[9]

  • Vortex and centrifuge the samples.

  • Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Analysis:

  • Inject the sample into the LC-MS/MS system.

  • Perform chromatographic separation, typically with a rapid isocratic or gradient elution.

  • Detect the parent and product ions for both endogenous homocysteine and the stable isotope-labeled internal standard using Multiple Reaction Monitoring (MRM).

  • Quantify homocysteine by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Signaling Pathways and Experimental Workflows

Elevated homocysteine levels can induce cellular stress and disrupt several signaling pathways, contributing to its pathological effects.

Homocysteine-Induced Endoplasmic Reticulum (ER) Stress

Hyperhomocysteinemia can cause protein misfolding in the ER, leading to the activation of the Unfolded Protein Response (UPR).[3] This ER stress can dysregulate lipid biosynthesis by activating sterol regulatory element-binding proteins (SREBPs), potentially contributing to hepatic steatosis and atherosclerosis.[3][20]

ER_Stress_Pathway Hcy Hyperhomocysteinemia ER Endoplasmic Reticulum (ER) Hcy->ER induces protein misfolding UPR Unfolded Protein Response (UPR) Activation ER->UPR triggers SREBP SREBP Activation ER->SREBP activates Lipid Increased Cholesterol & Triglyceride Biosynthesis SREBP->Lipid Steatosis Hepatic Steatosis & Atherosclerosis Lipid->Steatosis

Caption: Homocysteine-induced ER stress and subsequent activation of lipid biosynthesis pathways.

Homocysteine and MAPK Signaling

Homocysteine can activate mitogen-activated protein kinase (MAPK) signaling pathways, such as p38 MAPK, ERK, and JNK.[21][22] This activation is implicated in various cellular responses, including inflammation, apoptosis, and ferroptosis in different cell types.[1][21][22] For instance, in platelets, homocysteine-induced activation of the p38 MAPK/cPLA2 pathway can lead to platelet hyperactivity.[21]

MAPK_Signaling Hcy Homocysteine p38 p38 MAPK Hcy->p38 activates ERK ERK Hcy->ERK activates JNK JNK Hcy->JNK activates Apoptosis Apoptosis Hcy->Apoptosis cPLA2 cPLA2 Activation p38->cPLA2 p38->Apoptosis Ferroptosis Ferroptosis p38->Ferroptosis Cardio Cardiomyocyte Dysfunction p38->Cardio ERK->Ferroptosis JNK->Ferroptosis Platelet Platelet Hyperactivity cPLA2->Platelet

Caption: Activation of MAPK signaling pathways by homocysteine leading to diverse cellular outcomes.

Experimental Workflow for Homocysteine Quantification

The general workflow for quantifying total homocysteine in plasma involves several key steps, from sample collection to data analysis.

Experimental_Workflow start Start: EDTA Plasma Collection reduction Reduction (e.g., DTT) start->reduction precipitation Protein Precipitation (e.g., Methanol) reduction->precipitation centrifugation Centrifugation precipitation->centrifugation analysis LC-MS/MS or HPLC-FLD Analysis centrifugation->analysis quantification Quantification (vs. Calibration Curve) analysis->quantification end End: Total Homocysteine Concentration quantification->end

Caption: A generalized experimental workflow for the quantification of total plasma homocysteine.

Conclusion

DL-Homocystine serves as a reliable and widely used reference standard for the external calibration of analytical methods aimed at quantifying total plasma homocysteine. Its stability and commercial availability make it a practical choice for routine and research laboratories. For methods requiring the highest level of accuracy and precision, such as LC-MS/MS, the use of a stable isotope-labeled internal standard, like DL-homocysteine-d4, is the gold standard to control for analytical variability. The choice of standard should be guided by the analytical platform, the required level of accuracy, and the specific goals of the metabolic study. Understanding the downstream signaling effects of elevated homocysteine, such as the induction of ER stress and activation of MAPK pathways, provides critical context for the quantitative data obtained using these robust analytical methods.

References

A Comparative Analysis of Pro-oxidant Effects: DL-Homocystine vs. L-Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-oxidant effects of DL-Homocystine and L-Homocysteine, drawing upon available experimental data to elucidate their respective roles in inducing oxidative stress. This analysis is intended to inform research and development efforts in areas where the modulation of oxidative stress is a key therapeutic goal.

Introduction to Homocysteine and its Isoforms

Homocysteine is a sulfur-containing amino acid that, in elevated concentrations (hyperhomocysteinemia), is an established risk factor for various pathologies, including cardiovascular and neurodegenerative diseases.[1] A primary mechanism underlying its pathogenicity is the induction of oxidative stress.[2][3] Homocysteine exists in different forms, including the reduced form, homocysteine, and its oxidized disulfide dimer, homocystine. Furthermore, it exists as two stereoisomers: the biologically active L-homocysteine and the generally inert D-homocysteine.[1] This guide focuses on comparing the pro-oxidant potential of the racemic mixture DL-Homocystine with the biologically active L-Homocysteine.

Comparative Analysis of Pro-oxidant Effects

Current scientific literature provides a more comprehensive understanding of the pro-oxidant effects of L-Homocysteine compared to DL-Homocystine. The available evidence strongly suggests that the pro-oxidant activity observed in studies using DL-racemic mixtures is primarily attributable to the L-isomer.

L-Homocysteine: A Potent Pro-oxidant

L-Homocysteine has been extensively shown to induce oxidative stress through multiple mechanisms:

  • Generation of Reactive Oxygen Species (ROS): L-Homocysteine promotes the production of superoxide anions and other ROS in various cell types, particularly endothelial cells.[4][5][6]

  • Induction of Lipid Peroxidation: It leads to the oxidative degradation of lipids, a process that can be quantified by measuring markers like malondialdehyde (MDA) and thiobarbituric acid reactive substances (TBARS).[4][5][7][8][9][10]

  • Modulation of Key Enzymes: L-Homocysteine upregulates the activity of pro-oxidant enzymes like NADPH oxidase and inducible nitric oxide synthase (iNOS), while downregulating the antioxidant enzyme thioredoxin and the protective endothelial nitric oxide synthase (eNOS).[11][12][13][14][15]

A crucial finding for this comparison is that the pro-oxidant effects of L-Homocysteine can be fully replicated by an equivalent concentration of its oxidized form, L-Homocystine .[4][5] This indicates that for the L-isomer, both the reduced and oxidized forms are equipotent in inducing oxidative stress.

DL-Homocystine: An Indirect Assessment of Pro-oxidant Activity

Direct experimental data on the specific pro-oxidant effects of DL-Homocystine is limited. However, studies utilizing the racemic mixture of the reduced form, DL-Homocysteine, have demonstrated pro-oxidant activities. For instance, administration of DL-Homocysteine in rats led to an increase in oxidative stress markers.[16] It is widely accepted that the biological effects of homocysteine are stereospecific, with the L-isomer being the active form.[1] Therefore, it is reasonable to infer that the pro-oxidant effects observed with DL-Homocysteine are predominantly due to the L-Homocysteine component of the racemic mixture.

Given the evidence that L-Homocystine mirrors the pro-oxidant activity of L-Homocysteine, it can be extrapolated that the pro-oxidant potential of DL-Homocystine would also be primarily determined by its L-Homocystine content. There is currently no scientific evidence to suggest that D-Homocystine possesses significant pro-oxidant properties.

Quantitative Data on Pro-oxidant Effects

The following tables summarize quantitative data from studies investigating the pro-oxidant effects of homocysteine. It is important to note that direct comparative studies between DL-Homocystine and L-Homocysteine are lacking; the data for DL-forms are from studies using the reduced racemic mixture.

Table 1: Effects on Reactive Oxygen Species (ROS) Production

CompoundCell/SystemConcentrationEffect on ROSCitation
L-HomocysteineCultured Endothelial CellsMicromolar levelsIncreased intracellular ROS[4][5]
L-HomocysteineCardiac Microvascular Endothelial Cells0-100 μMIncreased ROS production[11][12]
L-HomocysteineHuman Aortic Endothelial CellsNot specifiedDramatically increased intracellular ROS[17]
DL-HomocysteineRat PlasmaNot specifiedIncreased O2- production[16]

Table 2: Effects on Lipid Peroxidation (TBARS/MDA)

CompoundCell/SystemConcentrationEffect on Lipid PeroxidationCitation
L-HomocysteineCultured Endothelial CellsMicromolar levelsIncreased lipid peroxidation[4][5]
L-HomocysteineRat Hippocampus (in vitro)10-500 μMSignificantly increased TBARS[9]
L-HomocysteineLow-Density Lipoprotein (LDL)Not specifiedIncreased TBARS formation[7]
DL-HomocysteineRat PlasmaNot specifiedNo significant change in TBARS[16]

Table 3: Effects on Key Regulatory Enzymes

CompoundEnzymeCell/SystemEffectCitation
L-HomocysteineNADPH OxidaseCardiac Microvascular Endothelial CellsIncreased expression[11][12]
L-HomocysteineNADPH OxidaseRat AortaMarkedly increased activity[15][18]
L-HomocysteineThioredoxinCardiac Microvascular Endothelial CellsDecreased expression[11][12]
L-HomocysteineeNOSCardiac Microvascular Endothelial CellsDecreased expression[11]
L-HomocysteineiNOSCardiac Microvascular Endothelial CellsSignificantly induced[11][14]

Experimental Protocols

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: This method utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (H2DCF). In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.

Protocol:

  • Cell Culture: Plate cells (e.g., endothelial cells) in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Treatment: Treat the cells with desired concentrations of L-Homocysteine or DL-Homocystine for the specified duration.

  • Loading with H2DCF-DA: Remove the treatment medium and wash the cells with a buffered saline solution (e.g., PBS). Incubate the cells with H2DCF-DA solution (typically 5-10 µM in buffered saline) for 30-60 minutes at 37°C in the dark.

  • Measurement: After incubation, wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically.

Protocol:

  • Sample Preparation: Prepare cell lysates or tissue homogenates from samples treated with L-Homocysteine or DL-Homocystine.

  • Reaction Mixture: To a known amount of sample, add a solution of TBA in an acidic buffer (e.g., acetic acid).

  • Incubation: Heat the mixture at 95-100°C for a defined period (e.g., 60 minutes) to facilitate the reaction between MDA and TBA.

  • Extraction: After cooling, extract the MDA-TBA adduct into an organic solvent (e.g., n-butanol) to concentrate the product and remove interfering substances.

  • Measurement: Measure the absorbance of the organic phase at approximately 532 nm using a spectrophotometer. The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Signaling Pathways and Experimental Workflows

Signaling Pathway of L-Homocysteine-Induced Oxidative Stress

L_Homocysteine_Oxidative_Stress L_Hcy L-Homocysteine PAR4 PAR-4 Activation L_Hcy->PAR4 eNOS eNOS Activity ↓ L_Hcy->eNOS iNOS iNOS Expression ↑ L_Hcy->iNOS NADPH_Oxidase NADPH Oxidase Activation PAR4->NADPH_Oxidase Thioredoxin Thioredoxin Inhibition PAR4->Thioredoxin ROS ↑ Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Thioredoxin->ROS NO_Bioavailability NO Bioavailability ↓ ROS->NO_Bioavailability Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress eNOS->NO_Bioavailability iNOS->Oxidative_Stress NO_Bioavailability->Oxidative_Stress

Caption: L-Homocysteine-induced oxidative stress signaling cascade.

Experimental Workflow for Comparing Pro-oxidant Effects

Pro_oxidant_Workflow start Start: Cell Culture (e.g., Endothelial Cells) treatment Treatment with: - L-Homocysteine - DL-Homocystine - Control start->treatment ros_assay ROS Production Assay (e.g., H2DCF-DA) treatment->ros_assay tbars_assay Lipid Peroxidation Assay (e.g., TBARS) treatment->tbars_assay enzyme_analysis Enzyme Activity/Expression (e.g., NADPH Oxidase, Thioredoxin) treatment->enzyme_analysis data_analysis Data Analysis and Comparison ros_assay->data_analysis tbars_assay->data_analysis enzyme_analysis->data_analysis conclusion Conclusion on Comparative Pro-oxidant Effects data_analysis->conclusion

Caption: Workflow for evaluating pro-oxidant effects.

Conclusion

The available scientific evidence strongly indicates that L-Homocysteine is a potent inducer of oxidative stress . Its pro-oxidant effects are well-documented and involve the generation of reactive oxygen species, induction of lipid peroxidation, and modulation of key enzymatic pathways. Importantly, L-Homocystine exhibits pro-oxidant activity equivalent to L-Homocysteine .

While direct experimental data on DL-Homocystine is scarce, the stereospecific nature of homocysteine's biological activity suggests that any observed pro-oxidant effects of a DL-racemic mixture are overwhelmingly attributable to the L-isomer. Therefore, for the purpose of evaluating pro-oxidant potential in a research or drug development context, it is reasonable to consider the activity of DL-Homocystine to be primarily driven by its L-Homocystine component. Further research is warranted to directly characterize the pro-oxidant effects of DL-Homocystine and to definitively confirm the relative inactivity of the D-isomer in oxidative stress pathways.

References

Safety Operating Guide

Safeguarding Laboratory Operations: Procedures for the Proper Disposal of DL-Homocystine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans for DL-Homocystine. Adherence to these procedural, step-by-step guidelines is critical for minimizing environmental impact and maintaining regulatory compliance.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before beginning any procedure involving DL-Homocystine, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling DL-Homocystine.

Activity Required Personal Protective Equipment (PPE) Engineering Controls/Work Practices
Weighing and Preparing Solutions Chemical safety goggles, appropriate protective gloves (e.g., nitrile), laboratory coat.[1]Work in a chemical fume hood or a well-ventilated area.[1]
Handling Solutions Chemical safety goggles or eyeglasses with side shields, appropriate protective gloves (e.g., nitrile), laboratory coat.[1]Handle in a well-ventilated area. Avoid breathing dust, vapor, mist, or gas.[2][3]

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke while handling the product.[3]

  • Store in a cool, dry, well-ventilated area in a tightly closed container.[2][3]

II. Step-by-Step Disposal Procedures

Proper disposal of DL-Homocystine and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[1] Do not pour DL-Homocystine solutions down the drain.[1]

A. Solid DL-Homocystine Waste:

  • Collection: Collect any excess solid DL-Homocystine in a clearly labeled and sealed container.[1]

  • Disposal: Dispose of the container as chemical waste. This must be done in accordance with institutional, local, state, and federal regulations.[1][4]

B. Liquid Waste Containing DL-Homocystine:

  • Collection: Collect all solutions containing DL-Homocystine in a designated and clearly labeled waste container.[1]

  • Disposal: Dispose of the liquid waste container through your institution's hazardous waste management program.[1] Alternatively, surplus and non-recyclable solutions may be offered to a licensed disposal company.[4]

C. Contaminated Materials:

  • Segregation: Items such as gloves, weigh boats, and paper towels that have come into contact with DL-Homocystine should be considered chemical waste.

  • Collection: Place all contaminated materials in a sealed bag.[1]

  • Disposal: Dispose of the sealed bag as chemical waste, following institutional and local regulations.[1]

III. Accidental Release Measures

In the event of a spill or accidental release of DL-Homocystine:

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment as outlined in Section I.

  • Contain the spill. For solid material, sweep or vacuum up the material and place it into a suitable, closed container for disposal.[2][3][4]

  • Do not let the product enter drains. [4]

  • Clean the affected area thoroughly.

IV. First Aid Measures

Immediate action is necessary in the event of exposure to DL-Homocystine.

  • After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • After Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]

  • After Eye Contact: Flush eyes with water as a precaution.[4]

  • After Ingestion: If swallowed, rinse your mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of DL-Homocystine and related materials.

DL-Homocystine Disposal Workflow cluster_waste_generation Waste Generation cluster_disposal_actions Disposal Actions start DL-Homocystine Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid DL-Homocystine waste_type->solid_waste Solid liquid_waste Liquid solution with DL-Homocystine waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, etc.) waste_type->contaminated_materials Contaminated collect_solid Collect in labeled, sealed container solid_waste->collect_solid collect_liquid Collect in designated, labeled waste container liquid_waste->collect_liquid collect_contaminated Place in a sealed bag contaminated_materials->collect_contaminated dispose_chemical Dispose as Chemical Waste via Institutional Program / Licensed Company collect_solid->dispose_chemical collect_liquid->dispose_chemical collect_contaminated->dispose_chemical

Caption: Workflow for the proper disposal of DL-Homocystine waste.

References

Personal protective equipment for handling Homocystine, DL-

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for DL-Homocystine

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides immediate, essential safety and logistical information for the handling of DL-Homocystine, with a focus on personal protective equipment, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Adherence to the following PPE guidelines is crucial to minimize exposure and ensure personal safety when handling DL-Homocystine.[1]

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Handling Solid Chemical safety goggles or eyeglasses with side shields.[1]Appropriate protective gloves (e.g., nitrile).[1][2][3]Laboratory coat.[1][2][3]Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or irritation is experienced.[1][3]
Preparing Solutions (Dissolving) Chemical safety goggles.[1]Appropriate protective gloves (e.g., nitrile).[1][2]Laboratory coat.[1][2]Work in a chemical fume hood or a well-ventilated area.[1][4]
Handling Solutions Chemical safety goggles or eyeglasses with side shields.[1]Appropriate protective gloves (e.g., nitrile).[1]Laboratory coat.[1]Not generally required if handled in a well-ventilated area.[1]
Chemical and Physical Properties

Below is a summary of key quantitative data for DL-Homocystine.

PropertyValue
CAS Number 454-29-5[2][3][5]
Molecular Weight 268.35 g/mol [6]
Physical State Solid powder.[3][6][7]
Melting Point >300 °C[6]
Flash Point > 112 °C (> 233.60 °F)[3]
Solubility Soluble in 1N HCl at approximately 10 mg/ml.[7]
Storage Temperature Recommended: -20°C[2][7] or refrigerated at +2°C to +8°C.[4]
Purity ≥95%[7]
Toxicological Data
RouteData
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.[3] Causes skin and serious eye irritation.[2] May cause respiratory irritation.[2][3]
LD50 (Intraperitoneal) 500 mg/kg (mouse)[5]

Operational Plan for Safe Handling

A systematic workflow is essential to minimize risks.

Step 1: Engineering Controls

  • Always work in a well-ventilated area.[2][3] For procedures that may generate dust or aerosols, such as weighing or preparing solutions, use a chemical fume hood.[1]

  • Facilities should be equipped with an eyewash station.[2]

Step 2: Personal Protective Equipment (PPE)

  • Before handling, don the appropriate PPE as detailed in the table above. Ensure gloves are inspected for integrity prior to use.[8]

Step 3: Handling the Compound

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Avoid breathing dust, vapor, mist, or gas.[3] Minimize dust generation and accumulation.[2]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][4][7]

  • Do not eat, drink, or smoke in the laboratory.[2]

Step 4: Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2][3][4]

  • The recommended storage temperature is -20°C or refrigerated between +2°C and +8°C.[2][4][7]

First Aid Measures

Immediate action is necessary in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][3]
Skin Contact Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[1][2][3]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[2][3]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : Collect excess solid DL-Homocystine in a clearly labeled, sealed container. Dispose of it as chemical waste in accordance with institutional, local, and national regulations.[1]

  • Liquid Waste : Collect solutions containing DL-Homocystine in a designated and labeled waste container. Do not pour solutions down the drain.[1] Dispose of the liquid waste container through your institution's hazardous waste management program.[1]

  • Contaminated Materials : Items such as gloves, weigh boats, and paper towels that have come into contact with DL-Homocystine should be placed in a sealed bag and disposed of as chemical waste.[1]

Emergency Procedure: Chemical Spill Workflow

The following diagram outlines the procedural steps for handling a spill of DL-Homocystine.

G Workflow for DL-Homocystine Spill Response cluster_prep Immediate Actions cluster_cleanup Containment & Cleanup cluster_post Post-Cleanup assess Assess Spill Size & Risk alert Alert Nearby Personnel evacuate Evacuate Area (If Necessary) don_ppe Don Appropriate PPE contain Contain the Spill don_ppe->contain cleanup Clean Up Spill (Sweep or Absorb) collect Collect Waste in Labeled Container decontaminate Decontaminate the Area doff_ppe Remove PPE Carefully decontaminate->doff_ppe wash Wash Hands Thoroughly report Report Incident end Procedure Complete report->end start Spill Occurs start->assess

Caption: Standard operating procedure for responding to a DL-Homocystine spill.

References

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Homocystine, DL-
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Homocystine, DL-

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